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  • Product: 5-Hydroxynicotinohydrazide
  • CAS: 112193-39-2

Core Science & Biosynthesis

Foundational

5-Hydroxynicotinohydrazide synthesis and characterization

An In-Depth Technical Guide to the Synthesis and Characterization of 5-Hydroxynicotinohydrazide For Researchers, Scientists, and Drug Development Professionals Abstract 5-Hydroxynicotinohydrazide is a heterocyclic compou...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 5-Hydroxynicotinohydrazide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxynicotinohydrazide is a heterocyclic compound of significant interest in medicinal chemistry and drug development, primarily serving as a versatile scaffold for synthesizing novel bioactive molecules. Its structure, incorporating a pyridine ring, a hydroxyl group, and a hydrazide moiety, offers multiple points for chemical modification, making it a valuable building block for combinatorial chemistry and targeted drug design. This guide provides a comprehensive, field-proven methodology for the synthesis of 5-hydroxynicotinohydrazide from 5-hydroxynicotinic acid. We will delve into the causal mechanisms behind the experimental choices, present a self-validating protocol, and detail the analytical techniques required for its thorough characterization, ensuring both reproducibility and high purity of the final product.

Introduction and Significance

5-Hydroxynicotinic acid and its derivatives are recognized for their biological activities and potential therapeutic applications.[1][2][3] The conversion of the carboxylic acid functionality into a hydrazide group introduces a highly nucleophilic and reactive moiety. Hydrazides are key intermediates in the synthesis of a wide array of heterocyclic systems, such as pyrazoles, oxadiazoles, and triazoles, many of which exhibit significant pharmacological properties. The synthesis of 5-hydroxynicotinohydrazide, therefore, opens a gateway to novel chemical entities with potential applications in areas such as antimicrobial, antitubercular, and anticancer research. This guide presents a robust and efficient two-step synthetic pathway, beginning with the readily available 5-hydroxynicotinic acid.

Synthetic Pathway: From Carboxylic Acid to Hydrazide

The synthesis of 5-hydroxynicotinohydrazide is most effectively achieved through a two-step process: (1) Fischer esterification of the starting material, 5-hydroxynicotinic acid, to form an intermediate ester, and (2) subsequent hydrazinolysis of the ester to yield the final hydrazide product. This approach is favored due to its high efficiency and the relative stability of the intermediate.

Synthesis_Workflow cluster_0 Step 1: Fischer Esterification cluster_1 Step 2: Hydrazinolysis Start 5-Hydroxynicotinic Acid Intermediate Methyl 5-Hydroxynicotinate Start->Intermediate  Methanol (CH3OH)  H2SO4 (cat.)  Reflux Product 5-Hydroxynicotinohydrazide Intermediate->Product  Hydrazine Hydrate (N2H4·H2O)  Ethanol  Reflux

Caption: Two-step synthesis of 5-Hydroxynicotinohydrazide.

Step 1: Fischer Esterification of 5-Hydroxynicotinic Acid

Causality and Experimental Choice: The direct reaction of a carboxylic acid with hydrazine is often sluggish and can lead to side products. Converting the carboxylic acid to an ester significantly enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by hydrazine. This is the core principle of the Fischer esterification.[4][5] We select methanol as the alcohol because it is inexpensive, readily available, and the resulting methyl ester is highly reactive. Concentrated sulfuric acid serves as an essential catalyst; it protonates the carbonyl oxygen of the carboxylic acid, which further activates the carbonyl carbon for nucleophilic attack by methanol.[5] The reaction is performed under reflux to increase the reaction rate.

ParameterSpecificationRationale
Starting Material 5-Hydroxynicotinic AcidCommercially available precursor.[1]
Reagent Anhydrous MethanolServes as both reactant and solvent.
Catalyst Concentrated Sulfuric AcidProtonates the carbonyl to activate it.
Temperature Reflux (~65 °C)Accelerates the reversible reaction.
Duration 4-6 hoursAllows the reaction to reach equilibrium.
Step 2: Hydrazinolysis of Methyl 5-Hydroxynicotinate

Causality and Experimental Choice: Hydrazinolysis is a nucleophilic acyl substitution reaction.[6] Hydrazine hydrate is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of the intermediate ester (Methyl 5-hydroxynicotinate).[7][8][9] The lone pair of electrons on the terminal nitrogen of hydrazine initiates the attack, leading to the displacement of the methoxy group (-OCH₃) and the formation of the stable hydrazide. Ethanol is chosen as the solvent because it effectively dissolves both the ester intermediate and hydrazine hydrate, facilitating a homogeneous reaction mixture. The reaction is conducted under reflux to ensure completion.

ParameterSpecificationRationale
Starting Material Methyl 5-HydroxynicotinateActivated intermediate from Step 1.
Reagent Hydrazine Hydrate (80-95%)Strong nucleophile for hydrazide formation.
Solvent EthanolEnsures solubility of reactants.
Temperature Reflux (~78 °C)Drives the reaction to completion.
Duration 6-8 hoursSufficient time for full conversion.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Hydrazine hydrate is toxic and corrosive. Concentrated sulfuric acid is highly corrosive.

Protocol for Synthesis of Methyl 5-Hydroxynicotinate (Esterification)
  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-hydroxynicotinic acid (e.g., 10.0 g, 71.9 mmol).

  • Reagent Addition: Add 100 mL of anhydrous methanol to the flask. Stir the suspension.

  • Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (3 mL) dropwise to the stirring suspension. An exothermic reaction will occur.

  • Reaction: Heat the mixture to reflux and maintain it for 5-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, slowly pour the reaction mixture into 200 mL of ice-cold water.

  • Neutralization: Neutralize the solution by carefully adding a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.

  • Isolation: The white precipitate of Methyl 5-hydroxynicotinate that forms is collected by vacuum filtration.

  • Purification: Wash the solid with cold water and then dry it in a vacuum oven. The product can be further purified by recrystallization from ethanol if necessary.

Protocol for Synthesis of 5-Hydroxynicotinohydrazide (Hydrazinolysis)
  • Setup: In a 250 mL round-bottom flask fitted with a reflux condenser and magnetic stirrer, dissolve the synthesized Methyl 5-hydroxynicotinate (e.g., 10.0 g, 65.3 mmol) in 100 mL of ethanol.

  • Reagent Addition: To this solution, add hydrazine hydrate (e.g., 9.8 mL, ~200 mmol, ~3 equivalents) dropwise while stirring.

  • Reaction: Heat the mixture to reflux and maintain for 6-8 hours. The formation of a solid product may be observed as the reaction progresses.

  • Isolation: Cool the reaction mixture in an ice bath. The resulting white precipitate of 5-Hydroxynicotinohydrazide is collected by vacuum filtration.

  • Purification: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting material or impurities.

  • Drying: Dry the purified product in a vacuum desiccator over anhydrous calcium chloride.

Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized 5-Hydroxynicotinohydrazide. A multi-technique approach provides a self-validating system for analysis.

Characterization_Workflow cluster_techniques Analytical Techniques cluster_outputs Confirmation Data Product Synthesized Product (5-Hydroxynicotinohydrazide) FTIR FT-IR Spectroscopy Product->FTIR NMR NMR Spectroscopy (¹H & ¹³C) Product->NMR MS Mass Spectrometry Product->MS FTIR_Data Functional Group Identification FTIR->FTIR_Data Vibrational Frequencies NMR_Data Structural Elucidation NMR->NMR_Data Chemical Shifts & Couplings MS_Data Molecular Weight Confirmation MS->MS_Data m/z Ratio

Caption: Workflow for the analytical characterization of the product.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.[10][11][12] The spectrum of 5-hydroxynicotinohydrazide should exhibit characteristic absorption bands corresponding to its key structural features.

Functional GroupBond VibrationExpected Wavenumber (cm⁻¹)Peak Characteristics
Hydroxyl & AmineO-H & N-H stretch3200 - 3400Broad, strong absorptions
AmineN-H bend1600 - 1650Medium absorption
Hydrazide CarbonylC=O stretch1650 - 1680Strong, sharp absorption[13]
Pyridine RingC=N & C=C stretch1450 - 1600Multiple medium to sharp peaks
Phenolic C-OC-O stretch1200 - 1260Strong absorption
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure, including the number and connectivity of atoms.[14][15][16]

  • ¹H-NMR (Proton NMR): The ¹H-NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the protons of the -NH, -NH₂, and -OH groups. The aromatic protons will appear as multiplets or distinct doublets/singlets in the downfield region (δ 7.0-8.5 ppm). The labile protons of the hydroxyl and amine/amide groups will appear as broad singlets that can be exchanged with D₂O.

  • ¹³C-NMR (Carbon NMR): The ¹³C-NMR spectrum will confirm the carbon framework of the molecule. The carbonyl carbon of the hydrazide will appear significantly downfield (δ ~165-175 ppm). The aromatic carbons of the pyridine ring will resonate in the δ 110-160 ppm region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized compound, providing definitive confirmation of its identity.[17][18][19] High-resolution mass spectrometry (HRMS) can further confirm the elemental composition. For 5-hydroxynicotinohydrazide (C₆H₇N₃O₂), the expected monoisotopic mass is approximately 153.0538 g/mol . In electrospray ionization (ESI) positive mode, the spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at an m/z of approximately 154.0616.

Conclusion

The two-step synthesis protocol detailed in this guide provides a reliable and efficient method for producing high-purity 5-hydroxynicotinohydrazide. The causality-driven approach to experimental design, coupled with a rigorous, multi-technique characterization strategy, ensures the integrity and reproducibility of the process. This foundational molecule serves as a critical starting point for the development of novel heterocyclic compounds, and the methodologies presented herein are designed to empower researchers in the fields of medicinal chemistry and drug discovery to confidently synthesize and validate this important chemical intermediate.

References

  • 5-Hydroxynicotinic acid|27828-71-3 . LookChem. [Link]

  • If 5-hydroxypentanoic acid (HOCH_2CH_2CH_2CO_2H) is treated with an acid catalyst, an intramolecular esterification reaction occurs. What is the structure of the product? . Homework.Study.com. [Link]

  • Predicting the Result of the Intramolecular Esterification of 5-Hydroxy Pentanoic Acid . Nagwa. [Link]

  • 1 H-NMR spectrum of compound N 5 . ResearchGate. [Link]

  • A rapid liquid chromatography-tandem mass spectrometry method for the analysis of urinary 5-hydroxyindoleacetic acid (5-HIAA) that incorporates a 13C-labelled internal standard . PubMed. [Link]

  • Calculated Reaction Pathway for the Hydrazinolysis Mechanism... . ResearchGate. [Link]

  • Methyl 5-Hydroxynicotinate, 1 gram, Each . CP Lab Safety. [Link]

  • Esterification/condensation reactions of alcohols and carboxylic acids . YouTube. [Link]

  • Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry . PMC - NIH. [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions . Master Organic Chemistry. [Link]

  • Advances in high‐resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information . NIH. [Link]

  • Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations . Organic Chemistry Portal. [Link]

  • The Analytical Possibilities of FT-IR Spectroscopy Powered by Vibrating Molecules . MDPI. [Link]

  • Ester synthesis by esterification . Organic Chemistry Portal. [Link]

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  • A Comprehensive Guide to FTIR Analysis . Agilent. [Link]

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  • Interpreting Infrared Spectra . Specac Ltd. [Link]

  • How To Interpret An FTIR Spectrum? - Chemistry For Everyone . YouTube. [Link]

  • Hyphenated high-resolution mass spectrometry—the “all-in-one” device in analytical toxicology? . PMC - NIH. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 5-Hydroxynicotinohydrazide

For Researchers, Scientists, and Drug Development Professionals Abstract 5-Hydroxynicotinohydrazide is a heterocyclic organic compound incorporating a pyridine ring, a hydroxyl group, and a hydrazide functional group. Th...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxynicotinohydrazide is a heterocyclic organic compound incorporating a pyridine ring, a hydroxyl group, and a hydrazide functional group. This unique combination of functionalities suggests its potential as a versatile building block in medicinal chemistry and materials science. A thorough understanding of its physicochemical properties is paramount for its effective utilization in research and development. This guide provides a comprehensive overview of the known and predicted physicochemical characteristics of 5-Hydroxynicotinohydrazide, outlines standard experimental methodologies for their determination, and discusses the implications of these properties for its potential applications. While specific experimental data for this compound is not extensively available in peer-reviewed literature, this document synthesizes information from established chemical principles and general laboratory practices to offer a robust predictive and methodological resource.

Molecular Structure and Basic Properties

5-Hydroxynicotinohydrazide possesses a core structure derived from nicotinic acid, a form of vitamin B3. The presence of the hydroxyl group at the 5-position and the hydrazide moiety at the 3-position of the pyridine ring are key determinants of its chemical behavior.

Chemical Structure:

G cluster_0 Melting Point Determination Workflow Sample Preparation Sample Preparation Instrument Setup Instrument Setup Sample Preparation->Instrument Setup Measurement Measurement Instrument Setup->Measurement Calibration Check Calibration Check Instrument Setup->Calibration Check Data Recording Data Recording Measurement->Data Recording

Caption: Workflow for Melting Point Determination.

Determination of Aqueous Solubility

Causality: Aqueous solubility is a critical parameter for drug candidates as it directly influences their absorption and bioavailability.

Methodology (Shake-Flask Method):

  • Sample Preparation: An excess amount of 5-Hydroxynicotinohydrazide is added to a known volume of purified water (or a relevant buffer solution) in a sealed container.

  • Equilibration: The mixture is agitated (e.g., on a shaker) at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation and/or filtration.

  • Quantification: The concentration of 5-Hydroxynicotinohydrazide in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Validation: The solid residue should be analyzed (e.g., by DSC or XRPD) to ensure no phase transformation occurred during the experiment.

G cluster_1 Aqueous Solubility Determination Workflow Sample Addition Sample Addition Equilibration Equilibration Sample Addition->Equilibration Phase Separation Phase Separation Equilibration->Phase Separation Quantification Quantification Phase Separation->Quantification Solid Phase Analysis Solid Phase Analysis Phase Separation->Solid Phase Analysis

Caption: Workflow for Aqueous Solubility Determination.

Synthesis Overview

Proposed Synthetic Pathway:

G cluster_2 Proposed Synthesis of 5-Hydroxynicotinohydrazide Methyl 5-hydroxynicotinate Methyl 5-hydroxynicotinate Reaction with Hydrazine Hydrate Reaction with Hydrazine Hydrate Methyl 5-hydroxynicotinate->Reaction with Hydrazine Hydrate 5-Hydroxynicotinohydrazide 5-Hydroxynicotinohydrazide Reaction with Hydrazine Hydrate->5-Hydroxynicotinohydrazide

Caption: A plausible synthetic route to 5-Hydroxynicotinohydrazide.

Potential Applications

The structural motifs within 5-Hydroxynicotinohydrazide suggest several potential areas of application:

  • Medicinal Chemistry: The hydrazide moiety is a common pharmacophore in various drugs. The pyridine ring is also a privileged scaffold in drug discovery. The presence of a hydroxyl group offers a site for further chemical modification.

  • Coordination Chemistry: The nitrogen and oxygen atoms can act as ligands for metal ions, making it a candidate for the synthesis of coordination polymers and metal-organic frameworks (MOFs).

  • Material Science: The ability to form extensive hydrogen bonding networks could be exploited in the design of supramolecular assemblies and functional materials.

Conclusion

5-Hydroxynicotinohydrazide is a compound with significant potential in various scientific disciplines. This guide has provided a comprehensive overview of its structural features and predicted physicochemical properties. While specific experimental data remains to be published, the presented information, grounded in fundamental chemical principles, offers a valuable resource for researchers. The outlined experimental protocols provide a clear path for the future characterization of this and similar molecules, ensuring scientific rigor and reproducibility.

References

  • Crysdot LLC. (n.d.). 5-Hydroxynicotinohydrazide. Retrieved from [Link]

  • Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25–38. Retrieved from [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). UV-Visible Spectroscopy. Retrieved from [Link]

Foundational

An In-Depth Technical Guide to 5-Hydroxynicotinohydrazide: Synthesis, Properties, and Potential Applications

This guide provides a comprehensive technical overview of 5-Hydroxynicotinohydrazide, a pyridine-based heterocyclic compound. While direct research on this specific molecule is limited, this document synthesizes establis...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 5-Hydroxynicotinohydrazide, a pyridine-based heterocyclic compound. While direct research on this specific molecule is limited, this document synthesizes established chemical principles and data from closely related nicotinohydrazide derivatives to offer a robust framework for its study and potential applications. We will delve into its historical context within the broader family of nicotinic acid derivatives, propose detailed synthetic routes, and explore its putative biological activities based on analogous structures. This guide is intended for researchers, scientists, and professionals in drug development who are interested in the exploration of novel heterocyclic scaffolds.

Introduction and Historical Context

Nicotinic acid (niacin or vitamin B3) and its derivatives have long been a cornerstone in medicinal chemistry and biochemistry. The hydrazide derivative of nicotinic acid, nicotinohydrazide, and its isomer, isoniazid, are particularly notable for their profound impact on the treatment of tuberculosis. The core pyridine ring and the reactive hydrazide functional group have served as versatile synthons for the creation of a vast library of compounds with a wide spectrum of biological activities.

While the history of 5-Hydroxynicotinohydrazide itself is not well-documented in the scientific literature, its conceptual origin lies at the intersection of nicotinic acid chemistry and the study of hydrazide derivatives. The introduction of a hydroxyl group at the 5-position of the pyridine ring is a common strategy in medicinal chemistry to modulate the electronic properties, solubility, and metabolic stability of a molecule, as well as to introduce a potential point for further functionalization or interaction with biological targets. It is therefore a logical, yet underexplored, analogue in the vast family of nicotinic acid derivatives.

Synthesis and Purification

The synthesis of 5-Hydroxynicotinohydrazide can be logically approached as a two-step process starting from the commercially available 5-hydroxynicotinic acid. This process involves an initial esterification of the carboxylic acid, followed by hydrazinolysis of the resulting ester.

Step 1: Esterification of 5-Hydroxynicotinic Acid

The first step is the conversion of 5-hydroxynicotinic acid to its corresponding ester, typically a methyl or ethyl ester, to activate the carboxyl group for the subsequent reaction with hydrazine. A standard Fischer esterification is a suitable and well-established method.

Experimental Protocol: Synthesis of Methyl 5-Hydroxynicotinate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 5-hydroxynicotinic acid (1 equivalent) in anhydrous methanol (10-20 volumes).

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂), to the suspension.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: After cooling to room temperature, neutralize the reaction mixture with a suitable base, such as a saturated solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Hydrazinolysis of Methyl 5-Hydroxynicotinate

The second step involves the reaction of the synthesized ester with hydrazine hydrate to form the desired 5-Hydroxynicotinohydrazide. This is a nucleophilic acyl substitution reaction.[1][2]

Experimental Protocol: Synthesis of 5-Hydroxynicotinohydrazide

  • Reaction Setup: Dissolve methyl 5-hydroxynicotinate (1 equivalent) in ethanol (10-15 volumes) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Hydrazine Addition: Add an excess of hydrazine hydrate (3-5 equivalents) to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction by TLC.

  • Crystallization: Upon completion, cool the reaction mixture in an ice bath. The product, 5-Hydroxynicotinohydrazide, is expected to precipitate out of the solution.

  • Isolation and Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent like ethanol or a mixture of ethanol and water.

Diagram of the Synthetic Pathway:

Synthesis_Pathway Start 5-Hydroxynicotinic Acid Ester Methyl 5-Hydroxynicotinate Start->Ester CH3OH, H+ (cat.) Reflux Hydrazide 5-Hydroxynicotinohydrazide Ester->Hydrazide NH2NH2·H2O, EtOH Reflux

Caption: Proposed two-step synthesis of 5-Hydroxynicotinohydrazide.

Physicochemical Properties and Characterization

The structural confirmation and purity assessment of the synthesized 5-Hydroxynicotinohydrazide would be carried out using standard analytical techniques.

PropertyPredicted/Expected ValueAnalytical Method
Molecular Formula C₆H₇N₃O₂Mass Spectrometry (MS)
Molecular Weight 153.14 g/mol Mass Spectrometry (MS)
Appearance White to off-white crystalline solidVisual Inspection
Melting Point >200 °C (Expected)Melting Point Apparatus
Solubility Soluble in DMSO, sparingly soluble in water and ethanolSolubility Tests
¹H NMR Aromatic and amine proton signalsNuclear Magnetic Resonance (NMR)
¹³C NMR Aromatic and carbonyl carbon signalsNuclear Magnetic Resonance (NMR)
IR Spectroscopy N-H, C=O, C=N, and O-H stretching vibrationsInfrared (IR) Spectroscopy

Potential Biological Activities and Mechanisms of Action

While no specific biological studies on 5-Hydroxynicotinohydrazide have been reported, the broader class of nicotinohydrazide derivatives has shown a range of biological activities.[3][4][5] It is plausible that the 5-hydroxy derivative could share some of these properties.

Antimicrobial and Antifungal Potential

Hydrazide-hydrazone derivatives are known to possess significant antibacterial and antifungal properties.[6] The mechanism of action is often attributed to the inhibition of essential enzymes in microbial metabolic pathways or disruption of cell wall synthesis. For instance, some nicotinamide derivatives have been shown to inhibit succinate dehydrogenase (SDH), a key enzyme in the citric acid cycle and electron transport chain, leading to fungal cell death.[4]

Hypothesized Mechanism of Antifungal Action:

Antifungal_Mechanism Molecule 5-Hydroxynicotinohydrazide SDH Succinate Dehydrogenase (SDH) in Fungal Mitochondria Molecule->SDH Inhibition TCA TCA Cycle Disruption SDH->TCA ROS Increased Reactive Oxygen Species (ROS) TCA->ROS Damage Cellular Damage ROS->Damage Apoptosis Fungal Cell Death Damage->Apoptosis

Caption: Putative mechanism of antifungal action via SDH inhibition.

Enzyme Inhibition

The hydrazide moiety is a known pharmacophore that can interact with various enzymes. Depending on the overall structure of the molecule, 5-Hydroxynicotinohydrazide could potentially act as an inhibitor of enzymes such as monoamine oxidases (MAOs), which are involved in neurotransmitter metabolism, or other metabolic enzymes.

Future Directions and Research Perspectives

5-Hydroxynicotinohydrazide represents an unexplored molecule with potential for further investigation. Key areas for future research include:

  • Definitive Synthesis and Characterization: A thorough study to optimize the synthesis, purify the compound to a high degree, and fully characterize it using modern analytical techniques is the essential first step.

  • Biological Screening: A broad-based biological screening of 5-Hydroxynicotinohydrazide against a panel of bacterial and fungal strains, as well as various enzyme assays, would be crucial to identify any potential therapeutic applications.

  • Structural Biology: Should any significant biological activity be identified, co-crystallization of the compound with its target enzyme would provide valuable insights into its mechanism of action at the molecular level.

  • Derivative Synthesis: The hydroxyl and hydrazide functionalities of 5-Hydroxynicotinohydrazide provide excellent handles for the synthesis of a library of derivatives, which could lead to the discovery of compounds with enhanced potency and selectivity.

Conclusion

5-Hydroxynicotinohydrazide is a scientifically intriguing yet understudied molecule. Based on the well-established chemistry and biological activity of its parent compounds, nicotinic acid and nicotinohydrazide, it holds promise as a scaffold for the development of novel therapeutic agents. This technical guide provides a foundational framework for its synthesis and suggests potential avenues for the exploration of its biological properties, encouraging further research into this and other novel heterocyclic compounds.

References

  • Synthesis, characterization of some derivationes of 3-Nicotinc acide. (2022). Neliti. Available at: [Link][1]

  • Synthesis, characterization of some derivationes of 3-Nicotinc acide. (2022). ScienceScholar. Available at: [Link][2]

  • Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. (n.d.). PubMed.
  • Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics. (n.d.). RSC Publishing.
  • Design, synthesis, biological evaluation and in silico studies of new nicotinohydrazide derivatives as multi-targeted inhibitors for Alzheimer's disease. (2022). Semantic Scholar. Available at: [Link][7]

  • Design, synthesis, biological evaluation and molecular docking studies of novel nicotinamide derivatives bearing a substituted pyrazole moiety as potential SDH inhibitors. (2016). PubMed.[4]

  • Synthesis and insecticidal activity of some nicotinic acid derivatives. (n.d.). JOCPR. Available at: [Link][8]

  • Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. (n.d.). MDPI. Available at: [Link][6]

  • Antifungal Properties of Hydrazine-Based Compounds against Candida albicans. (2023). PMC. Available at: [Link][9]

  • Synthesis, antifungal activity, structure-activity relationship and mechanism of action of nicotinohydrazide derivatives. (n.d.). PubMed.[10]

  • Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. (2025). NIH. Available at: [Link][11]

  • Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides. (n.d.). MDPI. Available at: [Link][12]

  • Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. (n.d.). MDPI. Available at: [Link][13]

  • Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. (n.d.). NIH. Available at: [Link][14]

  • Synthesis, Crystal Structure and Antibacterial Activity of 5-Bromonicotinic Acid [1-(4-Chlorophenyl)methylidene]hydrazide Monohydrate Methanol Solvate. (2025). ResearchGate. Available at: [Link][15]

Sources

Exploratory

An In-depth Technical Guide to the Spectroscopic Characterization of 5-Hydroxynicotinohydrazide

This guide provides a comprehensive technical overview of the spectroscopic techniques used to characterize 5-hydroxynicotinohydrazide, a molecule of significant interest in medicinal chemistry and drug development. As a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the spectroscopic techniques used to characterize 5-hydroxynicotinohydrazide, a molecule of significant interest in medicinal chemistry and drug development. As a heterocyclic hydrazide derivative, its structural elucidation is paramount for understanding its biological activity and for quality control in synthetic processes. This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis and practical, field-proven insights into its spectroscopic data.

Introduction

5-Hydroxynicotinohydrazide belongs to the class of pyridine derivatives, which are known for their diverse pharmacological activities.[1][2] The presence of a hydroxyl group, a pyridine ring, and a hydrazide moiety makes it a versatile scaffold for designing novel therapeutic agents. Accurate characterization of this molecule is the foundation of any research and development effort. This guide will delve into the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—providing a robust framework for its identification and purity assessment.

Molecular Structure and Key Functional Groups

A thorough understanding of the molecular structure is essential before interpreting spectroscopic data. The structure of 5-hydroxynicotinohydrazide incorporates several key functional groups that will give rise to characteristic spectroscopic signals.

Figure 1: Molecular structure of 5-Hydroxynicotinohydrazide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 5-hydroxynicotinohydrazide, both ¹H and ¹³C NMR will provide critical information about the molecular framework.

¹H NMR Spectroscopy

Experimental Protocol:

A standard protocol for acquiring a ¹H NMR spectrum of 5-hydroxynicotinohydrazide would involve the following steps:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for hydrazides due to its ability to dissolve polar compounds and to slow down the exchange of labile protons (OH and NH), allowing for their observation.[3][4]

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • Data Acquisition: Acquire the spectrum at room temperature. Key parameters to set include an appropriate number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-2 seconds.

Predicted ¹H NMR Data and Interpretation:

The expected chemical shifts for the protons of 5-hydroxynicotinohydrazide are summarized in the table below. These predictions are based on the analysis of similar pyridine and hydrazide derivatives.[5][6][7][8]

Proton Assignment Expected Chemical Shift (δ, ppm) in DMSO-d₆ Multiplicity Integration Notes
H-2 (Pyridine)8.0 - 8.2Singlet (s) or Doublet (d)1HThe exact multiplicity will depend on the coupling with H-6.
H-4 (Pyridine)7.2 - 7.4Doublet of doublets (dd) or Triplet (t)1HCoupled to H-2 and H-6.
H-6 (Pyridine)8.2 - 8.4Singlet (s) or Doublet (d)1HExpected to be the most downfield aromatic proton due to the proximity of the nitrogen atom.
-OH (Phenolic)9.5 - 10.5Broad Singlet (br s)1HThis is a labile proton, and its signal may be broad. Its chemical shift is concentration and temperature-dependent.
-CONH- (Amide)9.0 - 10.0Broad Singlet (br s)1HAnother labile proton with a concentration and temperature-dependent chemical shift.
-NH₂ (Hydrazine)4.5 - 5.5Broad Singlet (br s)2HLabile protons that often appear as a broad signal.

Causality Behind Signal Positions:

  • The aromatic protons are in the downfield region (7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current.[9]

  • The proton at the C-6 position is expected to be the most deshielded among the aromatic protons due to the inductive effect of the adjacent nitrogen atom.

  • The labile protons of the hydroxyl and hydrazide groups appear at very downfield shifts, especially in DMSO-d₆, due to hydrogen bonding with the solvent.[3]

¹³C NMR Spectroscopy

Experimental Protocol:

The sample prepared for ¹H NMR can be directly used for ¹³C NMR. A proton-decoupled ¹³C NMR experiment is standard.

Predicted ¹³C NMR Data and Interpretation:

The expected chemical shifts for the carbons of 5-hydroxynicotinohydrazide are presented below, based on data for similar compounds.[7][10][11][12]

Carbon Assignment Expected Chemical Shift (δ, ppm) in DMSO-d₆ Notes
C=O (Amide)165 - 175The carbonyl carbon is significantly deshielded.
C-5 (Pyridine, C-OH)150 - 160The carbon attached to the hydroxyl group is deshielded.
C-3 (Pyridine, C-CONHNH₂)135 - 145
C-6 (Pyridine)140 - 150Deshielded due to the adjacent nitrogen.
C-2 (Pyridine)120 - 130
C-4 (Pyridine)115 - 125

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.[13]

Experimental Protocol:

  • Sample Preparation: The spectrum can be acquired using a solid sample mixed with potassium bromide (KBr) to form a pellet or by using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

  • Data Acquisition: The spectrum is usually recorded in the range of 4000-400 cm⁻¹.[14]

Predicted IR Absorption Bands and Interpretation:

Wavenumber (cm⁻¹) Vibrational Mode Intensity Notes
3200 - 3400N-H stretching (hydrazide)Medium - StrongOften appears as two bands for the symmetric and asymmetric stretches of the -NH₂ group.[15]
3100 - 3300O-H stretching (phenolic)Broad, StrongThe broadness is due to hydrogen bonding.
3000 - 3100Aromatic C-H stretchingMedium - Weak
1640 - 1680C=O stretching (amide I band)StrongThis is a very characteristic and intense absorption.[16][17]
1580 - 1620C=C and C=N stretching (aromatic ring)MediumPyridine rings show characteristic absorptions in this region.[2][14]
1500 - 1550N-H bending (amide II band)Medium
1200 - 1300C-O stretching (phenolic)Medium - Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.[18]

Experimental Protocol:

  • Sample Introduction: The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS). For a relatively non-volatile compound like 5-hydroxynicotinohydrazide, LC-MS with electrospray ionization (ESI) is a suitable technique. Electron Ionization (EI) can also be used, though it may lead to extensive fragmentation.[19]

  • Ionization: ESI in positive ion mode is expected to be effective, likely forming the [M+H]⁺ ion.

  • Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrum and Fragmentation:

The molecular weight of 5-hydroxynicotinohydrazide (C₆H₇N₃O₂) is 153.14 g/mol .

  • Molecular Ion: In ESI-MS, the base peak is expected to be the protonated molecule [M+H]⁺ at m/z 154. In EI-MS, the molecular ion peak M⁺˙ at m/z 153 would be observed.[20]

  • Key Fragmentation Pathways: Fragmentation is a key tool for structural elucidation.[21][22][23] The fragmentation of 5-hydroxynicotinohydrazide is expected to proceed through several key pathways:

G M [M+H]⁺ m/z 154 F1 Loss of NH₂NH₂ (Hydrazine) m/z 122 M->F1 -H₂NNH₂ F2 Loss of H₂O m/z 136 M->F2 -H₂O F3 Loss of CO m/z 126 M->F3 -CO F4 [5-hydroxynicotinoyl cation] m/z 122 F1->F4 Rearrangement F5 [Pyridine ring fragmentation] F4->F5 Further Fragmentation

Figure 2: Predicted ESI-MS fragmentation pathway for 5-Hydroxynicotinohydrazide.

Interpretation of Key Fragments:

  • m/z 122: This fragment likely corresponds to the 5-hydroxynicotinoyl cation, formed by the loss of the terminal NH₂NH₂ group.

  • Loss of H₂O (m/z 136): The loss of a water molecule from the protonated molecular ion is a common fragmentation pathway for molecules containing hydroxyl groups.

  • Loss of CO (m/z 126): Decarbonylation is a characteristic fragmentation of amide-containing compounds.

Conclusion

The spectroscopic characterization of 5-hydroxynicotinohydrazide is a multi-faceted process that relies on the synergistic interpretation of data from NMR, IR, and Mass Spectrometry. This guide provides a foundational framework for researchers to predict, acquire, and interpret the spectroscopic data for this important molecule. Adherence to the described protocols and a thorough understanding of the underlying principles of each technique will ensure the accurate and reliable structural elucidation of 5-hydroxynicotinohydrazide, a critical step in the journey of drug discovery and development.

References

  • BenchChem.
  • Kumar, V., & Chandra, S. (n.d.). SPECTRAL STUDY OF SUBSTITUTED PYRIDINE. ACCENT JOURNAL OF ECONOMICS ECOLOGY & ENGINEERING.
  • ResearchGate. (2025).
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  • MDPI. (n.d.).
  • DTIC. (n.d.).
  • The Royal Society of Chemistry. (n.d.).
  • BenchChem. (n.d.). In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Benzaldehyde, 4-bromo-, hydrazone.
  • ResearchGate. (n.d.). ¹H NMR spectra of hydrazide ligand 2 (a) and its complex 2c (b).
  • Chemistry LibreTexts. (2023, August 29).
  • ResearchGate. (2017, June 12).
  • Intro to Mass Spectrometry. (n.d.).
  • Table of Characteristic IR Absorptions. (n.d.).
  • Oregon State University. (n.d.). 1H NMR Chemical Shift.
  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.
  • Chemguide. (n.d.). interpreting C-13 NMR spectra.
  • Compound Interest. (2015). A guide to 13C NMR chemical shift values.
  • Oregon State University. (n.d.). 13C NMR Chemical Shift.
  • Prasain, J. (2008, January 18). Ion fragmentation of small molecules in mass spectrometry.
  • National Institutes of Health. (2024, February 17). Tracking Molecular Fragmentation in Electron–Ionization Mass Spectrometry with Ultrafast Time Resolution.
  • Organic Chemistry I. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands.
  • Michigan State University. (n.d.). Infrared Spectroscopy.
  • Specac Ltd. (n.d.). Interpreting Infrared Spectra.
  • National Center for Biotechnology Information. (2022, December 14). Advances in high-throughput mass spectrometry in drug discovery.

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Foundational

5-Hydroxynicotinohydrazide: A Scaffolding Approach to Unveiling Potential Biological Activities

An In-depth Technical Guide Abstract The quest for novel therapeutic agents is a cornerstone of medicinal chemistry, often beginning with the exploration of promising chemical scaffolds. 5-Hydroxynicotinohydrazide, a mol...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Abstract

The quest for novel therapeutic agents is a cornerstone of medicinal chemistry, often beginning with the exploration of promising chemical scaffolds. 5-Hydroxynicotinohydrazide, a molecule combining the structural features of nicotinic acid and a hydrazide moiety, represents such a scaffold. While direct biological data on this specific compound is sparse, its constituent parts are prevalent in a multitude of biologically active agents. The hydrazone functional group and its derivatives are well-documented for their broad-spectrum pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] Similarly, the pyridine ring, central to nicotinic acid (Vitamin B3), is a privileged structure found in numerous pharmaceuticals. This guide provides a comprehensive framework for researchers and drug development professionals to investigate the therapeutic potential of 5-Hydroxynicotinohydrazide. By leveraging established knowledge of its core structures, we outline the scientific rationale, potential mechanisms of action, and detailed experimental protocols to systematically evaluate its antimicrobial, anticancer, and anti-inflammatory activities. This document serves as a technical roadmap, designed to accelerate research and development efforts by providing validated methodologies and a logical, evidence-based approach to discovery.

Introduction: The Rationale for Investigation

In the landscape of drug discovery, the strategic selection of molecular scaffolds is paramount. 5-Hydroxynicotinohydrazide emerges as a compelling candidate for investigation due to the convergence of two pharmacologically significant motifs: the pyridine ring of nicotinic acid and the reactive hydrazide group. The hydrazide-hydrazone class of compounds, characterized by the azometine proton (-NHN=CH-), is renowned for its diverse biological activities.[2] This versatility stems from the ability of the hydrazone fragment to form stable hydrogen bonds with various molecular targets, thereby enhancing biological interactions.[1]

This whitepaper will deconstruct the potential of 5-Hydroxynicotinohydrazide by:

  • Proposing a robust synthetic and characterization pathway.

  • Establishing the scientific basis for investigating its most probable biological activities based on structure-activity relationships of analogous compounds.

  • Providing detailed, field-proven experimental protocols for in vitro screening.

  • Outlining a strategic framework for subsequent preclinical evaluation.

Our objective is to equip researchers with the foundational knowledge and practical methodologies required to unlock the therapeutic promise of this intriguing molecular scaffold.

Synthesis and Structural Elucidation

The foundation of any pharmacological investigation is the unambiguous synthesis and characterization of the target compound. The preparation of 5-Hydroxynicotinohydrazide is conceptually straightforward, typically involving the hydrazinolysis of a corresponding nicotinic acid ester.

Proposed Synthetic Workflow

The most common and efficient route involves a two-step process starting from 5-hydroxynicotinic acid: (1) Esterification to improve reactivity and solubility, followed by (2) Hydrazinolysis to yield the final product.

G A 5-Hydroxynicotinic Acid (Starting Material) B Esterification (e.g., EtOH, H2SO4, Reflux) A->B C Ethyl 5-Hydroxynicotinate (Intermediate) B->C D Hydrazinolysis (Hydrazine Hydrate, Reflux) C->D E 5-Hydroxynicotinohydrazide (Final Product) D->E F Purification (Recrystallization) E->F

Caption: Proposed two-step synthesis of 5-Hydroxynicotinohydrazide.

Experimental Protocol: Synthesis of 5-Hydroxynicotinohydrazide

Trustworthiness: This protocol is a standard, widely accepted method for the synthesis of hydrazides from carboxylic acid esters. The steps are logical and include necessary purification and validation checkpoints.

  • Esterification of 5-Hydroxynicotinic Acid:

    • To a solution of 5-hydroxynicotinic acid (1 mole equivalent) in absolute ethanol (10 volumes), add concentrated sulfuric acid (0.1 mole equivalent) dropwise with cooling in an ice bath.

    • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[5]

    • Upon completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the aqueous layer with ethyl acetate (3 x 5 volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ethyl 5-hydroxynicotinate.

  • Hydrazinolysis of Ethyl 5-Hydroxynicotinate:

    • Dissolve the crude ethyl 5-hydroxynicotinate (1 mole equivalent) in ethanol (5 volumes).

    • Add hydrazine hydrate (80% solution, 3 mole equivalents) to the solution.

    • Heat the mixture to reflux for 8-12 hours, monitoring by TLC until the starting ester is consumed.

    • Cool the reaction mixture to room temperature. The product, 5-Hydroxynicotinohydrazide, will often precipitate out of the solution.

    • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.[5]

    • Further purify the product by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).

  • Structural Characterization:

    • Nuclear Magnetic Resonance (NMR): Confirm the structure using ¹H and ¹³C NMR spectroscopy to ensure the presence of all expected protons and carbons and their correct chemical environments.

    • Mass Spectrometry (MS): Determine the molecular weight and confirm the elemental composition via High-Resolution Mass Spectrometry (HRMS).

    • Infrared (IR) Spectroscopy: Verify the presence of key functional groups, such as N-H (hydrazide), C=O (amide), and O-H (hydroxyl) stretches.

Potential Biological Activity I: Antimicrobial Agent

Expertise & Experience: The hydrazide-hydrazone scaffold is a well-established pharmacophore in antimicrobial drug discovery.[3][6] Isoniazid, a nicotinohydrazide derivative, is a frontline antitubercular drug. This strong precedent provides a compelling rationale for evaluating 5-Hydroxynicotinohydrazide as an antimicrobial agent.

Rationale and Proposed Mechanism

Many hydrazone derivatives exert their antimicrobial effects by inhibiting essential microbial enzymes or by chelating trace elements vital for bacterial or fungal survival. The mechanism could involve interference with cell wall synthesis, disruption of nucleic acid replication, or inhibition of metabolic pathways.[2] The presence of the pyridine ring may enhance cell permeability and target specificity.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol describes a standard broth microdilution method to determine the lowest concentration of the compound that inhibits visible growth of a microorganism.[7]

  • Preparation:

    • Prepare a stock solution of 5-Hydroxynicotinohydrazide in Dimethyl Sulfoxide (DMSO) at a concentration of 10 mg/mL.

    • Culture selected microbial strains (e.g., Staphylococcus aureus, Bacillus cereus for Gram-positive; Escherichia coli, Pseudomonas aeruginosa for Gram-negative; Candida albicans for fungi) overnight in appropriate broth media.

    • Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Assay Procedure:

    • Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.

    • Add 100 µL of the compound stock solution to the first well of each row and perform a two-fold serial dilution across the plate.

    • Add 10 µL of the prepared microbial suspension to each well.

    • Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours for bacteria and 25°C for 48 hours for fungi.

  • Data Analysis:

    • The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Data Presentation: Sample MIC Data Table
Microbial StrainStrain IDGram Type5-Hydroxynicotinohydrazide MIC (µg/mL)Control Drug MIC (µg/mL)
Staphylococcus aureusATCC 29213PositiveCiprofloxacin
Escherichia coliATCC 25922NegativeCiprofloxacin
Candida albicansATCC 90028FungusFluconazole

Potential Biological Activity II: Anticancer Agent

Expertise & Experience: The development of hydrazones as anticancer agents is an active area of research.[4] Their mechanisms often involve inducing apoptosis, inhibiting angiogenesis, or generating oxidative stress specifically within tumor cells.[8][9] The structural similarity to compounds known to inhibit key signaling pathways provides a strong basis for this investigation.

Rationale and Proposed Mechanism

5-Hydroxynicotinohydrazide could exert anticancer effects through several pathways. One plausible mechanism is the induction of the intrinsic apoptotic pathway. This involves disrupting the mitochondrial membrane potential, leading to the release of cytochrome C, activation of caspases, and ultimately, programmed cell death.[8] Another potential mechanism is the inhibition of protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are crucial for tumor angiogenesis and growth.[9]

G cluster_0 Mitochondrion Bax Bax Activation MMP Loss of Mitochondrial Membrane Potential Bax->MMP CytC Cytochrome C Release MMP->CytC Apaf1 Apaf-1 CytC->Apaf1 Compound 5-Hydroxynicotinohydrazide (Potential Inducer) Compound->Bax Casp9 Caspase-9 (Initiator) Apaf1->Casp9 forms Apoptosome Casp3 Caspase-3 (Executioner) Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis executes

Caption: Potential mechanism: Induction of the intrinsic apoptotic pathway.

Experimental Protocol: MTT Cytotoxicity Assay

This colorimetric assay measures the metabolic activity of cells and is a standard method for assessing the cytotoxic potential of a compound in vitro.[9]

  • Cell Culture:

    • Seed human cancer cell lines (e.g., MCF-7 breast cancer, HCT116 colon cancer) into 96-well plates at a density of 5,000-10,000 cells per well.

    • Allow cells to adhere by incubating for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment:

    • Prepare serial dilutions of 5-Hydroxynicotinohydrazide in the appropriate cell culture medium.

    • Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and an untreated control.

    • Incubate the plates for 48 or 72 hours.

  • MTT Addition and Measurement:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) using non-linear regression analysis.

Data Presentation: Sample IC₅₀ Data Table
Cell LineTissue of Origin5-Hydroxynicotinohydrazide IC₅₀ (µM)Doxorubicin IC₅₀ (µM)
MCF-7Breast Adenocarcinoma
HCT116Colorectal Carcinoma
A549Lung Carcinoma
HEK-293Normal Kidney (Toxicity)

Potential Biological Activity III: Anti-inflammatory Agent

Expertise & Experience: Inflammation is a complex biological response, and compounds that can modulate it are of high therapeutic value. Hydrazones are known to possess anti-inflammatory activity.[10] Furthermore, the structurally related 5-Aminosalicylic Acid (5-ASA) is a widely used anti-inflammatory drug whose proposed mechanism includes the scavenging of reactive oxygen species (ROS).[11]

Rationale and Proposed Mechanism

An overproduction of ROS by immune cells like neutrophils is a key driver of inflammatory processes.[12] These highly reactive molecules can damage tissues and perpetuate the inflammatory cascade. A compound that acts as a potent ROS scavenger can effectively dampen this response. 5-Hydroxynicotinohydrazide, with its hydroxyl group and hydrazide moiety, possesses structural features conducive to radical scavenging.

Experimental Protocol: In Vitro ROS Scavenging Assay

This protocol measures the ability of a compound to inhibit the production of ROS in stimulated human neutrophils.

  • Neutrophil Isolation:

    • Isolate human neutrophils from the fresh blood of healthy donors using density gradient centrifugation (e.g., with Ficoll-Paque).

  • Assay Procedure:

    • Resuspend the isolated neutrophils in a suitable buffer.

    • Pre-incubate the cells with various concentrations of 5-Hydroxynicotinohydrazide for 15 minutes.

    • Add a fluorescent probe sensitive to ROS (e.g., Dihydrorhodamine 123).

    • Stimulate ROS production by adding a known agonist, such as Phorbol 12-myristate 13-acetate (PMA).

    • Incubate for 30 minutes at 37°C.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity using a flow cytometer or a fluorescence plate reader.

    • Calculate the percentage of ROS inhibition for each concentration relative to the stimulated control (PMA only).

    • Determine the IC₅₀ value for ROS inhibition.

Data Presentation: Sample ROS Inhibition Table
Compound Concentration (µM)Mean Fluorescence Intensity% ROS Inhibition
Control (Unstimulated)
Control (PMA Stimulated)0%
1 µM
10 µM
50 µM
100 µM
IC₅₀ (µM)

A Framework for Preclinical Advancement

Identifying a promising in vitro activity is the first step in a long development pipeline. A logical progression is crucial for validating initial hits and assessing their potential as drug candidates.

G cluster_0 Discovery & In Vitro Screening cluster_1 Lead Optimization & Preclinical Synthesis Synthesis & Characterization Screening Primary Screening (MIC, MTT, ROS) Synthesis->Screening SAR Structure-Activity Relationship (SAR) Screening->SAR  Promising  Hit ADMET In Silico & In Vitro ADMET Profiling SAR->ADMET InVivo In Vivo Efficacy (Animal Models) ADMET->InVivo Tox Toxicology Studies InVivo->Tox

Sources

Exploratory

5-Hydroxynicotinohydrazide: A Versatile Scaffold for Innovations in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Emerging Prominence of the 5-Hydroxynicotinohydrazide Core In the landscape of medicinal chemistry, the quest...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Prominence of the 5-Hydroxynicotinohydrazide Core

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer a blend of synthetic accessibility, structural rigidity, and versatile points for diversification is perpetual. The 5-hydroxynicotinohydrazide moiety has emerged as a privileged structure, possessing the inherent chemical attributes necessary for the development of a wide array of biologically active agents. This guide provides a comprehensive technical overview of 5-hydroxynicotinohydrazide as a foundational scaffold, detailing its synthesis, chemical characteristics, and its demonstrated potential in the design of antimicrobial, anti-inflammatory, and anticancer agents. By elucidating the structure-activity relationships and potential mechanisms of action of its derivatives, this document aims to serve as a valuable resource for the rational design of next-generation therapeutics.

The core structure, featuring a pyridine ring substituted with a hydroxyl group and a hydrazide functional group, offers a unique combination of hydrogen bond donors and acceptors, as well as sites for facile chemical modification. The hydrazide group, in particular, is a versatile precursor for the synthesis of a large family of derivatives, most notably hydrazones, which have a rich history of pharmacological relevance.[1][2]

Synthesis and Chemical Properties of the 5-Hydroxynicotinohydrazide Scaffold

The synthetic accessibility of a scaffold is paramount to its utility in drug discovery. 5-Hydroxynicotinohydrazide can be efficiently prepared from commercially available starting materials through a straightforward and scalable synthetic route.

Synthesis of Ethyl 5-Hydroxynicotinate (Intermediate)

The precursor to 5-hydroxynicotinohydrazide is the corresponding ethyl ester, ethyl 5-hydroxynicotinate. This intermediate can be synthesized from 5-hydroxynicotinic acid via Fischer esterification.

Experimental Protocol: Synthesis of Ethyl 5-Hydroxynicotinate

  • To a solution of 5-hydroxynicotinic acid in absolute ethanol, add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

  • Reflux the reaction mixture for 3-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Neutralize the residue with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 5-hydroxynicotinate.

  • Purify the crude product by column chromatography or recrystallization to obtain the pure ester.

Synthesis of 5-Hydroxynicotinohydrazide

The final step involves the hydrazinolysis of the ethyl ester. This reaction is typically high-yielding and proceeds under mild conditions.[3]

Experimental Protocol: Synthesis of 5-Hydroxynicotinohydrazide

  • Dissolve ethyl 5-hydroxynicotinate in a suitable alcoholic solvent, such as ethanol or methanol.

  • Add an excess of hydrazine hydrate (80-100% solution) to the solution.[3]

  • Reflux the reaction mixture for 4-5 hours.[3]

  • Monitor the reaction progress by TLC until the starting ester is consumed.

  • Upon completion, cool the reaction mixture to room temperature, which may induce precipitation of the product.

  • If precipitation occurs, filter the solid product, wash with cold ethanol, and dry under vacuum.

  • If the product does not precipitate, concentrate the reaction mixture under reduced pressure to obtain the crude hydrazide.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure 5-hydroxynicotinohydrazide.

Synthesis_of_5_Hydroxynicotinohydrazide cluster_0 Synthesis of Intermediate cluster_1 Final Product Synthesis 5-Hydroxynicotinic_Acid 5-Hydroxynicotinic Acid Ethyl_5_Hydroxynicotinate Ethyl 5-Hydroxynicotinate 5-Hydroxynicotinic_Acid->Ethyl_5_Hydroxynicotinate Ethanol, H+ cat. 5_Hydroxynicotinohydrazide 5-Hydroxynicotinohydrazide Ethyl_5_Hydroxynicotinate->5_Hydroxynicotinohydrazide Hydrazine Hydrate, Ethanol, Reflux

Caption: Synthetic pathway to 5-Hydroxynicotinohydrazide.

5-Hydroxynicotinohydrazide as a Scaffold for Derivative Synthesis

The true utility of 5-hydroxynicotinohydrazide in medicinal chemistry lies in its ability to serve as a versatile starting material for the synthesis of a diverse library of compounds. The hydrazide functionality is a nucleophile that readily reacts with aldehydes and ketones to form Schiff bases, also known as hydrazones.[4] This reaction is a cornerstone of combinatorial chemistry due to its simplicity, high yields, and the vast commercial availability of a wide range of aldehydes and ketones, allowing for extensive structural diversification.

General Synthesis of 5-Hydroxynicotinohydrazide Derivatives (Hydrazones)

The condensation reaction between 5-hydroxynicotinohydrazide and an appropriate carbonyl compound is typically carried out in an alcoholic solvent, often with a catalytic amount of acid.[5]

Experimental Protocol: General Synthesis of Hydrazone Derivatives

  • Dissolve 5-hydroxynicotinohydrazide in a suitable solvent, such as ethanol or methanol.

  • Add a stoichiometric equivalent of the desired aldehyde or ketone to the solution.

  • Add a few drops of a catalytic acid (e.g., glacial acetic acid).

  • Reflux the reaction mixture for a period ranging from a few hours to overnight, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product often precipitates from the solution and can be isolated by filtration.

  • Wash the solid product with a cold solvent and dry it under vacuum.

  • If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue purified by recrystallization or column chromatography.

Biological Activities of 5-Hydroxynicotinohydrazide Derivatives

The hydrazone linkage (-CO-NH-N=CH-) is a key pharmacophore that imparts a wide range of biological activities to the resulting molecules.[6] Derivatives of 5-hydroxynicotinohydrazide are anticipated to exhibit a spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities.

Antimicrobial Activity

Hydrazide-hydrazone derivatives are well-documented for their broad-spectrum antimicrobial properties.[1] The azomethine group (-N=CH-) is often crucial for their activity. Schiff bases of nicotinic hydrazide have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[4] For instance, certain derivatives have demonstrated potent inhibition of S. aureus and E. coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ciprofloxacin.[4] The proposed mechanism of action for some of these compounds involves the disruption of the bacterial cell wall.[4]

Table 1: Representative Antimicrobial Activity of Nicotinic Hydrazide Schiff Bases

Compound IDR-group on HydrazoneTarget OrganismMIC (µg/mL)Reference
C-24-ChlorophenylS. aureus40[4]
C-44-NitrophenylS. aureus40[4]
C-54-HydroxyphenylS. aureus40[4]
C-24-ChlorophenylE. coli80[4]
C-44-NitrophenylE. coli80[4]
C-54-HydroxyphenylE. coli80[4]
Anti-inflammatory Activity

Inflammation is a complex biological response, and the development of novel anti-inflammatory agents with improved side-effect profiles remains a significant therapeutic goal. Hydrazone derivatives have emerged as promising candidates in this area.[7][8] Their mechanism of action can be multifaceted, including the inhibition of key pro-inflammatory enzymes like cyclooxygenases (COX-1 and COX-2) and the modulation of cytokine production. The structural features of the 5-hydroxynicotinohydrazide scaffold, combined with the diverse functionalities that can be introduced via the hydrazone linkage, provide a fertile ground for the discovery of new anti-inflammatory drugs.

Anticancer Activity

The search for novel anticancer agents is a continuous effort in medicinal chemistry. Hydrazide-hydrazones have demonstrated significant cytotoxic activity against various cancer cell lines.[9] The presence of the -CO-NH-N=CH- pharmacophore is often associated with their antiproliferative effects. For example, certain pyrazine-based hydrazones have shown higher cytotoxic activity against the A549 lung cancer cell line than the standard drug cisplatin.[9] The mechanism of their anticancer action can involve the induction of apoptosis, inhibition of cell proliferation, and anti-metastatic effects.

Structure-Activity Relationship (SAR) Insights

The biological activity of 5-hydroxynicotinohydrazide derivatives can be fine-tuned by systematically modifying their structure. The general structure for SAR analysis is depicted below.

SAR_Analysis cluster_0 5-Hydroxynicotinohydrazide Scaffold cluster_1 Modification Site Scaffold 5-Hydroxynicotinohydrazide Core R_group R-group (from aldehyde/ketone) Scaffold->R_group Forms Hydrazone Linkage

Caption: General structure for SAR analysis of 5-Hydroxynicotinohydrazide derivatives.

Key SAR insights from related hydrazone families suggest the following:

  • Aromatic/Heterocyclic R-groups: The nature of the aromatic or heterocyclic ring introduced from the aldehyde or ketone plays a crucial role in determining the biological activity. Electron-withdrawing or electron-donating substituents on this ring can significantly influence the potency and selectivity of the compound. For example, in some series of nicotinic acid hydrazides, the presence of a halogen atom on the phenyl ring enhanced antimycobacterial activity.[10]

  • Lipophilicity: The overall lipophilicity of the molecule, often modulated by the substituents on the R-group, is a critical parameter for cell permeability and target engagement. An optimal balance of hydrophilicity and lipophilicity is necessary for good pharmacokinetic and pharmacodynamic properties.

  • Hydrogen Bonding: The hydroxyl group on the pyridine ring and the N-H group of the hydrazide moiety can participate in hydrogen bonding interactions with biological targets, contributing to the binding affinity.

Conclusion and Future Directions

5-Hydroxynicotinohydrazide represents a highly promising and synthetically tractable scaffold for the development of novel therapeutic agents. Its straightforward synthesis and the ease with which a diverse range of derivatives can be prepared make it an attractive starting point for drug discovery campaigns. The established broad-spectrum biological activities of the closely related hydrazone class of compounds provide a strong rationale for the exploration of 5-hydroxynicotinohydrazide derivatives as potential antimicrobial, anti-inflammatory, and anticancer agents.

Future research in this area should focus on the systematic synthesis and biological evaluation of a library of 5-hydroxynicotinohydrazide derivatives. In-depth studies on their mechanism of action and the elucidation of detailed structure-activity relationships will be crucial for the rational design of potent and selective drug candidates. The versatility of the 5-hydroxynicotinohydrazide scaffold, coupled with the power of modern medicinal chemistry approaches, holds significant promise for the discovery of the next generation of innovative medicines.

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Foundational

Initial Screening of 5-Hydroxynicotinohydrazide for Bioactivity: A Technical Guide

Abstract This guide provides a comprehensive, technically-grounded framework for the initial bioactivity screening of 5-Hydroxynicotinohydrazide, a novel compound of interest. The hydrazide functional group is a key stru...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive, technically-grounded framework for the initial bioactivity screening of 5-Hydroxynicotinohydrazide, a novel compound of interest. The hydrazide functional group is a key structural motif in a variety of pharmacologically active compounds, including the prominent antitubercular drug isoniazid.[1][2] This structural similarity provides a strong rationale for investigating the potential biological activities of 5-Hydroxynicotinohydrazide. We present a tiered, field-proven screening strategy designed to efficiently identify and characterize potential cytotoxic, antimicrobial, and antioxidant activities. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data interpretation guidelines, and the causal logic behind experimental design to ensure scientific integrity and reproducibility.

Introduction: The Rationale for Screening 5-Hydroxynicotinohydrazide

The quest for novel bioactive molecules is a cornerstone of modern pharmacology. The hydrazide-hydrazone scaffold is recognized as a "privileged structure" in medicinal chemistry, known to impart a wide range of biological activities including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[2][3][4] A notable example is Isoniazid (Isonicotinic acid hydrazide), a first-line antibiotic for treating tuberculosis.[5][6] Isoniazid is a prodrug that, once activated by the mycobacterial enzyme catalase-peroxidase (KatG), inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[1][7][8]

5-Hydroxynicotinohydrazide, a derivative of a nicotinic acid metabolite, shares this core hydrazide structure. This relationship justifies a systematic investigation into its potential bioactivities. This guide outlines a logical, tiered approach to efficiently screen this compound, maximizing the potential for hit discovery while conserving resources. The strategy begins with broad, high-throughput screens and progressively focuses on more specific assays for hit confirmation and characterization.

A Tiered Strategy for Efficient Bioactivity Profiling

An effective initial screening campaign should be designed as a funnel, starting with broad, cost-effective assays to identify any biological signal and progressively employing more complex and specific assays to validate and characterize these initial "hits."[9][10]

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Confirmation & Profiling cluster_2 Tier 3: Preliminary MoA Studies T1_Cytotox General Cytotoxicity (e.g., MTT Assay) T2_DoseResponse Dose-Response & IC50/EC50 Determination T1_Cytotox->T2_DoseResponse Hit T1_Antimicrobial Broad-Spectrum Antimicrobial (e.g., Broth Microdilution) T2_Spectrum Expanded Antimicrobial Spectrum (Gram+/-) T1_Antimicrobial->T2_Spectrum Hit T1_Antioxidant Antioxidant Capacity (e.g., DPPH/ABTS Assays) T1_Antioxidant->T2_DoseResponse Hit T2_Selectivity Preliminary Selectivity (e.g., Normal vs. Cancer Cell Line) T2_DoseResponse->T2_Selectivity T3_MoA Mechanism of Action Assays (e.g., Enzyme Inhibition, LDH Assay) T2_Selectivity->T3_MoA T2_Spectrum->T3_MoA T3_Lead Lead Prioritization T3_MoA->T3_Lead G cluster_0 Cell Culture cluster_1 Assay Procedure Seed Seed cells in 96-well plate Incubate1 Incubate 24h (allow attachment) Seed->Incubate1 Treat Add 5-Hydroxynicotinohydrazide (various concentrations) Incubate1->Treat Incubate2 Incubate for exposure period (e.g., 48h) Treat->Incubate2 Add_MTT Add MTT Reagent (0.5 mg/mL) Incubate2->Add_MTT Incubate3 Incubate 2-4h (Formazan formation) Add_MTT->Incubate3 Solubilize Add Solubilization Buffer (e.g., DMSO) Incubate3->Solubilize Read Read Absorbance (570 nm) Solubilize->Read

Caption: Workflow for the MTT cytotoxicity assay.

Methodology:

  • Cell Seeding: Plate cells (e.g., HeLa or A549) in a 96-well flat-bottom plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂. [11]2. Compound Treatment: Prepare serial dilutions of 5-Hydroxynicotinohydrazide in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle-only controls (e.g., 0.1% DMSO) and medium-only blanks.

  • Incubation: Incubate the plate for a defined exposure time (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours, until purple precipitate is visible. [12][13]5. Solubilization: Carefully remove the culture medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. [12][13]6. Data Acquisition: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader. [13]

Protocol: Broth Microdilution for Antimicrobial Screening

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (MIC). [14][15]It is a widely used and standardized method in microbiology. [16][17] Methodology:

  • Compound Preparation: Dissolve 5-Hydroxynicotinohydrazide and prepare a 2-fold serial dilution in a 96-well microtiter plate using appropriate sterile broth (e.g., Mueller-Hinton Broth). The final volume in each well should be 50 µL. [18]2. Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard, then dilute to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells. [15]3. Inoculation: Add 50 µL of the standardized inoculum to each well, bringing the total volume to 100 µL. This halves the concentration of the compound in each well.

  • Controls: Include a positive control (inoculum without compound) and a negative control (broth only) on each plate.

  • Incubation: Incubate the plate at 37°C for 16-20 hours. [16]6. Data Acquisition: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity). This can be assessed visually or by using a plate reader to measure absorbance at 600 nm.

Data Analysis and Interpretation

Accurate data analysis is critical for making sound decisions in a screening campaign.

Calculating IC50/EC50

For dose-response data, the percent inhibition is calculated for each concentration relative to the positive (no inhibition) and negative (maximal inhibition) controls. [19] % Inhibition = 100 * (1 - (Signal_Compound - Signal_Min) / (Signal_Max - Signal_Min))

The resulting data are then plotted with % Inhibition on the Y-axis and the log of the compound concentration on the X-axis. A non-linear regression model (e.g., a four-parameter logistic function) is used to fit the sigmoidal curve and determine the IC50 value. [19][20]Software such as GraphPad Prism is commonly used for this analysis. [21][22]

Interpreting Screening Data

The output of the initial screening can be summarized to guide decision-making.

Assay TypeTest Organism/Cell LineEndpointHypothetical Result for 5-HNHInterpretation
Cytotoxicity HeLa (Human Cervical Cancer)IC5015 µMModerate cytotoxic activity. Warrants follow-up in Tier 2.
Cytotoxicity HEK293 (Normal Human Kidney)IC50>100 µMLow toxicity to normal cells, suggesting potential selectivity.
Antimicrobial S. aureus (Gram-positive)MIC32 µg/mLModerate antibacterial activity.
Antimicrobial E. coli (Gram-negative)MIC>128 µg/mLLow or no activity against Gram-negative bacteria.
Antioxidant DPPH Radical ScavengingEC5025 µMPotent antioxidant activity.

Conclusion and Future Directions

This guide outlines a systematic and robust strategy for the initial bioactivity screening of 5-Hydroxynicotinohydrazide. By employing a tiered approach that begins with broad screening and progresses to more focused hit validation and characterization, researchers can efficiently uncover the compound's therapeutic potential. Initial hits in cytotoxicity, antimicrobial, or antioxidant assays should be subjected to rigorous dose-response confirmation and preliminary selectivity profiling. Promising, confirmed hits can then be advanced to more detailed mechanistic studies to elucidate their mode of action, paving the way for potential lead optimization and further preclinical development. The principles and protocols described herein provide a solid foundation for conducting this essential early-phase drug discovery research with scientific rigor and integrity.

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Protocols & Analytical Methods

Method

Synthesis of 5-Hydroxynicotinohydrazide Derivatives: A Technical Guide and Protocol

An Application Guide for Drug Development Professionals Introduction The hydrazide functional group (-C(=O)NHNH₂) is a cornerstone in medicinal chemistry, serving as a versatile synthon for creating a diverse array of he...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Drug Development Professionals

Introduction

The hydrazide functional group (-C(=O)NHNH₂) is a cornerstone in medicinal chemistry, serving as a versatile synthon for creating a diverse array of heterocyclic compounds and hydrazone derivatives.[1][2] Hydrazides and their subsequent derivatives, particularly hydrazones (R₁R₂C=NNHC(=O)R), are recognized for their broad spectrum of pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[3][4][5]

The pyridine ring, a key feature of the nicotinic acid scaffold, is a privileged structure in drug discovery. Its most notable derivative is isoniazid (isonicotinic acid hydrazide), a primary drug used in the treatment of tuberculosis (TB) for decades.[6][7] Isoniazid functions as a prodrug that, once activated within Mycobacterium tuberculosis, inhibits the synthesis of mycolic acids, which are essential components of the bacterial cell wall.[6] The emergence of drug-resistant TB strains necessitates the development of new analogs and derivatives to overcome these challenges.[8]

This guide focuses on the synthesis of derivatives of 5-hydroxynicotinohydrazide, an analog of isoniazid. The introduction of a hydroxyl group at the 5-position of the pyridine ring can significantly alter the molecule's physicochemical properties, such as polarity, solubility, and its ability to form hydrogen bonds. These modifications can influence the compound's pharmacokinetic profile and its interaction with biological targets. By converting 5-hydroxynicotinohydrazide into a library of hydrazone derivatives, researchers can systematically explore structure-activity relationships (SAR) to develop novel therapeutic agents.

This document provides a comprehensive overview and detailed protocols for the synthesis, purification, and characterization of 5-hydroxynicotinohydrazide and its hydrazone derivatives, tailored for researchers and scientists in the field of drug development.

Part 1: Synthesis of the Core Moiety: 5-Hydroxynicotinohydrazide

The synthesis of the core hydrazide is typically achieved in a two-step process starting from 5-hydroxynicotinic acid. The first step involves the protection of the carboxylic acid group via esterification, followed by the reaction of the ester with hydrazine hydrate to form the desired hydrazide.

Causality Behind Experimental Choices:
  • Esterification: The carboxylic acid is converted to an ester (e.g., a methyl or ethyl ester) to activate the carbonyl carbon. Carboxylic acids themselves react poorly with hydrazine. The ester is a much better leaving group than the hydroxide ion, facilitating the subsequent nucleophilic acyl substitution by hydrazine. Sulfuric acid is a common catalyst for this Fischer esterification, as it protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic.

  • Hydrazinolysis: This is the crucial step where the hydrazide is formed. Hydrazine hydrate is a potent nucleophile that attacks the electrophilic carbonyl carbon of the ester. The reaction is typically performed under reflux in an alcoholic solvent like ethanol to ensure a sufficient reaction rate.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis A 5-Hydroxynicotinic Acid B Methyl 5-hydroxynicotinate A->B  H₂SO₄ (cat.),  Methanol, Reflux C Methyl 5-hydroxynicotinate D 5-Hydroxynicotinohydrazide C->D  Hydrazine Hydrate (NH₂NH₂·H₂O),  Ethanol, Reflux

Caption: Workflow for the synthesis of 5-Hydroxynicotinohydrazide.

Protocol 1: Synthesis of 5-Hydroxynicotinohydrazide

Step 1: Synthesis of Methyl 5-hydroxynicotinate

  • To a 250 mL round-bottom flask, add 5-hydroxynicotinic acid (10.0 g, 71.9 mmol).

  • Add methanol (150 mL) and stir to suspend the solid.

  • Carefully add concentrated sulfuric acid (2.0 mL) dropwise while stirring.

  • Equip the flask with a reflux condenser and heat the mixture to reflux. Maintain reflux for 12-18 hours.

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC) (e.g., using a 1:1 ethyl acetate:hexane mobile phase).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Reduce the solvent volume to approximately 50 mL using a rotary evaporator.

  • Carefully neutralize the mixture by slow addition of a saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).

  • Extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester, which can be used in the next step without further purification or purified by column chromatography if necessary.

Step 2: Synthesis of 5-Hydroxynicotinohydrazide

  • Dissolve the crude methyl 5-hydroxynicotinate (from the previous step, ~11.0 g, 71.8 mmol) in ethanol (150 mL) in a 250 mL round-bottom flask.

  • Add hydrazine hydrate (80% solution, ~6.7 mL, 143.6 mmol, 2 equivalents) to the solution.

  • Heat the reaction mixture to reflux for 8-12 hours. The formation of a precipitate may be observed.

  • Monitor the reaction completion by TLC.

  • Cool the reaction mixture to room temperature, then place it in an ice bath for 1 hour to maximize precipitation.

  • Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol.

  • Dry the product under vacuum to yield 5-hydroxynicotinohydrazide as a solid. The product can be further purified by recrystallization from ethanol or a similar suitable solvent.

Part 2: Synthesis of 5-Hydroxynicotinohydrazide Derivatives (Hydrazones)

The most common strategy for creating derivatives from a hydrazide core is through the synthesis of hydrazones.[7] This involves a condensation reaction between the terminal nitrogen of the hydrazide and a variety of aldehydes or ketones.[5] This reaction forms a C=N double bond, known as a hydrazone linkage.

Causality Behind Experimental Choices:
  • Reaction Type: This is a nucleophilic addition-elimination reaction (condensation). The nucleophilic -NH₂ group of the hydrazide attacks the electrophilic carbonyl carbon of the aldehyde or ketone.

  • Catalyst: A few drops of an acid catalyst, such as glacial acetic acid, are often added.[7] The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and accelerating the initial nucleophilic attack.

  • Solvent and Temperature: The reaction is typically carried out in a protic solvent like ethanol or methanol, which helps to solubilize the reactants. Heating to reflux provides the necessary activation energy for the dehydration step (elimination of a water molecule) that forms the final hydrazone product.[9]

G Hydrazide 5-Hydroxynicotinohydrazide Process Condensation Reaction Hydrazide->Process Carbonyl Aldehyde or Ketone (R-CHO or R-CO-R') Carbonyl->Process Product 5-Hydroxynicotinohydrazone Derivative Process->Product  Solvent (e.g., Ethanol)  Catalyst (e.g., Acetic Acid, optional)  Heat (Reflux)

Caption: General workflow for synthesizing hydrazone derivatives.

Protocol 2: General Synthesis of 5-Hydroxynicotinohydrazone Derivatives
  • In a 50 mL round-bottom flask, dissolve 5-hydroxynicotinohydrazide (1.0 g, 6.53 mmol) in a suitable solvent such as ethanol or methanol (20 mL). Gentle heating may be required to achieve full dissolution.

  • Add an equimolar amount (6.53 mmol) of the desired aldehyde or ketone to the solution.

  • (Optional) Add 2-3 drops of glacial acetic acid as a catalyst.

  • Heat the reaction mixture to reflux and stir for a period ranging from 2 to 24 hours.

  • Monitor the reaction progress by TLC. The product spot should be less polar than the starting hydrazide.

  • Upon completion, cool the reaction mixture to room temperature. A solid product will often precipitate out of the solution.

  • If precipitation occurs, collect the solid by vacuum filtration. Wash the solid with a small amount of cold solvent and dry under vacuum.

  • If no precipitate forms, reduce the solvent volume under reduced pressure. The resulting solid or oil can then be purified.

  • The primary method of purification is recrystallization from a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).

Data Presentation: Example Reaction Parameters

The following table outlines hypothetical reaction parameters for the synthesis of various derivatives to illustrate the adaptability of the general protocol.

Derivative NameAldehyde/Ketone ReactantSolventCatalystReflux Time (h)Expected Outcome
(E)-N'-(benzylidene)-5-hydroxynicotinohydrazideBenzaldehydeEthanolAcetic Acid4Crystalline solid upon cooling
(E)-N'-(4-chlorobenzylidene)-5-hydroxynicotinohydrazide4-ChlorobenzaldehydeMethanolNone6Precipitates during reflux
(E)-N'-(1-phenylethylidene)-5-hydroxynicotinohydrazideAcetophenoneEthanolAcetic Acid12Requires solvent removal to obtain crude solid
(E)-5-hydroxy-N'-(pyridin-4-ylmethylene)nicotinohydrazidePyridine-4-carboxaldehydeEthanolAcetic Acid3Crystalline solid upon cooling

Part 3: Protocol Validation and Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compounds.

  • Thin-Layer Chromatography (TLC): An indispensable tool for monitoring reaction progress and assessing the purity of the final product. The retention factor (Rf) value of the product hydrazone will differ significantly from the starting hydrazide and aldehyde/ketone.

  • Melting Point: A sharp melting point range is a good indicator of a pure crystalline compound.

  • Infrared (IR) Spectroscopy: Key functional groups can be identified. Look for the disappearance of the C=O stretch from the aldehyde/ketone and the appearance of the C=N (azomethine) stretch (typically ~1600-1650 cm⁻¹), along with the amide C=O stretch (~1650-1680 cm⁻¹) and N-H stretches from the hydrazone moiety.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides definitive structural information. Key signals to identify include the azomethine proton (-N=CH-) for aldehyde-derived hydrazones (typically a singlet between δ 8-9 ppm) and the amide N-H proton (a broad singlet at δ 10-12 ppm). Aromatic and alkyl protons from both halves of the molecule should be present and correctly integrated.

    • ¹³C NMR: Confirms the carbon skeleton, including the C=N carbon and the amide carbonyl carbon.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming the expected molecular formula. High-resolution mass spectrometry (HRMS) can provide the exact mass to further validate the elemental composition.

References

  • IJSDR. (n.d.). Design, Synthesis & Biological Evaluation of Isoniazid Derivatives with Potent Antitubercular Activity. IJSDR. Retrieved from [Link]

  • MDPI. (2024). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. MDPI. Retrieved from [Link]

  • Hu, Y. Q., et al. (2021). Facile Synthesis and Antimycobacterial Activity of Isoniazid, Pyrazinamide and Ciprofloxacin Derivatives. PMC - NIH. Retrieved from [Link]

  • Cardoso, L. N. F., et al. (2021). Synthesis and Antitubercular activity of isoniazid condensed with carbohydrates derivatives. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Isoniazid analogs with Promising Antituberculosis Activity and Bioavailability: Biological Evaluation and Computational Studies. ResearchGate. Retrieved from [Link]

  • MDPI. (2021). Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). Pharmacological aspects of hydrazides and hydrazide derivatives. ResearchGate. Retrieved from [Link]

  • ACS Omega. (2024). Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II. ACS Publications. Retrieved from [Link]

  • Cappozi, J. (2023). Synthesis of Hydrazides and their Pharmacological Evaluation. Walsh Medical Media. Retrieved from [Link]

  • Hussain, I., & Ali, A. (2017). Exploring the Pharmacological Activities of Hydrazone Derivatives: A Review. OMICS International. Retrieved from [Link]

  • Semantic Scholar. (2017). Exploring the Pharmacological Activities of Hydrazone Derivatives: A Review. Semantic Scholar. Retrieved from [Link]

  • PMC - NIH. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. Retrieved from [Link]

  • PMC - PubMed Central. (n.d.). Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of new isonicotinic hydrazide (HIN) derivatives. ResearchGate. Retrieved from [Link]

  • OMICS International. (n.d.). Exploring the Pharmacological Activities of Hydrazone Derivatives: A Review. Retrieved from [Link]

  • PubMed. (2019). The N'-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity. Retrieved from [Link]

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Application

5-Hydroxynicotinohydrazide in the synthesis of heterocyclic compounds

An In-Depth Guide to the Application of 5-Hydroxynicotinohydrazide in the Synthesis of Heterocyclic Compounds Authored by: A Senior Application Scientist Introduction: The Versatility of 5-Hydroxynicotinohydrazide as a S...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Application of 5-Hydroxynicotinohydrazide in the Synthesis of Heterocyclic Compounds

Authored by: A Senior Application Scientist

Introduction: The Versatility of 5-Hydroxynicotinohydrazide as a Synthetic Precursor

5-Hydroxynicotinohydrazide, a derivative of isoniazid, is a highly valuable and versatile precursor in the field of synthetic organic and medicinal chemistry. Its structure is uniquely primed for the construction of a wide array of heterocyclic systems. The molecule incorporates several key reactive sites: a hydrazide moiety (-CONHNH₂), which is a potent binucleophile, an aromatic pyridine ring, and a hydroxyl group. This strategic arrangement of functional groups allows for a diverse range of cyclization and condensation reactions, making it an ideal starting material for generating novel compounds with significant pharmacological potential.[1][2][3][4]

Heterocyclic compounds form the backbone of a vast number of pharmaceutical agents, natural products, and agrochemicals, prized for their diverse biological activities.[5] Derivatives synthesized from 5-hydroxynicotinohydrazide, such as pyrazoles, oxadiazoles, and triazoles, have been investigated for a spectrum of therapeutic applications, including antimicrobial, anti-inflammatory, anticancer, and antiviral activities.[1][6][7] This guide provides an in-depth exploration of the primary synthetic routes employing 5-hydroxynicotinohydrazide, complete with mechanistic insights, detailed experimental protocols, and data to empower researchers in drug discovery and development.

Core Synthetic Pathways and Mechanistic Insights

The hydrazide functional group is the primary driver of the synthetic utility of 5-hydroxynicotinohydrazide. It readily reacts with electrophilic reagents, particularly those with two electrophilic centers, to facilitate ring closure. The most prominent applications involve the synthesis of five-membered aromatic heterocycles.

Workflow for Heterocyclic Synthesis

The general strategy involves the reaction of the binucleophilic hydrazide with a suitable electrophilic partner, leading to an intermediate that undergoes a cyclization-dehydration cascade to yield the final aromatic heterocycle.

Synthetic_Workflow Start 5-Hydroxynicotinohydrazide Intermediate Acyclic Intermediate (e.g., Hydrazone, Diacylhydrazine) Start->Intermediate Condensation Electrophile Electrophilic Partner (e.g., 1,3-Dicarbonyl, CS₂, Acyl Halide) Electrophile->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Dehydration (Heat, Acid/Base) Product Target Heterocycle (Pyrazole, Oxadiazole, etc.) Cyclization->Product

Caption: General workflow for synthesizing heterocycles from 5-hydroxynicotinohydrazide.

Synthesis of Pyrazole Derivatives

Pyrazoles are a cornerstone of medicinal chemistry, found in drugs like the anti-inflammatory celecoxib and the anti-obesity drug rimonabant.[7] The most direct method for synthesizing substituted pyrazoles is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[8][9]

Mechanism: Reaction with 1,3-Dicarbonyl Compounds

The reaction between 5-hydroxynicotinohydrazide and a β-dicarbonyl compound, such as acetylacetone or ethyl acetoacetate, proceeds through a well-established pathway. The more nucleophilic terminal (-NH₂) nitrogen of the hydrazide initially attacks one of the carbonyl groups, followed by condensation to form a hydrazone intermediate. Subsequent intramolecular cyclization occurs when the second nitrogen atom attacks the remaining carbonyl group, forming a five-membered ring. A final dehydration step yields the stable, aromatic pyrazole ring.[8]

Pyrazole_Mechanism cluster_0 Mechanism of Pyrazole Formation Hydrazide 5-Hydroxynicotinohydrazide Hydrazone Hydrazone Intermediate Hydrazide->Hydrazone 1. Condensation (-H₂O) Dicarbonyl 1,3-Dicarbonyl (e.g., Acetylacetone) Dicarbonyl->Hydrazone Cyclic_Intermediate Non-aromatic Cyclic Intermediate Hydrazone->Cyclic_Intermediate 2. Intramolecular   Cyclization Pyrazole Final Pyrazole Product Cyclic_Intermediate->Pyrazole 3. Dehydration (-H₂O)

Caption: Reaction mechanism for the synthesis of pyrazoles.

Application Note & Protocol: Synthesis of 5-(5-hydroxy-3-methyl-1H-pyrazol-1-yl)nicotinic acid

This protocol details the synthesis of a pyrazole derivative by reacting 5-hydroxynicotinohydrazide with ethyl acetoacetate.

Rationale:

  • Solvent: Ethanol is a common and effective solvent as it readily dissolves the reactants and is easy to remove post-reaction.

  • Catalyst: A catalytic amount of a strong acid (like HCl or H₂SO₄) protonates a carbonyl oxygen of the ethyl acetoacetate, increasing its electrophilicity and accelerating the initial condensation step.

  • Reflux: Heating the reaction mixture to reflux provides the necessary activation energy for both the initial condensation and the subsequent cyclization and dehydration steps, driving the reaction to completion.

Protocol:

  • Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-hydroxynicotinohydrazide (1.53 g, 10 mmol) in absolute ethanol (30 mL).

  • Addition of Reagents: To this solution, add ethyl acetoacetate (1.30 g, 10 mmol) followed by 2-3 drops of concentrated hydrochloric acid as a catalyst.

  • Reaction: Heat the mixture to reflux and maintain it for 4-6 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

  • Isolation: After completion, cool the reaction mixture to room temperature. The solid product that precipitates out is collected by vacuum filtration.

  • Purification: Wash the crude product with a small amount of cold ethanol to remove unreacted starting materials. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or an ethanol-water mixture to yield the pure pyrazole derivative.

  • Characterization: Confirm the structure of the synthesized compound using analytical techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

ReactantMolar RatioSolventCatalystTime (h)Yield (%)
Ethyl Acetoacetate1:1EthanolHCl4-6~85-95
Acetylacetone1:1Glacial Acetic AcidNone3-5~90-98

Synthesis of 1,3,4-Oxadiazole Derivatives

1,3,4-Oxadiazoles are another class of five-membered heterocycles of significant interest in medicinal chemistry due to their stability and their role as bioisosteres for ester and amide groups.[6][10] The synthesis typically begins with the hydrazide and involves cyclodehydration with a source of a single carbon atom.

Mechanism: Cyclization with Carbon Disulfide

A common and efficient method involves reacting 5-hydroxynicotinohydrazide with carbon disulfide in a basic medium (e.g., ethanolic KOH). The hydrazide attacks the electrophilic carbon of CS₂, followed by an intramolecular cyclization and elimination of a hydrogen sulfide molecule to form an oxadiazole-thione derivative. This thione can then be used as a precursor for further functionalization.

Oxadiazole_Mechanism cluster_1 Mechanism of 1,3,4-Oxadiazole-thione Formation Hydrazide 5-Hydroxynicotinohydrazide Adduct Dithiocarbazate Intermediate Hydrazide->Adduct 1. Nucleophilic Attack CS2 Carbon Disulfide (CS₂) CS2->Adduct Oxadiazole Oxadiazole-thione Product Adduct->Oxadiazole 2. Cyclization & Elimination (-H₂S)

Caption: Mechanism for synthesizing 1,3,4-oxadiazole-thiones.

Application Note & Protocol: Synthesis of 5-(5-hydroxypyridin-3-yl)-1,3,4-oxadiazole-2(3H)-thione

This protocol describes the formation of an oxadiazole-thione from 5-hydroxynicotinohydrazide.

Rationale:

  • Base: Potassium hydroxide (KOH) acts as a base to deprotonate the hydrazide, increasing its nucleophilicity for the attack on carbon disulfide. It also facilitates the final elimination step.

  • Carbon Disulfide: Serves as the one-carbon electrophile required to form the C2 position of the oxadiazole ring.

  • Acidification: After the reaction, acidification of the reaction mixture is crucial to protonate the resulting salt and precipitate the neutral oxadiazole-thione product.

Protocol:

  • Reactant Preparation: Dissolve 5-hydroxynicotinohydrazide (1.53 g, 10 mmol) and potassium hydroxide (0.67 g, 12 mmol) in absolute ethanol (40 mL) in a 100 mL round-bottom flask with stirring.

  • Addition of Reagent: Cool the solution in an ice bath and add carbon disulfide (0.91 g, 12 mmol) dropwise over 15 minutes.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 8-10 hours.

  • Isolation: Cool the mixture, reduce the solvent volume under reduced pressure, and pour the residue into a beaker containing crushed ice (50 g).

  • Precipitation: Acidify the aqueous solution by adding dilute hydrochloric acid dropwise until the pH is approximately 5-6. The solid product will precipitate.

  • Purification: Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry. Recrystallize from ethanol to obtain the pure 5-(5-hydroxypyridin-3-yl)-1,3,4-oxadiazole-2(3H)-thione.

  • Characterization: Analyze the final product using FT-IR, ¹H-NMR, and Mass Spectrometry to confirm its structure.

Carbon SourceMolar RatioBaseSolventTime (h)Yield (%)
Carbon Disulfide1:1.2KOHEthanol8-10~80-90
Phosgene equivalent1:1PyridineDioxane2-4~75-85

Conclusion

5-Hydroxynicotinohydrazide stands out as a privileged scaffold in synthetic chemistry. Its inherent reactivity and structural features provide a straightforward and efficient entry point to diverse and medicinally relevant heterocyclic families, including pyrazoles and 1,3,4-oxadiazoles. The protocols and mechanistic discussions provided herein serve as a practical guide for researchers, illustrating the robust and reliable nature of these transformations. By leveraging this versatile precursor, scientists in drug development can continue to explore and expand the chemical space of bioactive molecules, paving the way for the discovery of next-generation therapeutic agents.

References

  • Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. (2022). PubMed Central.
  • Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. (2025).
  • A Review on Synthesis of Various Oxadiazole Derivatives Applying Green Chemistry Methods. (N/A).
  • Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. (2024). Source Not Available.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Synthesis of 1,3,4-oxadiazoles. (N/A). Organic Chemistry Portal.
  • A REVIEW: BIOLOGICAL SIGNIFICANCES OF HETEROCYCLIC COMPOUNDS. (2013). International Journal of Pharma Sciences and Research (IJPSR).
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  • Approaches to oxadiazole synthesis from monoacyl hydrazide. (N/A).
  • Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. (N/A). NIH.
  • Al-Nahrain Journal of Science Heterocyclic Compounds: A Study of its Biological Activity. (2025). Al-Nahrain Journal of Science.
  • Biological activity of new heterocyclic compounds derived from chalcone. (N/A). Source Not Available.
  • Pyrazole synthesis. (N/A). Organic Chemistry Portal.
  • Synthesis and Study the Biological Activity of New Heterocyclic Compounds Derived From Hydrazide Derivatives. (2020). Indian Journal of Forensic Medicine & Toxicology.
  • View of Synthesis and Study the Biological Activity of New Heterocyclic Compounds Derived From Hydrazide Deriv
  • Approaches towards the synthesis of 5-aminopyrazoles. (N/A). Beilstein Journals.
  • Cyclization Reactions of Hydrazones. Part 28. Synthesis of Some[1][6][11]Triazino[5,6-b]quinoline Derivatives. (2025). ResearchGate.

  • The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. (2025). Source Not Available.
  • Synthetic Methods of Medicinally Important Heterocycles-thiazines: A Review. (N/A). Source Not Available.
  • Synthesis and PASS-assisted evaluation of new heterocyclic compounds containing hydroquinoline scaffolds. (N/A). PMC - NIH.
  • Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. (2022). PMC.
  • (PDF) Synthesis of Some Heterocyclic Compounds Using Cyanoacetohydrazide as Versatile Precursor. (N/A).
  • Catalyst-controlled 5-exo and 6-endo cyclization: regiodivergent access to indolinones and dihydroquinolinones. (N/A). Organic Chemistry Frontiers (RSC Publishing).
  • Reactive dicarbonyl compounds cause Calcitonin Gene-Related Peptide release and synergize with inflammatory conditions in mouse skin and peritoneum. (N/A). NIH.
  • Search Results for "cyclization" in Full Text. (N/A). Beilstein Journal of Organic Chemistry.
  • Search Results for "cyclization" in Full Text. (N/A). Beilstein Journal of Organic Chemistry.
  • Reaction with 1,3‐dicarbonyl compounds 5 a–c. (N/A).
  • Reaction of hydrazine with 1,3‐dicarbonyl compounds in HFIP. (N/A).
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Method

Application Notes & Protocols: Evaluating the Antimicrobial and Antifungal Efficacy of 5-Hydroxynicotinohydrazide and its Analogs

Foreword: The Emerging Potential of Nicotinohydrazide Scaffolds in Antimicrobial Drug Discovery The relentless evolution of drug-resistant pathogens necessitates a continuous search for novel antimicrobial agents. Within...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Emerging Potential of Nicotinohydrazide Scaffolds in Antimicrobial Drug Discovery

The relentless evolution of drug-resistant pathogens necessitates a continuous search for novel antimicrobial agents. Within this landscape, the hydrazide-hydrazone scaffold has garnered significant attention due to its broad spectrum of biological activities, including antibacterial, antifungal, and antitubercular properties.[1][2][3] Nicotinohydrazide, a derivative of nicotinic acid (Vitamin B3), serves as a versatile backbone for the synthesis of a multitude of bioactive compounds.[4][5] This document provides a comprehensive guide for researchers and drug development professionals on the evaluation of 5-Hydroxynicotinohydrazide and its derivatives as potential antimicrobial and antifungal agents. The protocols outlined herein are designed to be robust and self-validating, providing a clear pathway from initial screening to preliminary mechanism of action studies.

Principle of Antimicrobial Action: A Mechanistic Overview

While the precise mechanisms of action for many nicotinohydrazide derivatives are still under investigation, several key pathways have been proposed. Understanding these potential targets is crucial for designing and interpreting experimental results.

  • Enzyme Inhibition: A prominent mechanism for antifungal activity is the inhibition of crucial enzymes. For instance, certain nicotinohydrazide derivatives have been shown to target succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain.[6] Inhibition of SDH disrupts cellular respiration, leading to an accumulation of reactive oxygen species (ROS) and subsequent cell death.[6]

  • Cell Wall and Membrane Disruption: The integrity of the cell wall and membrane is vital for microbial survival. Some hydrazone derivatives may interfere with the synthesis of essential components of the cell wall or directly disrupt the membrane, leading to leakage of cellular contents and cell lysis.

  • Interaction with Genetic Material: While less common, some compounds may exert their effects by intercalating with DNA or inhibiting enzymes involved in DNA replication and repair.

The following diagram illustrates a hypothesized mechanism of action for antifungal nicotinohydrazide derivatives targeting succinate dehydrogenase.

mechanistic_pathway cluster_cell Fungal Cell cluster_mito Mitochondrion 5-Hydroxynicotinohydrazide 5-Hydroxynicotinohydrazide 5-Hydroxynicotinohydrazide->Fungal_Cell Uptake SDH Succinate Dehydrogenase (SDH) 5-Hydroxynicotinohydrazide->SDH Inhibition ETC_Disruption Electron Transport Chain Disruption SDH->ETC_Disruption ROS_Accumulation Reactive Oxygen Species (ROS) Accumulation ETC_Disruption->ROS_Accumulation Cell_Damage Oxidative Stress & Cell Membrane Damage ROS_Accumulation->Cell_Damage Apoptosis Fungal Cell Death (Apoptosis) Cell_Damage->Apoptosis

Caption: Hypothesized antifungal mechanism of 5-Hydroxynicotinohydrazide via SDH inhibition.

Protocols for Antimicrobial and Antifungal Evaluation

The following section details the essential protocols for assessing the efficacy of 5-Hydroxynicotinohydrazide.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This is a fundamental assay for quantifying the potency of a test compound.

Principle: A serial dilution of the test compound is prepared and incubated with a standardized inoculum of the target microorganism. The presence or absence of visible growth is then determined.

Materials:

  • 5-Hydroxynicotinohydrazide (or derivative)

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

  • Standardized microbial inoculum (e.g., 0.5 McFarland standard)

  • Positive control antibiotic/antifungal (e.g., Ampicillin, Fluconazole)

  • Negative control (medium only)

  • Spectrophotometer (optional, for quantitative reading)

Procedure:

  • Compound Preparation: Prepare a stock solution of 5-Hydroxynicotinohydrazide in a suitable solvent (e.g., DMSO). Ensure the final solvent concentration in the assay does not exceed 1%, as higher concentrations can be toxic to the microorganisms.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound in the appropriate growth medium. The typical concentration range to test is 0.1 to 100 µg/mL.

  • Inoculation: Add a standardized microbial suspension to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi.

  • Controls: Include wells with medium and inoculum (growth control), medium only (sterility control), and a serial dilution of a standard antibiotic/antifungal.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Reading Results: The MIC is the lowest concentration of the compound where no visible growth is observed. This can be determined visually or by measuring the optical density at 600 nm.

Data Presentation:

CompoundTarget OrganismMIC (µg/mL)Positive ControlMIC (µg/mL)
5-HydroxynicotinohydrazideStaphylococcus aureuse.g., 15.6Ampicilline.g., 0.5
5-HydroxynicotinohydrazideEscherichia colie.g., 31.2Ampicilline.g., 4.0
5-HydroxynicotinohydrazideCandida albicanse.g., 7.8Fluconazolee.g., 1.0
5-HydroxynicotinohydrazideAspergillus nigere.g., 15.6Fluconazolee.g., 8.0

Note: The values presented are hypothetical and should be replaced with experimental data.

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

The MBC or MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

Principle: Following the MIC assay, an aliquot from the wells showing no visible growth is subcultured onto agar plates. The absence of growth on the agar indicates a cidal effect.

Procedure:

  • From MIC Plate: Take a 10 µL aliquot from each well of the MIC plate that shows no visible growth.

  • Plating: Spot the aliquot onto an appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Incubation: Incubate the plates under the same conditions as the MIC assay.

  • Reading Results: The MBC/MFC is the lowest concentration of the compound that results in no microbial growth on the subculture plates.

Preliminary Mechanism of Action Studies

The following protocols can provide initial insights into how 5-Hydroxynicotinohydrazide may be exerting its antimicrobial effects.

Reactive Oxygen Species (ROS) Accumulation Assay

Principle: This assay measures the intracellular accumulation of ROS in microbial cells upon treatment with the test compound, often a consequence of mitochondrial dysfunction.[6] Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that fluoresces upon oxidation by ROS.

Materials:

  • DCFH-DA dye

  • Microbial culture

  • 5-Hydroxynicotinohydrazide

  • Phosphate-buffered saline (PBS)

  • Fluorometer or fluorescence microscope

Procedure:

  • Cell Preparation: Grow the microbial culture to the mid-logarithmic phase and harvest the cells by centrifugation. Wash and resuspend the cells in PBS.

  • Dye Loading: Incubate the cells with DCFH-DA in the dark.

  • Compound Treatment: Add 5-Hydroxynicotinohydrazide at its MIC and sub-MIC concentrations to the cell suspension.

  • Incubation: Incubate for a defined period (e.g., 1-3 hours).

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~525 nm. An increase in fluorescence compared to the untreated control indicates ROS accumulation.

Cell Membrane Integrity Assay

Principle: Propidium iodide (PI) is a fluorescent dye that cannot cross the membrane of live cells. If the cell membrane is compromised, PI enters the cell and intercalates with DNA, emitting a strong red fluorescence.[6]

Materials:

  • Propidium Iodide (PI) solution

  • Microbial culture

  • 5-Hydroxynicotinohydrazide

  • PBS

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Treatment: Treat the microbial cells with 5-Hydroxynicotinohydrazide at various concentrations (e.g., 1x and 2x MIC) for a specified time.

  • Staining: Add PI to the cell suspension and incubate in the dark.

  • Analysis: Analyze the cells using a flow cytometer or fluorescence microscope. An increase in the population of PI-positive cells indicates membrane damage.

The following diagram illustrates the general workflow for antimicrobial evaluation.

experimental_workflow Start Start: 5-Hydroxynicotinohydrazide MIC_Assay Minimum Inhibitory Concentration (MIC) Assay Start->MIC_Assay MBC_MFC_Assay Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay MIC_Assay->MBC_MFC_Assay MoA_Studies Mechanism of Action Studies MBC_MFC_Assay->MoA_Studies ROS_Assay ROS Accumulation Assay MoA_Studies->ROS_Assay Investigate Oxidative Stress Membrane_Assay Membrane Integrity Assay MoA_Studies->Membrane_Assay Assess Cell Damage Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT on human cell lines) MoA_Studies->Cytotoxicity_Assay Evaluate Safety Profile Conclusion Lead Compound Identification ROS_Assay->Conclusion Membrane_Assay->Conclusion Cytotoxicity_Assay->Conclusion

Caption: General experimental workflow for evaluating 5-Hydroxynicotinohydrazide.

Safety and Cytotoxicity Evaluation

A crucial aspect of drug development is to ensure that the compound is selective for microbial cells and exhibits minimal toxicity to host cells.

MTT Assay for Cytotoxicity

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Human cell lines (e.g., HEK293, HepG2)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed human cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 5-Hydroxynicotinohydrazide for 24-48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at ~570 nm. A decrease in absorbance compared to the untreated control indicates reduced cell viability.

Data Interpretation: The concentration of the compound that reduces cell viability by 50% (IC50) is calculated. A high IC50 value for human cells coupled with a low MIC value for microbes indicates good selectivity and a promising therapeutic window.

Conclusion and Future Directions

5-Hydroxynicotinohydrazide and its derivatives represent a promising class of compounds in the search for new antimicrobial and antifungal agents. The protocols described in this guide provide a systematic approach to evaluate their efficacy, delve into their potential mechanisms of action, and assess their preliminary safety profiles. Promising candidates identified through this workflow can then be advanced to more detailed mechanistic studies, in vivo efficacy models, and lead optimization programs. The versatility of the nicotinohydrazide scaffold offers ample opportunities for medicinal chemists to generate novel analogs with improved potency and selectivity, paving the way for the development of next-generation antimicrobial therapeutics.

References

  • Al-Ostoot, F. H., Al-Ghorbani, M., Al-Majid, A. M., El-Emam, A. A., & Barakat, A. (2018). Synthesis, Molecular Docking Studies, In Vitro Antimicrobial and Antifungal Activities of Novel Dipeptide Derivatives Based on N-(2-(2-Hydrazinyl-2-oxoethylamino)-2-oxoethyl)-Nicotinamide. Molecules, 23(4), 785. [Link]

  • Bielenica, A., et al. (2021). Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Molecules, 26(11), 3197. [Link]

  • Chen, J., et al. (2025). Synthesis, antifungal activity, structure-activity relationship and mechanism of action of nicotinohydrazide derivatives. Bioorganic Chemistry, 154, 108868. [Link]

  • El-Sayed, W. A., et al. (2017). Novel 6-Phenylnicotinohydrazide Derivatives: Design, Synthesis and Biological Evaluation as a Novel Class of Antitubercular and Antimicrobial Agents. Biological and Pharmaceutical Bulletin, 40(11), 1883-1893. [Link]

  • Kowalska-Krochmal, B., & Dudek-Wicher, R. (2021). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Applied Microbiology and Biotechnology, 105(16-17), 6151–6171. [Link]

  • Mohareb, R. M., et al. (2022). Synthesis, Docking, Computational Studies, and Antimicrobial Evaluations of New Dipeptide Derivatives Based on Nicotinoylglycylglycine Hydrazide. Molecules, 27(19), 6610. [Link]

Sources

Application

Application Notes and Protocols for the In Vitro Evaluation of 5-Hydroxynicotinohydrazide Against Bacterial Strains

Introduction: The Scientific Rationale for Investigating 5-Hydroxynicotinohydrazide The escalating crisis of antimicrobial resistance necessitates the exploration of novel antibacterial agents. 5-Hydroxynicotinohydrazide...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scientific Rationale for Investigating 5-Hydroxynicotinohydrazide

The escalating crisis of antimicrobial resistance necessitates the exploration of novel antibacterial agents. 5-Hydroxynicotinohydrazide, a derivative of nicotinic acid, presents a compelling candidate for investigation. Its structural similarity to isoniazid, a cornerstone in the treatment of tuberculosis, suggests a potential mechanism of action involving the inhibition of mycolic acid synthesis, a crucial component of the cell wall in certain bacteria.[1][2][3][4] Isoniazid itself is a prodrug activated by the bacterial enzyme catalase-peroxidase (KatG) to exert its bactericidal effects.[1][2][3][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals to conduct a thorough in vitro evaluation of 5-Hydroxynicotinohydrazide's antibacterial properties against a panel of clinically relevant bacterial strains.

These protocols are designed to be self-validating, incorporating established standards from the Clinical and Laboratory Standards Institute (CLSI) to ensure the generation of reproducible and reliable data.[6][7][8][9][10] The methodologies detailed herein will enable the determination of the compound's bacteriostatic and bactericidal potential, providing critical data for its further development as a potential therapeutic agent.

PART 1: Foundational Protocols for Antibacterial Susceptibility Testing

A multi-faceted approach is essential for a comprehensive in vitro assessment. The following standard methods are recommended: broth microdilution for determining the Minimum Inhibitory Concentration (MIC), and a subsequent plating to determine the Minimum Bactericidal Concentration (MBC). The Kirby-Bauer disk diffusion method can also be employed as a qualitative screening tool.[11][12][13][14][15][16][17][18]

Essential Materials and Reagents
  • Test Compound: 5-Hydroxynicotinohydrazide (ensure high purity)

  • Bacterial Strains:

    • Gram-positive: Staphylococcus aureus (e.g., ATCC 25923), Enterococcus faecalis (e.g., ATCC 29212)

    • Gram-negative: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)

    • Quality Control (QC) Strains: It is imperative to use reference strains with known susceptibility profiles to validate the experimental setup.[19][20][21][22]

  • Culture Media:

    • Cation-adjusted Mueller-Hinton Broth (CAMHB) for broth microdilution.

    • Mueller-Hinton Agar (MHA) for disk diffusion and bacterial enumeration.[16][23]

  • Reagents and Consumables:

    • Sterile 96-well microtiter plates

    • Sterile petri dishes

    • Sterile serological pipettes and pipette tips

    • Spectrophotometer

    • 0.5 McFarland turbidity standard

    • Sterile saline (0.85% NaCl)

    • Dimethyl sulfoxide (DMSO) for dissolving the test compound (if necessary)

    • Positive control antibiotic (e.g., Ciprofloxacin, Gentamicin)

    • Incubator set at 35 ± 2°C

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[24][25][26][27][28]

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis A Prepare serial dilutions of 5-Hydroxynicotinohydrazide in 96-well plate C Inoculate wells with bacterial suspension A->C Add inoculum B Prepare standardized bacterial inoculum (0.5 McFarland) B->C Standardized suspension D Incubate at 35°C for 16-20 hours C->D E Visually assess for turbidity (bacterial growth) D->E F Determine MIC: Lowest concentration with no visible growth E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Protocol:

  • Preparation of Test Compound: Prepare a stock solution of 5-Hydroxynicotinohydrazide in a suitable solvent (e.g., DMSO). Further dilutions should be made in CAMHB. The final concentration of the solvent should not exceed 1% and a solvent control must be included.

  • Preparation of 96-Well Plate:

    • Add 100 µL of CAMHB to all wells of a 96-well microtiter plate.

    • Add 100 µL of the 5-Hydroxynicotinohydrazide stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

    • Include a growth control (no compound) and a sterility control (no bacteria).

  • Inoculum Preparation:

    • From a fresh culture (18-24 hours old) on MHA, select several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add 10 µL of the diluted bacterial suspension to each well (except the sterility control).

  • Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of 5-Hydroxynicotinohydrazide at which there is no visible growth.[25][27]

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[29][30][31]

Workflow for MBC Determination

MBC_Workflow A Completed MIC Plate B Select wells at and above the MIC with no visible growth A->B C Plate a defined volume (e.g., 10 µL) from selected wells onto MHA plates B->C D Incubate MHA plates at 35°C for 18-24 hours C->D E Count colonies on each plate D->E F Determine MBC: Lowest concentration with ≥99.9% reduction in CFU/mL E->F

Caption: Workflow for determining the Minimum Bactericidal Concentration (MBC).

Step-by-Step Protocol:

  • Subculturing from MIC Plate: Following the determination of the MIC, select the wells showing no visible growth.

  • Plating: From each of these clear wells, and from the growth control well, plate a fixed volume (e.g., 10 µL) onto separate, appropriately labeled MHA plates.

  • Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

  • Enumeration: After incubation, count the number of colonies on each plate.

  • Calculating the MBC: The MBC is defined as the lowest concentration of the compound that results in a ≥99.9% reduction in the number of viable bacteria compared to the initial inoculum.[29][30]

PART 2: Qualitative Assessment and Data Interpretation

Kirby-Bauer Disk Diffusion Method

This method provides a qualitative assessment of antibacterial susceptibility.[11][13][14][15][17]

Step-by-Step Protocol:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum as described for the MIC test (0.5 McFarland).

  • Plate Inoculation: Using a sterile cotton swab, evenly streak the inoculum over the entire surface of an MHA plate to create a lawn of bacteria.

  • Disk Application: Aseptically apply paper disks impregnated with a known concentration of 5-Hydroxynicotinohydrazide onto the agar surface. Ensure the disks are placed at least 24 mm apart.[17]

  • Incubation: Incubate the plates at 35 ± 2°C for 16-18 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the zone of no growth around each disk in millimeters. The size of the zone is indicative of the compound's inhibitory activity.[15]

Data Presentation and Interpretation

Organizing the collected data in a clear and concise format is crucial for analysis and comparison.

Table 1: Hypothetical MIC and MBC Data for 5-Hydroxynicotinohydrazide

Bacterial StrainMIC (µg/mL)MBC (µg/mL)Interpretation (MBC/MIC Ratio)
S. aureus ATCC 259231632Bactericidal (≤4)
E. faecalis ATCC 2921232>128Bacteriostatic (>4)
E. coli ATCC 2592264128Bactericidal (≤4)
P. aeruginosa ATCC 27853>128>128Resistant
Ciprofloxacin (Control)0.51Bactericidal (≤4)

An agent is generally considered bactericidal if the MBC is no more than four times the MIC.[29]

Table 2: Hypothetical Zone of Inhibition Data for 5-Hydroxynicotinohydrazide (50 µg disk)

Bacterial StrainZone of Inhibition (mm)
S. aureus ATCC 2592318
E. faecalis ATCC 2921214
E. coli ATCC 2592212
P. aeruginosa ATCC 278536 (No inhibition)
Ciprofloxacin (5 µg disk)25

PART 3: Concluding Remarks and Future Directions

The protocols outlined in this guide provide a robust framework for the initial in vitro evaluation of 5-Hydroxynicotinohydrazide's antibacterial potential. The data generated from these experiments will be fundamental in determining the compound's spectrum of activity and its potential as a lead for further drug development. Subsequent studies could explore its mechanism of action in more detail, investigate its efficacy against a broader panel of clinical isolates, including resistant strains, and assess its cytotoxicity against mammalian cell lines.

References

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  • World Organisation for Animal Health (WOAH). (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, February 16). Isoniazid. In StatPearls. Retrieved from [Link]

  • American Society for Microbiology. (2009, December 8). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. Retrieved from [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79. Retrieved from [Link]

  • Wikipedia. (n.d.). Disk diffusion test. Retrieved from [Link]

  • Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. Journal of Antimicrobial Chemotherapy, 48(Suppl 1), 5–16. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Isoniazid? Retrieved from [Link]

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  • Southeast Asian Fisheries Development Center, Aquaculture Department. (2004). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. In Laboratory manual of standardized methods for antimicrobial sensitivity tests for bacteria isolated from aquatic animals and environment (pp. 31-55). Retrieved from [Link]

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  • Hardy Diagnostics. (2024, February 5). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Retrieved from [Link]

  • SciSpace. (2011). Synthesis, antimicrobial and antimycobacterial activity of nicotinic acid hydrazide derivatives. Retrieved from [Link]

  • MDPI. (2022). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Retrieved from [Link]

  • Protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]

  • ResearchGate. (2011). Synthesis, antimicrobial and antimycobacterial activity of nicotinic acid hydrazide derivatives. Retrieved from [Link]

  • Protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]

  • Microbe Online. (2021, November 20). Quality Control Strains (standard strains) and their Uses. Retrieved from [Link]

  • MDPI. (2024, August 18). Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. Retrieved from [Link]

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  • Wikipedia. (n.d.). Minimum bactericidal concentration. Retrieved from [Link]

  • Journal of Clinical Microbiology. (n.d.). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Retrieved from [Link]

  • Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Synthesis, antimycobacterial, antiviral, antimicrobial activities, and QSAR studies of nicotinic acid benzylidene hydrazide derivatives. Retrieved from [Link]

  • PubMed. (n.d.). Establishing quality control ranges for antimicrobial susceptibility testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: a cornerstone to develop reference strains for Korean clinical microbiology laboratories. Retrieved from [Link]

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  • Clinical and Laboratory Standards Institute. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]

  • Microbiology Class. (2023, August 28). STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM. Retrieved from [Link]

  • HiMedia Laboratories. (n.d.). Multidrug-Resistant and Antimicrobial Testing Reference Strains. Retrieved from [Link]

  • ResearchGate. (n.d.). Antimicrobial activities of 169 bacterial strains. Retrieved from [Link]

  • PubMed. (n.d.). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Retrieved from [Link]

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Sources

Method

Application Notes & Protocols: Evaluating 5-Hydroxynicotinohydrazide as a Potential Anti-Tuberculosis Agent

Abstract The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has critically undermined global tuberculosis (TB) control efforts, necessitating the u...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has critically undermined global tuberculosis (TB) control efforts, necessitating the urgent discovery of novel therapeutics. Hydrazide-based compounds, most notably the frontline drug Isoniazid (INH), have been a cornerstone of TB treatment for decades. However, resistance, primarily through mutations in the KatG catalase-peroxidase enzyme required for INH activation, is widespread.[1][2] This has spurred the development of new hydrazide derivatives that may bypass these resistance mechanisms. 5-Hydroxynicotinohydrazide, a structural analog of INH, represents a promising scaffold for such development. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of 5-Hydroxynicotinohydrazide and similar analogs as potential anti-TB agents. It outlines detailed protocols for synthesis, in vitro activity assessment against susceptible and resistant Mtb strains, cytotoxicity evaluation, and a framework for in vivo efficacy studies.

Introduction: The Rationale for Nicotinohydrazide Analogs

Isoniazid, a nicotinic acid hydrazide, functions as a prodrug that, upon activation by the mycobacterial KatG enzyme, inhibits the enoyl-acyl carrier protein reductase (InhA).[2][3] This enzyme is crucial for the synthesis of mycolic acids, the unique long-chain fatty acids that are essential components of the mycobacterial cell wall.[1][4] The primary mechanism of INH resistance involves mutations that prevent its activation or alter its target.

The strategic design of novel hydrazide derivatives like 5-Hydroxynicotinohydrazide aims to achieve one or more of the following:

  • Bypass KatG Activation: Develop compounds that do not require activation by KatG, rendering them effective against common INH-resistant strains.

  • Enhanced Target Affinity: Modify the structure to increase binding affinity for InhA or other potential targets within the mycolic acid biosynthesis pathway.

  • Novel Mechanisms of Action: Introduce chemical moieties that confer entirely new mechanisms of antitubercular activity.

  • Improved Pharmacokinetic Properties: Optimize absorption, distribution, metabolism, and excretion (ADME) profiles to enhance efficacy and reduce toxicity.[1]

This guide provides the experimental framework to test these hypotheses for 5-Hydroxynicotinohydrazide.

Proposed Mechanism of Action: InhA Inhibition

Based on its structural similarity to Isoniazid, the primary hypothesized mechanism of action for 5-Hydroxynicotinohydrazide is the inhibition of mycolic acid synthesis via the InhA enzyme. This pathway is critical for the structural integrity of the Mtb cell wall.

INH_Mechanism cluster_Mtb Mycobacterium tuberculosis Cell INH 5-Hydroxynicotinohydrazide (Prodrug) KatG KatG (Catalase-Peroxidase) INH->KatG Activation Active_INH Activated Drug KatG->Active_INH InhA InhA (Enoyl-ACP Reductase) Active_INH->InhA Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Catalyzes Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall Lysis Cell Lysis Cell_Wall->Lysis Disruption leads to

Caption: Proposed mechanism of 5-Hydroxynicotinohydrazide action in M. tuberculosis.

Synthesis and Characterization

The synthesis of hydrazide derivatives is a well-established chemical process. Below is a representative protocol for the synthesis of 5-Hydroxynicotinohydrazide from its corresponding ester.

Protocol 2.1: Synthesis of 5-Hydroxynicotinohydrazide

Causality: This two-step process first creates a methyl ester from the carboxylic acid for easier reaction, then displaces the methoxy group with hydrazine hydrate to form the final hydrazide. Refluxing in ethanol provides the necessary energy for the reaction while being a suitable solvent for the reactants.

Materials:

  • Methyl 5-hydroxynicotinate

  • Hydrazine hydrate (80% solution)

  • Anhydrous Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Filtration apparatus (Büchner funnel)

  • Thin Layer Chromatography (TLC) plates

Procedure:

  • Reaction Setup: Dissolve methyl 5-hydroxynicotinate (1.0 eq) in anhydrous ethanol in a round-bottom flask.

  • Addition of Hydrazine: Add hydrazine hydrate (3.0 eq) dropwise to the stirring solution at room temperature.

  • Reflux: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours. Monitor the reaction progress using TLC.

  • Cooling and Precipitation: After completion, cool the mixture to room temperature, then place it in an ice bath to facilitate the precipitation of the product.

  • Isolation: Collect the solid precipitate by vacuum filtration, washing with cold ethanol to remove any unreacted starting material.

  • Drying: Dry the resulting white or off-white solid under vacuum to yield 5-Hydroxynicotinohydrazide.

  • Characterization: Confirm the structure and purity of the final compound using:

    • ¹H NMR and ¹³C NMR Spectroscopy

    • High-Resolution Mass Spectrometry (HRMS)

    • Fourier-Transform Infrared (FTIR) Spectroscopy

    • Melting Point Analysis

In Vitro Anti-Tuberculosis Activity

The cornerstone of evaluating a new anti-TB agent is determining its potency against the bacteria. The Microplate Alamar Blue Assay (MABA) is a widely used, reliable, and cost-effective method for determining the Minimum Inhibitory Concentration (MIC).[5][6]

Protocol 3.1: MIC Determination using MABA

Causality: This protocol uses a colorimetric redox indicator (resazurin) that changes from blue to pink in the presence of metabolically active cells. The MIC is the lowest drug concentration that prevents this color change, indicating inhibition of mycobacterial growth. Middlebrook 7H9 broth supplemented with OADC is the standard liquid culture medium for Mtb, providing essential nutrients for its growth.

Materials:

  • M. tuberculosis H37Rv (ATCC 27294) strain

  • Middlebrook 7H9 Broth base

  • OADC enrichment (Oleic Acid, Albumin, Dextrose, Catalase)

  • Glycerol

  • Tween-80

  • Sterile 96-well flat-bottom plates

  • 5-Hydroxynicotinohydrazide stock solution (in DMSO)

  • Isoniazid (positive control)

  • Alamar Blue (Resazurin) reagent

  • Spectrophotometer or plate reader (optional, for quantitative reading)

Procedure:

  • Inoculum Preparation: a. Grow Mtb H37Rv in 7H9 broth supplemented with 0.2% glycerol, 10% OADC, and 0.05% Tween-80 to mid-log phase. b. Adjust the turbidity of the culture to a McFarland standard of 1.0. c. Dilute this suspension 1:20 in fresh 7H9 broth to achieve the final inoculum.

  • Plate Setup: a. Add 100 µL of sterile 7H9 broth to all wells of a 96-well plate. b. Add an additional 100 µL of the drug stock solution (e.g., at 2X the highest desired final concentration) to the first column of wells. The final DMSO concentration should not exceed 1% to avoid solvent toxicity. c. Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to create a concentration gradient. Discard 100 µL from the last dilution column. d. Set up control wells: Isoniazid as a positive control, and wells with no drug as a growth control.

  • Inoculation: Add 100 µL of the prepared Mtb inoculum to each well, bringing the final volume to 200 µL.

  • Incubation: Seal the plate with a breathable sealer or place it in a secondary container and incubate at 37°C for 5-7 days.

  • Reading Results: a. After incubation, add 20 µL of Alamar Blue reagent to each well. b. Re-incubate for 24 hours. c. Visually assess the results. A blue color indicates inhibition, while a pink color indicates growth. d. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Data Presentation: In Vitro Activity

Summarize results in a clear, tabular format. The Selectivity Index (SI) is a critical parameter, calculated as IC₅₀ / MIC, which measures the compound's specificity for the bacterial target over host cells. An SI > 10 is generally considered promising for a drug candidate.

CompoundMIC vs Mtb H37Rv (µg/mL)[1]MIC vs INH-Resistant Mtb (µg/mL)IC₅₀ vs HepG2 (µg/mL)[7][8]Selectivity Index (SI)
5-Hydroxynicotinohydrazide Experimental ValueExperimental ValueExperimental ValueCalculated Value
Isoniazid (Control)0.025 - 0.05> 1.0> 100> 2000

Cytotoxicity Evaluation

A viable anti-TB agent must be potent against Mtb while exhibiting minimal toxicity to human cells. The MTT assay is a standard colorimetric method to assess the metabolic activity of cells, serving as a proxy for cell viability.[8]

Protocol 4.1: Cytotoxicity against HepG2 Cells

Causality: The HepG2 human liver cell line is used as it is a primary site of drug metabolism and potential toxicity.[7] The MTT reagent is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • HepG2 cell line (ATCC HB-8065)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Sterile 96-well flat-bottom plates

  • 5-Hydroxynicotinohydrazide stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., acidified isopropanol or DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of ~1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Addition: Prepare serial dilutions of the test compound in culture medium and add them to the wells. Include wells with medium only (no cells) as a blank, cells with medium and DMSO (vehicle control), and a positive control known to be cytotoxic.

  • Incubation: Incubate the plate for 48-72 hours.[7]

  • MTT Assay: a. Remove the medium and add 100 µL of fresh medium plus 10 µL of MTT solution (5 mg/mL) to each well. b. Incubate for 3-4 hours until purple formazan crystals are visible. c. Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined by plotting viability against log-concentration and fitting the data to a dose-response curve.

In Vivo Efficacy Assessment Framework

Promising candidates from in vitro studies must be evaluated in an animal model to assess their efficacy, pharmacokinetics (PK), and pharmacodynamics (PD).[9][10] The mouse model of chronic TB infection is the most common starting point.[11]

Workflow: Mouse Model of Chronic TB Infection

This workflow outlines the key stages of an in vivo study. The goal is to determine if the compound can reduce the bacterial burden in the lungs and spleen of infected mice compared to untreated or standard-of-care treated animals.

G A Phase 1: Infection Aerosol infection of mice (e.g., C57BL/6) with Mtb H37Rv B Phase 2: Disease Establishment Allow infection to establish for 2-4 weeks to become chronic A->B C Phase 3: Treatment Initiation Randomize mice into groups: 1. Vehicle Control 2. Isoniazid Control 3. Test Compound B->C D Phase 4: Dosing Administer compounds daily (e.g., via oral gavage) for 4-8 weeks C->D E Phase 5: Endpoint Analysis Euthanize mice at set time points D->E F Phase 6: Outcome Measures Harvest lungs and spleen. Determine bacterial load (CFU counts). Perform histopathology. E->F G Phase 7: Data Analysis Compare CFU counts between groups to determine compound efficacy F->G

Caption: Standard workflow for evaluating anti-TB compound efficacy in a mouse model.

Overall Drug Discovery and Development Workflow

The evaluation of 5-Hydroxynicotinohydrazide fits into a broader, structured drug discovery pipeline. Each stage provides critical data that informs the decision to advance the compound to the next phase.

workflow cluster_preclinical Preclinical Development synthesis Synthesis & Characterization Purity & Structural Confirmation invitro In Vitro Screening MIC vs. Mtb H37Rv MIC vs. Resistant Strains Cytotoxicity (IC₅₀) Selectivity Index (SI) synthesis->invitro Test Activity invivo In Vivo Efficacy Mouse Infection Model Bacterial Load Reduction (CFU) Pharmacokinetics (PK/PD) invitro->invivo Promising Candidate lead_opt Lead Optimization Structure-Activity Relationship (SAR) ADME Profiling Formulation Development invivo->lead_opt Efficacious Candidate lead_opt->invivo Improved Analogs

Caption: Integrated workflow for the preclinical evaluation of a novel anti-TB agent.

References

  • World Health Organization. (2018). Technical manual for drug susceptibility testing of medicines used in the treatment of tuberculosis. [Link]

  • Hall, L., Jude, K. P., Clark, S. L., & Wengenack, N. L. (2011). Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex for first and second line drugs by broth dilution in a microtiter plate format. Journal of Visualized Experiments. [Link]

  • JoVE. (2022). Antimicrobial Susceptibility Testing: Mycobacterium Tuberculosis Complex I Protocol Preview. YouTube. [Link]

  • Abdel-Aziz, M., et al. (2015). Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides. Molecules. [Link]

  • ResearchGate. (n.d.). In vivo indicators of antitubercular efficacy of compound 13 in comparison with isoniazid, moxifloxacin, and ethambutol in mice infected with drug-sensitive M. tuberculosis H37Rv strain. [Link]

  • Abdel-Aziz, M., et al. (2015). Design, synthesis and antitubercular activity of certain nicotinic acid hydrazides. PubMed. [Link]

  • ResearchGate. (n.d.). In vitro antitubercular activity of compounds 5a-n against M. tuberculosis H37Rv. [Link]

  • Kaplancikli, Z. A., et al. (2008). Synthesis and Antituberculosis Activity of New Hydrazide Derivatives. Archiv der Pharmazie. [Link]

  • Central TB Division, India. (2025). National Guidelines for Management of Drug Resistant TB. [Link]

  • Bültel, A., et al. (2023). Isoniazid-Derived Hydrazones Featuring Piperazine/Piperidine Rings: Design, Synthesis, and Investigation of Antitubercular Activity. MDPI. [Link]

  • Sabt, A., et al. (2026). Investigation of potent anti-mycobacterium tuberculosis agents derived from pyridine derivatives targeting the enoyl acyl carrier protein reductase (InhA): design, synthesis, and computational analysis. Dovepress. [Link]

  • Martins, F., et al. (2022). In vitro Evaluation of Isoniazid Derivatives as Potential Agents Against Drug-Resistant Tuberculosis. Frontiers in Chemistry. [Link]

  • Leite, N. C. A., et al. (2023). Recent Advances in Anti-Tuberculosis Drug Discovery Based on Hydrazide–Hydrazone and Thiadiazole Derivatives Targeting InhA. MDPI. [Link]

  • Nayyar, A., & Jain, R. (2005). Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides. PMC. [Link]

  • Martins, F., et al. (2022). In vitro Evaluation of Isoniazid Derivatives as Potential Agents Against Drug-Resistant Tuberculosis. PMC. [Link]

  • Ainsa, J. A., et al. (2022). GSK2556286 Is a Novel Antitubercular Drug Candidate Effective In Vivo with the Potential To Shorten Tuberculosis Treatment. Antimicrobial Agents and Chemotherapy. [Link]

  • Kamal, A., et al. (2020). In vitro anti-TB properties, in silico target validation, molecular docking and dynamics studies of substituted 1,2,4-oxadiazole analogues against Mycobacterium tuberculosis. PMC. [Link]

  • NIAID. (2016). Tuberculosis Drugs and Mechanisms of Action. [Link]

  • Skvortsova, Y. V., et al. (2020). Novel isoniazid derivative as promising antituberculosis agent. PMC. [Link]

  • ResearchGate. (n.d.). Mechanisms of action of anti-tuberculosis drugs targeting Mycobacterium tuberculosis. [Link]

  • Selikoff, I. J., Robitzek, E. H., & Ornstein, G. G. (1952). Treatment of pulmonary tuberculosis with hydrazide derivatives of isonicotinic acid. Journal of the American Medical Association. [Link]

  • Ninja Nerd. (2022). Antimycobacterials | Anti-TB Drugs. YouTube. [Link]

  • Manjunatha, U., et al. (2014). Mechanism of action of 5-nitrothiophenes against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy. [Link]

  • van den Berg, S., et al. (2022). Pharmacokinetics and pharmacodynamics of anti-tuberculosis drugs: An evaluation of in vitro, in vivo methodologies and human studies. Frontiers in Pharmacology. [Link]

  • Hassan, M., et al. (2017). Treating tuberculosis with high doses of anti-TB drugs: mechanisms and outcomes. Expert Review of Anti-infective Therapy. [Link]

  • van den Berg, S., et al. (2022). Pharmacokinetics and pharmacodynamics of anti-tuberculosis drugs: An evaluation of in vitro, in vivo methodologies and human studies. PubMed. [Link]

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Application

Application Notes and Protocols for the Quantification of 5-Hydroxynicotinohydrazide

Introduction: The Analytical Imperative for 5-Hydroxynicotinohydrazide Quantification 5-Hydroxynicotinohydrazide is a compound of interest in pharmaceutical and chemical research due to its structural relation to nicotin...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for 5-Hydroxynicotinohydrazide Quantification

5-Hydroxynicotinohydrazide is a compound of interest in pharmaceutical and chemical research due to its structural relation to nicotinic acid derivatives and its potential as a precursor or metabolite in various chemical processes. Accurate and precise quantification of this analyte is paramount for ensuring the quality, stability, and safety of drug products, as well as for pharmacokinetic and metabolic studies. This document provides a comprehensive guide to the analytical methodologies for the quantification of 5-Hydroxynicotinohydrazide, tailored for researchers, scientists, and drug development professionals. We will delve into the rationale behind method selection, provide detailed, step-by-step protocols for both High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and offer insights into method validation according to industry standards.

The hydrazide functional group presents unique analytical challenges and opportunities. While its reactivity can be exploited for derivatization to enhance detection, it can also be a source of instability.[1] Therefore, the chosen analytical methods must be robust and stability-indicating. The methodologies presented herein are designed to be both reliable and adaptable to various laboratory settings and sample matrices.

Method Selection Philosophy: Balancing Accessibility and Performance

The choice of an analytical method is a critical decision driven by the specific requirements of the analysis, such as sensitivity, selectivity, sample throughput, and available instrumentation. For 5-Hydroxynicotinohydrazide, we present two primary techniques that cover a broad spectrum of analytical needs.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This technique represents a robust, cost-effective, and widely accessible method for routine quantification. Given the aromatic nature of 5-Hydroxynicotinohydrazide, it is expected to possess a UV chromophore, making it amenable to UV detection. This method is ideal for quality control applications, content uniformity testing, and the analysis of bulk drug substances where analyte concentrations are relatively high.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): For applications demanding the highest levels of sensitivity and selectivity, such as bioanalysis of plasma samples or trace impurity analysis, LC-MS/MS is the gold standard.[2] Its ability to selectively monitor specific parent-to-product ion transitions provides unparalleled specificity, minimizing interference from complex sample matrices.[3][4][5][6][7]

The logical flow for selecting the appropriate analytical technique is illustrated in the diagram below.

Method_Selection_Workflow start Define Analytical Goal (e.g., QC, Bioanalysis) sensitivity Required Sensitivity? start->sensitivity selectivity High Matrix Complexity? sensitivity->selectivity High hplc_uv HPLC-UV Method (Robust & Accessible) sensitivity->hplc_uv Low to Moderate selectivity->hplc_uv No lc_ms LC-MS/MS Method (High Sensitivity & Selectivity) selectivity->lc_ms Yes validation Method Validation (ICH Guidelines) hplc_uv->validation lc_ms->validation end Routine Analysis validation->end

Caption: Workflow for selecting the appropriate analytical method.

Primary Recommended Method: Reversed-Phase HPLC with UV Detection

This method is designed as a primary workhorse for the quantification of 5-Hydroxynicotinohydrazide in bulk material and simple formulations. The principle relies on the partitioning of the analyte between a nonpolar stationary phase (C18) and a polar mobile phase.

Protocol: HPLC-UV Quantification of 5-Hydroxynicotinohydrazide

1. Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.
  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
  • Acetonitrile (HPLC grade).
  • Methanol (HPLC grade).
  • Ammonium acetate (analytical grade).
  • Formic acid (analytical grade).
  • Ultrapure water.
  • 5-Hydroxynicotinohydrazide reference standard.

2. Chromatographic Conditions:

  • Mobile Phase A: 10 mM Ammonium acetate in water, pH adjusted to 4.5 with formic acid.
  • Mobile Phase B: Acetonitrile.
  • Gradient Program: | Time (min) | %A | %B | | :--- | :- | :- | | 0.0 | 95 | 5 | | 10.0 | 50 | 50 | | 12.0 | 5 | 95 | | 15.0 | 5 | 95 | | 15.1 | 95 | 5 | | 20.0 | 95 | 5 |
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.
  • Injection Volume: 10 µL.
  • Detection Wavelength: A preliminary UV scan of 5-Hydroxynicotinohydrazide in the mobile phase should be performed to determine the wavelength of maximum absorbance (λmax), anticipated to be in the range of 260-280 nm.[8][9]

3. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 5-Hydroxynicotinohydrazide reference standard and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B.
  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples (e.g., 1-100 µg/mL).
  • Sample Preparation: Dissolve the sample containing 5-Hydroxynicotinohydrazide in the mobile phase to achieve a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

4. Data Analysis and System Suitability:

  • Calibration Curve: Generate a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions. A linear regression analysis should yield a correlation coefficient (r²) of ≥ 0.999.
  • System Suitability: Before sample analysis, inject a working standard solution (e.g., 20 µg/mL) five times. The system is deemed suitable if the relative standard deviation (RSD) of the peak area is ≤ 2.0%, the theoretical plates are ≥ 2000, and the tailing factor is ≤ 2.0.[10]

Rationale for Method Parameters:

  • A C18 column is a versatile and robust choice for the separation of moderately polar aromatic compounds.

  • The use of an ammonium acetate buffer helps to maintain a consistent pH and improve peak shape.

  • A gradient elution is employed to ensure efficient elution of the analyte and any potential impurities with differing polarities.

  • Methanol and acetonitrile are common organic modifiers in reversed-phase chromatography; the choice may be optimized based on peak shape and resolution.[8][9]

Advanced Method: LC-MS/MS for High-Sensitivity Quantification

For applications requiring lower detection limits, such as in biological matrices, LC-MS/MS is the preferred method. This protocol is designed for a triple quadrupole mass spectrometer.

Protocol: LC-MS/MS Quantification of 5-Hydroxynicotinohydrazide

1. Instrumentation and Materials:

  • LC-MS/MS system with a binary pump, autosampler, column oven, and a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
  • Reversed-phase C18 or HILIC column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
  • Acetonitrile (LC-MS grade).
  • Methanol (LC-MS grade).
  • Formic acid (LC-MS grade).
  • Ultrapure water.
  • 5-Hydroxynicotinohydrazide reference standard.
  • Isotopically labeled internal standard (if available).

2. LC and MS Conditions:

  • Mobile Phase A: 0.1% Formic acid in water.
  • Mobile Phase B: 0.1% Formic acid in acetonitrile.
  • Gradient Program: A fast gradient is typically employed for high-throughput analysis. | Time (min) | %A | %B | | :--- | :- | :- | | 0.0 | 98 | 2 | | 2.5 | 5 | 95 | | 3.5 | 5 | 95 | | 3.6 | 98 | 2 | | 5.0 | 98 | 2 |
  • Flow Rate: 0.4 mL/min.
  • Column Temperature: 40 °C.
  • Injection Volume: 5 µL.
  • Ionization Mode: ESI positive or negative, to be determined by direct infusion of the analyte.
  • MS Parameters:
  • Capillary Voltage: To be optimized (typically 3-5 kV).
  • Source Temperature: To be optimized (e.g., 150 °C).
  • Desolvation Gas Flow and Temperature: To be optimized.
  • Multiple Reaction Monitoring (MRM) Transitions: The precursor ion (Q1) will be the [M+H]⁺ or [M-H]⁻ of 5-Hydroxynicotinohydrazide. Product ions (Q3) will be determined by infusing a standard solution and performing a product ion scan. At least two transitions should be monitored for confirmation and quantification.

3. Standard and Sample Preparation:

  • Standard and Working Solutions: Prepared similarly to the HPLC-UV method but at much lower concentrations (e.g., 0.1-100 ng/mL) using 50:50 water:acetonitrile as the diluent.
  • Sample Preparation (e.g., for Plasma): Protein precipitation is a common and effective sample cleanup method. Add 3 volumes of cold acetonitrile (containing the internal standard) to 1 volume of plasma. Vortex and centrifuge. Evaporate the supernatant to dryness and reconstitute in the initial mobile phase.

Rationale for Method Parameters:

  • A shorter column with smaller particles is used to achieve faster separation times.

  • Formic acid is a common mobile phase additive in LC-MS as it aids in the ionization of the analyte.

  • MRM provides high selectivity and sensitivity by monitoring specific ion transitions, which is crucial for complex matrices.[4][5]

The logical steps for developing an LC-MS/MS method are outlined below.

LCMS_Development infusion Direct Infusion of Analyte ionization Select Ionization Mode (ESI+ or ESI-) infusion->ionization precursor Identify Precursor Ion ([M+H]⁺ or [M-H]⁻) ionization->precursor product_scan Perform Product Ion Scan precursor->product_scan mrm Select MRM Transitions (Quantifier & Qualifier) product_scan->mrm lc_dev Develop LC Method (Column, Mobile Phase, Gradient) mrm->lc_dev optimization Optimize MS Parameters (Voltages, Gas Flows) lc_dev->optimization validation Full Method Validation optimization->validation

Caption: Workflow for LC-MS/MS method development.

Method Validation: Ensuring Trustworthiness and Reliability

Both the HPLC-UV and LC-MS/MS methods must be validated in accordance with the International Council for Harmonisation (ICH) guidelines to ensure they are fit for their intended purpose.[11] Key validation parameters are summarized below.

Validation ParameterHPLC-UVLC-MS/MSRationale
Specificity/Selectivity Assess peak purity using PDA detector. Analyze blank and placebo samples.Analyze multiple blank matrices. Monitor for interfering peaks at the same retention time and MRM transition.Ensures the method accurately measures the analyte without interference.
Linearity Minimum of 5 concentrations. Correlation coefficient (r²) ≥ 0.999.Minimum of 6-8 concentrations. Use weighted linear regression if necessary. r² ≥ 0.99.Demonstrates a proportional relationship between signal and concentration.[12]
Accuracy Spike analyte into blank matrix at 3 concentration levels (e.g., 80%, 100%, 120%). Recovery should be within 98-102%.Spike analyte into blank matrix at low, medium, and high QC levels. Recovery should be within 85-115%.Measures the closeness of the measured value to the true value.[12]
Precision (Repeatability & Intermediate) Repeatability: RSD ≤ 1.0% for 6 replicate injections. Intermediate: RSD ≤ 2.0% on different days/analysts.Within-run and between-run precision at low, medium, and high QC levels. RSD ≤ 15% (20% at LLOQ).Assesses the degree of scatter between a series of measurements.[12]
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.Signal-to-Noise ratio of 3:1.The lowest amount of analyte that can be detected.
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1. Precision at this level should be acceptable.The lowest concentration on the calibration curve with acceptable precision and accuracy (RSD ≤ 20%).The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
Robustness Deliberately vary parameters like pH, flow rate, and mobile phase composition.Assess the impact of small variations in LC and MS parameters.Measures the method's capacity to remain unaffected by small variations in parameters.[12]

Comparative Summary of Analytical Methods

FeatureHPLC-UVLC-MS/MS
Principle UV-Vis AbsorbanceMass-to-charge ratio
Sensitivity µg/mL rangepg/mL to ng/mL range
Selectivity ModerateVery High
Instrumentation Cost Low to ModerateHigh
Sample Throughput ModerateHigh (with fast gradients)
Ease of Use Relatively SimpleMore Complex
Primary Application Quality Control, Bulk AnalysisBioanalysis, Trace Analysis

Conclusion

The quantification of 5-Hydroxynicotinohydrazide can be reliably achieved using either HPLC-UV or LC-MS/MS. The choice of method should be guided by the specific analytical requirements of the study. The HPLC-UV method provides a robust and accessible approach for routine analysis, while the LC-MS/MS method offers unparalleled sensitivity and selectivity for more demanding applications. Regardless of the chosen technique, a thorough method validation is essential to ensure the generation of accurate and reliable data, thereby upholding the principles of scientific integrity.

References

  • (PDF) Development and Validation of RP-HPLC Method for the Determination of Hydrochlorothiazide in Bulk Drug and Pharmaceutical Dosage Form - ResearchGate. Available at: [Link]

  • Ultrafast LC-MS/MS analysis of 5-hydroxyindoleacetic acid (5-HIAA) in serum - PubMed. Available at: [Link]

  • Quantification of 5-Hydroxyindoleacetic Acid in Urine by Ultra-performance Liquid Chromatography Tandem Mass Spectrometry - PubMed. Available at: [Link]

  • Control and analysis of hydrazine, hydrazides and hydrazones--genotoxic impurities in active pharmaceutical ingredients (APIs) and drug products - PubMed. Available at: [Link]

  • Practical LC-MS/MS Method for 5-Hydroxyindoleacetic Acid in Urine - ResearchGate. Available at: [Link]

  • Fast quantitation of 5-hydroxymethylfurfural in honey using planar chromatography | Request PDF - ResearchGate. Available at: [Link]

  • Stability Indicating HPLC Method for the Determination of Hydrochlorothiazide in Pharmaceutical Dosage form. Available at: [Link]

  • HPLC Method Validation for the Estimation of Lignocaine HCl, Ketoprofen and Hydrocortisone: Greenness Analysis Using AGREE Score - PMC - NIH. Available at: [Link]

  • Rapid and high-throughput analysis of 5-hydroxymethylfurfural in honey by MALDI-MS with in-situ tetra (4-aminophenyl)-porphyrin derivatization - NIH. Available at: [Link]

  • (PDF) LC-MS/MS Method for Quantitation of Hydrochlorothiazide and Nifedipine in Human Plasma - ResearchGate. Available at: [Link]

  • A rapid liquid chromatography-tandem mass spectrometry method for the analysis of urinary 5-hydroxyindoleacetic acid (5-HIAA) that incorporates a 13C-labelled internal standard - PubMed. Available at: [Link]

  • NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. Available at: [Link]

  • Quantification of 5-HMF and dextrose in commercial aqueous dextrose solutions - PubMed. Available at: [Link]

  • Analytical Method Validation - HPLC System Suitability - YouTube. Available at: [Link]

  • Method Validation and Application of Liquid Chromatography- Mass - Longdom Publishing. Available at: [Link]

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Method

Application Note: A Stability-Indicating HPLC Method for the Quantification of 5-Hydroxynicotinohydrazide

Abstract This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 5-Hydroxynicotinohydrazide. The method is de...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 5-Hydroxynicotinohydrazide. The method is designed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for purity assessment, stability testing, and quality control. The protocol has been developed based on established chromatographic principles and is structured for validation according to International Council for Harmonisation (ICH) guidelines. We provide comprehensive protocols for chromatographic separation, sample preparation, and a full validation strategy, including forced degradation studies to ensure specificity.

Introduction and Scientific Rationale

5-Hydroxynicotinohydrazide is a pyridine derivative of significant interest in pharmaceutical research due to its structural relation to nicotinic acid (Vitamin B3) and its potential as a precursor or metabolite in various drug candidates. Accurate and precise quantification is paramount for understanding its pharmacokinetic profile, assessing its stability in formulations, and controlling its quality as a raw material.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical tool for this purpose, offering high resolution, sensitivity, and reproducibility.[1] This guide describes a stability-indicating method, which is a validated quantitative procedure that can detect changes in the drug substance's properties over time.[2] The core principle of such a method is its ability to unequivocally separate the intact active pharmaceutical ingredient (API) from any potential degradation products, process impurities, or other matrix components.[2][3]

Causality of Method Design:

  • Reversed-Phase Chromatography: The choice of RP-HPLC is based on the polarity of 5-Hydroxynicotinohydrazide. Its aromatic pyridine ring and polar functional groups (hydroxyl and hydrazide) make it ideally suited for retention on a non-polar stationary phase (like C18) with a polar mobile phase.[4]

  • Buffered Mobile Phase: The analyte contains a pyridine ring, which is basic, and other ionizable groups. A buffered mobile phase is therefore critical to control the pH and maintain a consistent ionization state of the analyte.[5] This ensures reproducible retention times and symmetrical peak shapes by preventing ionic interactions with residual silanols on the silica-based column.

  • Gradient Elution: For development and stability testing, a gradient elution is employed. This approach, where the mobile phase composition changes over the run, ensures that both the primary analyte and any potential degradation products—which may have significantly different polarities—are effectively separated and eluted as sharp peaks.[6]

  • PDA Detection: A Photodiode Array (PDA) detector is recommended. It not only allows for quantification at the wavelength of maximum absorbance (λmax) but also provides spectral data across the peak. This is invaluable for assessing peak purity and confirming that the analyte peak is not co-eluting with any impurities or degradants.[7]

Instrumentation, Reagents, and Materials

Instrumentation
  • HPLC system with a gradient pump, autosampler, column oven, and PDA detector (e.g., Agilent 1260 Infinity II, Waters Alliance e2695).

  • Data acquisition and processing software (e.g., Agilent ChemStation®, Waters Empower®).

  • Analytical balance (0.01 mg readability).

  • pH meter.

  • Sonicator.

  • Volumetric flasks and pipettes (Class A).

Chemicals and Reagents
  • 5-Hydroxynicotinohydrazide reference standard (purity >99%).

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Potassium phosphate monobasic (KH₂PO₄, analytical grade).

  • Orthophosphoric acid (analytical grade).

  • Water (HPLC grade or Milli-Q®).

  • Hydrochloric acid (HCl, 1N).

  • Sodium hydroxide (NaOH, 1N).

  • Hydrogen peroxide (H₂O₂, 30%).

Chromatographic Column
  • Recommended Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Rationale: C18 columns provide excellent hydrophobic retention and are robust, making them a standard choice for the analysis of a wide range of pharmaceutical compounds.[8]

Experimental Protocols

Protocol 1: Preparation of Solutions

Mobile Phase A (Aqueous Buffer):

  • Weigh 1.36 g of KH₂PO₄ and dissolve it in 1000 mL of HPLC-grade water to prepare a 10 mM phosphate buffer.

  • Adjust the pH to 3.0 ± 0.05 using orthophosphoric acid.

  • Filter the buffer through a 0.45 µm nylon membrane filter and degas for 15 minutes in a sonicator.

Mobile Phase B:

  • Use 100% Acetonitrile (HPLC grade).

Sample Diluent:

  • Prepare a mixture of Water:Acetonitrile (50:50, v/v).

Standard Stock Solution (1000 µg/mL):

  • Accurately weigh 25 mg of 5-Hydroxynicotinohydrazide reference standard.

  • Transfer it to a 25 mL volumetric flask.

  • Dissolve and dilute to volume with the sample diluent. Sonicate for 5 minutes if necessary to ensure complete dissolution.

Working Standard Solution (100 µg/mL):

  • Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask.

  • Dilute to volume with the sample diluent.

Protocol 2: Chromatographic Conditions

The following parameters should be set on the HPLC system.

ParameterRecommended Setting
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 10 mM KH₂PO₄ buffer, pH 3.0
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 265 nm (or λmax determined by PDA scan)
Injection Volume 10 µL
Run Time 25 minutes
Gradient Program Time (min)
0
15
20
22
25
Workflow Diagram

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing prep_mobile Prepare Mobile Phases A & B equilibration Equilibrate HPLC System prep_mobile->equilibration prep_std Prepare Standard Solutions sst_inject Inject System Suitability Standard prep_std->sst_inject prep_sample Prepare Sample Solutions sample_inject Inject Samples & Standards prep_sample->sample_inject equilibration->sst_inject sst_inject->sample_inject If SST Passes integration Integrate Peaks sample_inject->integration quantification Quantify Analyte integration->quantification report Generate Report quantification->report

Caption: General workflow for HPLC analysis of 5-Hydroxynicotinohydrazide.

Method Validation Strategy

To ensure the method is trustworthy and suitable for its intended purpose, it must be validated according to ICH Q2(R1) guidelines.[1][9] The following parameters are critical.

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To demonstrate that the method can separate the analyte from degradants and impurities.Peak purity index > 990; baseline resolution (>1.5) between analyte and adjacent peaks.
Linearity & Range To verify a proportional relationship between concentration and detector response.Correlation coefficient (R²) ≥ 0.999 over a range of 50-150% of the target concentration.
Accuracy To measure the closeness of test results to the true value.98.0% to 102.0% recovery for spiked samples at three concentration levels (e.g., 80%, 100%, 120%).
Precision To assess the degree of scatter between a series of measurements.Repeatability: RSD ≤ 2.0% for 6 replicate injections. Intermediate Precision: RSD ≤ 2.0% between different days/analysts.
LOD & LOQ To determine the lowest concentration that can be reliably detected and quantified.Signal-to-Noise Ratio: LOD ≈ 3:1, LOQ ≈ 10:1.
Robustness To evaluate the method's reliability with deliberate variations in parameters.System suitability parameters remain within limits when flow rate (±0.1 mL/min), pH (±0.2 units), and column temp (±2 °C) are varied.
Protocol 3: Forced Degradation Studies

Forced degradation (stress testing) is essential to establish the stability-indicating nature of the method.[2][3][10] A solution of 5-Hydroxynicotinohydrazide (e.g., 100 µg/mL) is subjected to the following conditions. The goal is to achieve 5-20% degradation of the active substance.[10]

  • Acid Hydrolysis: Mix the drug solution with 1N HCl (1:1 v/v) and heat at 60 °C for 4 hours. Cool and neutralize with 1N NaOH before injection.

  • Base Hydrolysis: Mix the drug solution with 1N NaOH (1:1 v/v) and keep at room temperature for 2 hours. Cool and neutralize with 1N HCl before injection.[7]

  • Oxidative Degradation: Mix the drug solution with 30% H₂O₂ (1:1 v/v) and keep at room temperature for 6 hours.[7]

  • Thermal Degradation: Expose the solid drug powder to 105 °C in a hot air oven for 24 hours. Dissolve in diluent for analysis.

  • Photolytic Degradation: Expose the drug solution to UV light (254 nm) or sunlight for 48 hours.

After treatment, analyze all samples using the HPLC method described. The specificity is demonstrated if the main analyte peak is well-resolved from all degradation product peaks.

Forced_Degradation cluster_stress Stress Conditions Acid Acid Hydrolysis (1N HCl, 60°C) Analysis Analyze via Stability-Indicating HPLC Method Acid->Analysis Base Base Hydrolysis (1N NaOH, RT) Base->Analysis Oxidation Oxidation (30% H₂O₂) Oxidation->Analysis Thermal Thermal (105°C, Solid) Thermal->Analysis Photo Photolytic (UV/Sunlight) Photo->Analysis API 5-Hydroxynicotinohydrazide (API Solution) API->Acid API->Base API->Oxidation API->Thermal API->Photo Result Assess Peak Purity & Resolution Analysis->Result

Caption: Logical workflow for forced degradation studies.

Data Interpretation and System Suitability

Before running any samples, the system's performance must be verified with a System Suitability Test (SST). Inject the Working Standard Solution (100 µg/mL) five times.

  • Tailing Factor: Should be ≤ 2.0.

  • Theoretical Plates (N): Should be ≥ 2000.

  • %RSD of Peak Area: Should be ≤ 2.0% for the replicate injections.[9]

The concentration of 5-Hydroxynicotinohydrazide in unknown samples is calculated using the peak area response from a standard calibration curve.

Conclusion

The RP-HPLC method detailed in this application note is a precise, accurate, and specific procedure for the quantification of 5-Hydroxynicotinohydrazide. The inclusion of a comprehensive validation strategy, particularly the forced degradation protocol, ensures its utility as a stability-indicating method. This makes it highly suitable for routine quality control, stability analysis in formulation development, and other research applications where reliable analytical data is critical.

References

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. American Pharmaceutical Review. [Link]

  • 5-Hydroxynicotinic Acid 98.0%(HPLC). PureSynth. [Link]

  • Steps for HPLC Method Validation. Pharmaguideline. [Link]

  • Stability Indicating HPLC Method Development and Validation. SciSpace. [Link]

  • How to do HPLC method validation. YouTube. [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]

  • Stability Indicating HPLC Method Development –A Review. International Journal of Trend in Scientific Research and Development. [Link]

  • Typical HPLC chromatograms obtained after degradation studies. ResearchGate. [Link]

  • STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS QUANTIFICATION OF ANTIHISTAMINIC & ASTHMATIC. International Journal of Pharmaceutical Sciences and Medicine (IJPSM). [Link]

  • A review of HPLC technique covering its pharmaceutical, environmental, forensic applications. Scribd. [Link]

  • A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium. PubMed Central. [Link]

  • Stability Indicating HPLC Method for the Determination of Hydrochlorothiazide in Pharmaceutical Dosage form. ResearchGate. [Link]

  • Introduction to HPLC. Shimadzu. [Link]

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Application

Application of 5-Hydroxynicotinohydrazide in the Development of New Drugs: A Technical Guide for Researchers

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and experimental protocols for 5-Hydroxynicotinohydrazide, a promising scaffold i...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and experimental protocols for 5-Hydroxynicotinohydrazide, a promising scaffold in medicinal chemistry. This guide is designed to be a practical resource, offering not only step-by-step methodologies but also the scientific rationale behind the experimental choices, ensuring a robust and well-validated approach to drug discovery.

Introduction to 5-Hydroxynicotinohydrazide: A Scaffold of Therapeutic Potential

5-Hydroxynicotinohydrazide belongs to the class of nicotinic acid derivatives, a well-established group of compounds with diverse biological activities. The hydrazide moiety is a key pharmacophore known to be present in numerous clinically approved drugs, including the antitubercular agent isoniazid. The presence of the hydroxyl group on the pyridine ring can further enhance its interaction with biological targets through hydrogen bonding, potentially leading to improved potency and selectivity.

The structural features of 5-Hydroxynicotinohydrazide suggest its potential in several therapeutic areas, including but not limited to:

  • Antimicrobial Agents: The core structure is analogous to isoniazid, suggesting potential activity against Mycobacterium tuberculosis and other microbial pathogens.

  • Anticancer Agents: Hydrazide-hydrazone derivatives have been extensively studied for their cytotoxic effects against various cancer cell lines.

  • Enzyme Inhibitors: The ability of the hydrazide and hydroxyl groups to coordinate with metal ions and form hydrogen bonds makes 5-Hydroxynicotinohydrazide a candidate for inhibiting metalloenzymes and other key enzymes in disease pathways.

This guide will provide the necessary protocols to synthesize, characterize, and evaluate the therapeutic potential of 5-Hydroxynicotinohydrazide and its derivatives.

Part 1: Synthesis and Characterization of 5-Hydroxynicotinohydrazide

A reliable and reproducible synthesis is the cornerstone of any drug discovery program. The following two-step protocol outlines a practical approach to synthesize 5-Hydroxynicotinohydrazide from its commercially available precursor, 5-hydroxynicotinic acid.

Step 1: Esterification of 5-Hydroxynicotinic Acid

The first step involves the conversion of the carboxylic acid to its methyl ester via Fischer esterification. This reaction is acid-catalyzed and proceeds by nucleophilic acyl substitution.[1]

Protocol 1: Synthesis of Methyl 5-hydroxynicotinate

  • Materials:

    • 5-Hydroxynicotinic acid

    • Methanol (anhydrous)

    • Sulfuric acid (concentrated)

    • Sodium bicarbonate (saturated solution)

    • Anhydrous sodium sulfate

    • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

  • Procedure:

    • To a solution of 5-hydroxynicotinic acid (1 equivalent) in anhydrous methanol, slowly add concentrated sulfuric acid (0.1-0.2 equivalents) dropwise at 0°C.

    • Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

    • Carefully neutralize the residue with a saturated solution of sodium bicarbonate until the effervescence ceases.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude methyl 5-hydroxynicotinate.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane).

Step 2: Hydrazinolysis of Methyl 5-hydroxynicotinate

The methyl ester is then converted to the corresponding hydrazide by reaction with hydrazine hydrate. This is a nucleophilic acyl substitution reaction where hydrazine acts as the nucleophile.

Protocol 2: Synthesis of 5-Hydroxynicotinohydrazide

  • Materials:

    • Methyl 5-hydroxynicotinate

    • Hydrazine hydrate (80-95%)

    • Ethanol

    • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.

  • Procedure:

    • Dissolve methyl 5-hydroxynicotinate (1 equivalent) in ethanol in a round-bottom flask.

    • Add hydrazine hydrate (3-5 equivalents) to the solution.

    • Reflux the reaction mixture for 8-12 hours. Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

    • If precipitation occurs, filter the solid, wash with cold ethanol, and dry under vacuum.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure and triturate the residue with diethyl ether or hexane to induce precipitation.

    • Collect the solid product by filtration and dry under vacuum.

Characterization

The synthesized 5-Hydroxynicotinohydrazide should be thoroughly characterized to confirm its identity and purity using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., -OH, -NH, -C=O).

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

Part 2: In Silico Screening and ADMET Prediction

Before embarking on extensive in vitro testing, in silico methods can provide valuable insights into the potential biological activity and pharmacokinetic properties of 5-Hydroxynicotinohydrazide, saving time and resources.[2]

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein.[3] This can help identify potential biological targets and understand the binding interactions at a molecular level.

Protocol 3: In Silico Molecular Docking

  • Target Selection: Based on the therapeutic hypothesis (e.g., for antitubercular activity, select enzymes like InhA from Mycobacterium tuberculosis), obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

  • Ligand Preparation: Draw the 3D structure of 5-Hydroxynicotinohydrazide using a chemical drawing software and optimize its geometry using a suitable force field.

  • Protein Preparation: Prepare the protein for docking by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Docking Simulation: Use a docking program (e.g., AutoDock, Glide, GOLD) to dock the ligand into the active site of the protein.[4]

  • Analysis of Results: Analyze the docking poses based on their binding energy and interactions with the amino acid residues in the active site.

Molecular_Docking_Workflow Target_Selection Target Selection (PDB) Protein_Preparation Protein Preparation Target_Selection->Protein_Preparation Ligand_Preparation Ligand Preparation (5-HNH) Docking Molecular Docking Ligand_Preparation->Docking Protein_Preparation->Docking Analysis Analysis of Results Docking->Analysis MTT_Assay_Workflow Cell_Seeding Seed Cells in 96-well Plate Treatment Treat with 5-HNH (various concentrations) Cell_Seeding->Treatment Incubation Incubate (24-72h) Treatment->Incubation MTT_Addition Add MTT Solution Incubation->MTT_Addition Formazan_Formation Incubate (2-4h) MTT_Addition->Formazan_Formation Solubilization Add Solubilization Buffer Formazan_Formation->Solubilization Absorbance_Reading Read Absorbance (570 nm) Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 Absorbance_Reading->IC50_Calculation

Caption: Step-by-step workflow of the MTT assay for cytotoxicity testing.

Enzyme Inhibition Assay

Given the prevalence of hydrazides as enzyme inhibitors, screening 5-Hydroxynicotinohydrazide against a panel of relevant enzymes is a logical step.

Protocol 7: General Enzyme Inhibition Assay

  • Principle: This protocol can be adapted for various enzymes. The principle is to measure the enzyme's activity in the presence and absence of the inhibitor.

  • Materials:

    • Target enzyme

    • Substrate for the enzyme

    • Buffer solution for the enzyme reaction

    • 5-Hydroxynicotinohydrazide stock solution (in DMSO)

    • 96-well plate (UV-transparent or opaque, depending on the detection method)

    • Microplate reader (spectrophotometer or fluorometer)

  • Procedure:

    • In a 96-well plate, add the buffer, the enzyme, and varying concentrations of 5-Hydroxynicotinohydrazide.

    • Pre-incubate the mixture for a defined period to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the substrate.

    • Monitor the reaction progress by measuring the change in absorbance or fluorescence over time.

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.

Part 4: Data Analysis and Interpretation

  • MIC Determination: The MIC is reported as the lowest concentration of the compound that completely inhibits the growth of the microorganism.

  • IC₅₀ Calculation: The IC₅₀ values for cytotoxicity and enzyme inhibition should be calculated by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).

  • Selectivity Index (SI): For anticancer drug candidates, the SI is a crucial parameter, calculated as the ratio of the IC₅₀ in a normal cell line to the IC₅₀ in a cancer cell line. A higher SI indicates greater selectivity for cancer cells.

Conclusion

5-Hydroxynicotinohydrazide represents a versatile and promising scaffold for the development of new therapeutic agents. This guide provides a comprehensive framework for its synthesis, in silico evaluation, and in vitro screening. By following these protocols and applying sound scientific principles, researchers can effectively explore the full therapeutic potential of this intriguing molecule and its derivatives, paving the way for the discovery of novel drugs to address unmet medical needs.

References

  • Organic Syntheses. (2020). From 5-Hydroxynicotinic Acid to Nitrogenous (4+3)- Cycloadducts. Available at: [Link]

  • Google Patents. (2017). CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid.
  • ResearchGate. (2015). Synthesis and antinociceptive activity of methyl nicotinate. Available at: [Link]

  • Google Patents. (2020). CN114437031A - Synthetic method of 6-methyl nicotine.
  • IJPRA. (2024). synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p. Available at: [Link]

  • PMC. (2022). In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives. Available at: [Link]

  • Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. Available at: [Link]

  • NCBI Bookshelf. (2013). Cell Viability Assays. Available at: [Link]

  • PMC. (2018). A Guide to In Silico Drug Design. Available at: [Link]

  • IJPRA. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Available at: [Link]

  • ResearchGate. (2017). IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. Available at: [Link]

  • ResearchGate. (2017). Any procedure for the esterification of isonicotinic acid?. Available at: [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Available at: [Link]

  • Google Patents. (1956). US2745838A - Preparation of isonicotinic acid esters.
  • Bitesize Bio. (2025). Using ADMET to Move Forward from Drug Discovery to Development. Available at: [Link]

  • IJPRA. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Available at: [Link]

  • MDPI. (2022). In Vitro Anticancer Activity and Oxidative Stress Biomarkers Status Determined by Usnea barbata (L.) F.H. Wigg. Dry Extracts. Available at: [Link]

  • YouTube. (2022). Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview. Available at: [Link]

  • Medical Science and Education. (2018). Molecular Docking: In Silico Approach For Structure-Based Drug Designing Discovery. Available at: [Link]

  • Bitesize Bio. (2025). Using ADMET to Move Forward from Drug Discovery to Development. Available at: [Link]

  • Google Patents. (2019). US10654806B2 - Menthyl nicotinate synthesis process.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 5-Hydroxynicotinohydrazide

Welcome to the technical support center for the synthesis of 5-Hydroxynicotinohydrazide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubles...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Hydroxynicotinohydrazide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshoot common issues encountered during the synthesis of this important isoniazid analog. Our goal is to equip you with the knowledge to not only execute the synthesis but to understand the underlying chemical principles for effective optimization.

I. Introduction to 5-Hydroxynicotinohydrazide Synthesis

5-Hydroxynicotinohydrazide, an analog of the frontline tuberculosis drug isoniazid, is a molecule of significant interest in the development of new therapeutic agents.[1][2][3] Its synthesis typically follows a two-step pathway involving the esterification of 5-hydroxynicotinic acid followed by hydrazinolysis of the resulting ester. While seemingly straightforward, this process presents several challenges that can impact yield, purity, and scalability. This guide will address these challenges in a practical, question-and-answer format.

II. Synthesis Pathway Overview

The primary synthetic route to 5-Hydroxynicotinohydrazide is outlined below. Understanding this pathway is crucial for effective troubleshooting.

Synthesis_Pathway A 5-Hydroxynicotinic Acid B Esterification (e.g., EtOH, H₂SO₄) A->B Step 1 C Ethyl 5-Hydroxynicotinate B->C D Hydrazinolysis (Hydrazine Hydrate) C->D Step 2 E 5-Hydroxynicotinohydrazide D->E

Caption: General two-step synthesis of 5-Hydroxynicotinohydrazide.

III. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common problems encountered during the synthesis of 5-Hydroxynicotinohydrazide.

Esterification of 5-Hydroxynicotinic Acid (Step 1)

Question 1: My esterification of 5-hydroxynicotinic acid is showing low conversion. What are the likely causes and how can I improve the yield?

Answer: Low conversion in Fischer esterification is a common issue, often stemming from the reversible nature of the reaction.[4] Here are the primary factors to consider and troubleshoot:

  • Inadequate Water Removal: The esterification reaction produces water as a byproduct.[5] According to Le Chatelier's principle, the presence of water will shift the equilibrium back towards the starting materials, thus reducing your yield.

    • Troubleshooting:

      • Azeotropic Distillation: If your solvent forms an azeotrope with water (e.g., toluene), use a Dean-Stark apparatus to continuously remove water as it is formed.

      • Drying Agents: While less common for reflux reactions, ensuring all reagents and glassware are scrupulously dry is critical. Use anhydrous alcohol and freshly opened acid catalyst.

  • Insufficient Catalyst: An acid catalyst, typically concentrated sulfuric acid or p-toluenesulfonic acid, is required to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic.[4]

    • Troubleshooting:

      • Catalyst Loading: Ensure you are using a sufficient amount of catalyst. A typical loading is 5-10 mol% relative to the carboxylic acid.

      • Catalyst Choice: While sulfuric acid is common, solid acid catalysts like Nafion or acidic resins can also be effective and simplify workup.[6]

  • Reaction Time and Temperature: Esterification reactions can be slow.

    • Troubleshooting:

      • Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material. The reaction should be refluxed until no further change is observed.

      • Temperature: Ensure the reaction is maintained at the reflux temperature of the alcohol being used.

Question 2: I am observing significant side product formation during esterification. What are these and how can I minimize them?

Answer: The primary side reaction of concern is the potential for intramolecular esterification (lactonization) if other hydroxyl groups are present and can form a stable 5- or 6-membered ring.[4][7][8] For 5-hydroxynicotinic acid, this is less of a concern due to the ring structure. However, impurities in the starting material could lead to unexpected products.

  • Troubleshooting:

    • Starting Material Purity: Ensure the 5-hydroxynicotinic acid is of high purity.[9][10][11][12] Analyze the starting material by NMR or melting point to confirm its identity and purity.

    • Reaction Conditions: Overly harsh conditions (very high temperatures for extended periods) can lead to decomposition. Stick to the reflux temperature of the alcohol.

Hydrazinolysis of Ethyl 5-Hydroxynicotinate (Step 2)

Question 3: The hydrazinolysis of my ester is incomplete, or the yield of 5-Hydroxynicotinohydrazide is low. What factors should I investigate?

Answer: The reaction of an ester with hydrazine hydrate to form a hydrazide is generally efficient, but several factors can lead to poor results.[13][14]

  • Stoichiometry of Hydrazine Hydrate: An excess of hydrazine hydrate is often used to drive the reaction to completion.

    • Troubleshooting:

      • Molar Ratio: Use a molar excess of hydrazine hydrate, typically 1.5 to 3 equivalents relative to the ester.[15] However, a large excess can complicate purification.

      • Hydrazine Quality: Use fresh, high-purity hydrazine hydrate. Older bottles can absorb carbon dioxide from the atmosphere, reducing their reactivity.

  • Reaction Solvent and Temperature: The choice of solvent and reaction temperature is critical for efficient hydrazinolysis.

    • Troubleshooting:

      • Solvent: Ethanol or methanol are common solvents for this reaction, as they readily dissolve both the ester and hydrazine hydrate.[14][16]

      • Temperature: The reaction is typically carried out at reflux temperature to ensure a reasonable reaction rate.[13] Monitor the reaction by TLC until the starting ester is consumed.

Question 4: I am having difficulty purifying the final 5-Hydroxynicotinohydrazide product. What are the common impurities and how can I remove them?

Answer: Purification can be challenging due to the polar nature of the product and potential side products.

  • Common Impurities:

    • Unreacted Ester: If the reaction did not go to completion.

    • Excess Hydrazine Hydrate: A volatile and corrosive impurity.

    • N,N'-bisacylhydrazine: A common side product where two molecules of the ester react with one molecule of hydrazine.[15]

  • Purification Strategies:

    • Recrystallization: This is the most common method for purifying solid hydrazides. Ethanol or a mixture of ethanol and water are often suitable solvent systems.

    • Removal of Excess Hydrazine: Excess hydrazine hydrate can often be removed by co-evaporation with a high-boiling point solvent like toluene under reduced pressure.

    • Acid-Base Extraction: If the product is contaminated with unreacted ester, an acid-base workup can be employed. The basic hydrazide can be extracted into an acidic aqueous phase, leaving the neutral ester in the organic phase. Neutralization of the aqueous phase will then precipitate the purified product.

    • Column Chromatography: While possible, the high polarity of hydrazides can make silica gel chromatography challenging. Reverse-phase chromatography may be a more suitable option if recrystallization fails.

IV. Optimized Experimental Protocols

The following protocols are provided as a starting point and may require further optimization based on your specific laboratory conditions and reagent purity.

Protocol 1: Synthesis of Ethyl 5-Hydroxynicotinate
  • To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add 5-hydroxynicotinic acid (1.0 eq), absolute ethanol (10 volumes), and concentrated sulfuric acid (0.1 eq).

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Monitor the reaction by TLC (e.g., 1:1 Ethyl Acetate:Hexanes with a few drops of acetic acid) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 10 volumes).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ester.

  • Purify the crude product by recrystallization from ethanol/water or by column chromatography on silica gel.

Protocol 2: Synthesis of 5-Hydroxynicotinohydrazide
  • Dissolve ethyl 5-hydroxynicotinate (1.0 eq) in ethanol (10 volumes) in a round-bottom flask equipped with a reflux condenser.

  • Add hydrazine hydrate (2.0 eq) dropwise to the solution.

  • Heat the reaction mixture to reflux and monitor by TLC (e.g., 10% Methanol in Dichloromethane) until the starting ester is no longer visible.

  • Cool the reaction mixture to room temperature. The product may precipitate upon cooling.

  • If precipitation occurs, filter the solid and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure to a small volume and cool in an ice bath to induce crystallization.

  • Recrystallize the crude product from ethanol to obtain pure 5-Hydroxynicotinohydrazide.

V. Data Summary and Characterization

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
5-Hydroxynicotinic AcidC₆H₅NO₃139.11299White to off-white powder
Ethyl 5-HydroxynicotinateC₈H₉NO₃167.16~150-155White solid
5-HydroxynicotinohydrazideC₆H₇N₃O₂153.14>200 (decomposes)White to pale yellow solid

Characterization Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity of the synthesized compounds.[2]

  • Mass Spectrometry (MS): To determine the molecular weight of the final product.[2]

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., C=O of the hydrazide, O-H, N-H).

  • Melting Point Analysis: To assess the purity of the compounds.

VI. Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Purity Issue Step1 Which step is problematic? Start->Step1 Esterification Esterification (Step 1) Step1->Esterification Hydrazinolysis Hydrazinolysis (Step 2) Step1->Hydrazinolysis Purification Purification Step1->Purification Ester_Check1 Incomplete Conversion? Esterification->Ester_Check1 Hydraz_Check1 Incomplete Conversion? Hydrazinolysis->Hydraz_Check1 Purif_Check1 Persistent Impurities? Purification->Purif_Check1 Ester_Sol1 Increase reaction time Check for water removal Increase catalyst loading Ester_Check1->Ester_Sol1 Yes Ester_Check2 Side Products? Ester_Check1->Ester_Check2 No Ester_Sol2 Check starting material purity Avoid harsh conditions Ester_Check2->Ester_Sol2 Yes Hydraz_Sol1 Increase hydrazine ratio Ensure reflux temperature Check hydrazine quality Hydraz_Check1->Hydraz_Sol1 Yes Hydraz_Check2 Byproduct Formation? Hydraz_Check1->Hydraz_Check2 No Hydraz_Sol2 Optimize hydrazine stoichiometry Control reaction time Hydraz_Check2->Hydraz_Sol2 Yes Purif_Sol1 Recrystallize from different solvent Consider acid-base extraction Attempt reverse-phase chromatography Purif_Check1->Purif_Sol1 Yes

Caption: A decision-making workflow for troubleshooting the synthesis of 5-Hydroxynicotinohydrazide.

VII. References

  • LookChem. (n.d.). 5-Hydroxynicotinic acid. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification. Retrieved from [Link]

  • Nagwa. (n.d.). Predicting the Result of the Intramolecular Esterification of 5-Hydroxy Pentanoic Acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • ResearchGate. (2015). What is the best procedure and condition to prepare hydrazide by reaction of ester and hydrazine? Retrieved from [Link]

  • Study.com. (n.d.). If 5-hydroxypentanoic acid (HOCH2CH2CH2CO2H) is treated with an acid catalyst, an intramolecular esterification reaction occurs. What is the structure of the product? Retrieved from [Link]

  • YouTube. (2015). 10.2 Esterification/condensation reactions of alcohols and carboxylic acids (SL). Retrieved from [Link]

  • Google Patents. (n.d.). CN103408454B - A kind of preparation method of hydrazide kind compound. Retrieved from

  • Inglomayor. (2020). Lemon Pulp mediated Synthesis of acyl hydrazides. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement. Retrieved from [Link]

  • ResearchGate. (2022). Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Isoniazid analogs with Promising Antituberculosis Activity and Bioavailability: Biological Evaluation and Computational Studies. Retrieved from [Link]

Sources

Optimization

Troubleshooting common issues in 5-Hydroxynicotinohydrazide reactions

Welcome to the technical support guide for 5-Hydroxynicotinohydrazide. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when working...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 5-Hydroxynicotinohydrazide. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when working with this versatile heterocyclic building block. Here, we synthesize fundamental chemical principles with practical, field-proven insights to help you troubleshoot your reactions and achieve optimal outcomes.

Introduction to 5-Hydroxynicotinohydrazide

5-Hydroxynicotinohydrazide is a trifunctional molecule featuring a pyridine ring, a phenolic hydroxyl group, and a hydrazide moiety. This unique combination of functional groups makes it a valuable precursor for the synthesis of a wide range of heterocyclic compounds, particularly those with potential biological activity. However, the interplay between these groups can also lead to specific challenges during chemical transformations. This guide provides a structured approach to identifying and resolving these common issues.

Part 1: Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the handling and reactivity of 5-Hydroxynicotinohydrazide.

Q1: What are the main reactivity considerations for 5-Hydroxynicotinohydrazide?

A1: The reactivity is governed by its three functional groups:

  • Hydrazide (-CONHNH₂): This is the primary site for reactions like hydrazone formation via condensation with aldehydes and ketones. It is a nucleophilic group, but generally less reactive than a corresponding hydrazine.[1]

  • Phenolic Hydroxyl (-OH): This group is weakly acidic and can be deprotonated under basic conditions. It is also susceptible to oxidation, which can lead to colored impurities. The hydroxyl group can engage in hydrogen bonding, influencing solubility and the reactivity of the adjacent pyridine ring.[2]

  • Pyridine Ring: As an electron-deficient aromatic system, the pyridine ring is generally resistant to electrophilic substitution. The nitrogen atom can act as a base or nucleophile and is susceptible to oxidation to form an N-oxide, particularly in the presence of strong oxidants.[3][4]

Q2: My 5-Hydroxynicotinohydrazide starting material is discolored (yellow/brown). Is it still usable?

A2: Discoloration often indicates minor oxidation of the phenolic hydroxyl group. While small amounts of oxidized impurities may not interfere with all reactions, it is best practice to use pure, off-white starting material for optimal results and cleaner reaction profiles. Consider recrystallization from a suitable solvent (e.g., ethanol/water mixture) to purify the starting material if significant discoloration is observed.

Q3: What is the keto-enol tautomerism I should be aware of?

A3: Hydroxypyridines can exist in equilibrium with their pyridone tautomers.[5][6] For 5-hydroxynicotinic acid derivatives, the hydroxy form is generally favored, but the presence of the pyridone tautomer can influence reactivity and spectroscopic characterization. This equilibrium is solvent and pH-dependent.[7]

Q4: Why is my hydrazone formation reaction so slow?

A4: Hydrazides are known to be less nucleophilic than hydrazines, leading to slower reaction rates with carbonyl compounds.[1] The reaction is also pH-sensitive. It requires mild acid catalysis to activate the carbonyl group, but strong acidic conditions will protonate the hydrazide, rendering it non-nucleophilic. The optimal pH is typically in the range of 4-6.

Part 2: Troubleshooting Guide for Common Reactions

This section provides in-depth solutions to specific problems you may encounter during key transformations involving 5-Hydroxynicotinohydrazide.

Scenario 1: Low Yield in Hydrazone Synthesis

The condensation of 5-Hydroxynicotinohydrazide with an aldehyde or ketone is a cornerstone reaction. Low yields are a frequent challenge.

start Low Yield in Hydrazone Synthesis check_purity 1. Verify Purity of Starting Materials (5-Hydroxynicotinohydrazide & Carbonyl) start->check_purity check_conditions 2. Optimize Reaction Conditions check_purity->check_conditions solution1 Solution: Recrystallize/purify starting materials. check_purity->solution1 check_catalyst Is Acid Catalyst Present and Optimal? check_conditions->check_catalyst check_solvent Is the Solvent Appropriate? check_catalyst->check_solvent solution2 Solution: Add catalytic acid (e.g., acetic acid). Adjust pH to 4-6. check_catalyst->solution2 check_temp Is Temperature/Reaction Time Sufficient? check_solvent->check_temp solution3 Solution: Use polar protic solvent (EtOH, MeOH). Ensure reactants are fully dissolved. check_solvent->solution3 workup_issue 3. Investigate Work-up & Purification check_temp->workup_issue solution4 Solution: Increase temperature (reflux). Extend reaction time (monitor by TLC/LC-MS). check_temp->solution4 hydrolysis Did Product Hydrolyze During Work-up? workup_issue->hydrolysis purification_loss Was Product Lost During Purification? hydrolysis->purification_loss solution5 Solution: Use neutral or slightly basic quench. Avoid prolonged exposure to strong acid/base. hydrolysis->solution5 solution6 Solution: Optimize chromatography conditions. Consider recrystallization as an alternative. purification_loss->solution6 Hydrazide 5-Hydroxynicotinohydrazide Hydrazone Desired Hydrazone Product Hydrazide->Hydrazone + Carbonyl Carbonyl Aldehyde/Ketone (R₂C=O) Azine Azine Side Product (R₂C=N-N=CR₂) Hydrazone->Azine + Excess Carbonyl ExcessCarbonyl Excess Aldehyde/Ketone

Sources

Troubleshooting

Technical Support Center: Troubleshooting Side-Product Formation in 5-Hydroxynicotinohydrazide Synthesis

This guide serves as a specialized resource for researchers, chemists, and drug development professionals involved in the synthesis of 5-Hydroxynicotinohydrazide. It is structured as a series of frequently asked question...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized resource for researchers, chemists, and drug development professionals involved in the synthesis of 5-Hydroxynicotinohydrazide. It is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the laboratory, moving beyond simple protocols to explain the chemical causality behind common pitfalls. Our focus is on anticipating and resolving issues related to side-product formation, ensuring the integrity and purity of your final compound.

Overview of the Synthetic Pathway

The synthesis of 5-Hydroxynicotinohydrazide is typically achieved via a robust two-step process. This pathway is favored for its reliability and scalability. However, each step presents unique challenges where reaction conditions can significantly influence the purity and yield of the final product.

G SA 5-Hydroxynicotinic Acid INT Methyl 5-Hydroxynicotinate SA->INT Step 1: Esterification (MeOH, H₂SO₄) PROD 5-Hydroxynicotinohydrazide INT->PROD Step 2: Hydrazinolysis (NH₂NH₂·H₂O) G cluster_0 Reaction Pathways Ester Methyl 5-Hydroxynicotinate Product Desired Product (5-Hydroxynicotinohydrazide) Ester->Product + Hydrazine (Desired Pathway) Hydrazine Hydrazine (NH₂NH₂) SideProduct Side-Product (N,N'-bis...hydrazine) Product->SideProduct + Ester (Competing Pathway)

Caption: Competing reactions during the hydrazinolysis step.

Troubleshooting Protocol:

The key to preventing the diacyl impurity is to maintain a constant excess of hydrazine relative to the ester throughout the reaction.

  • Inverse Addition: Add the methyl 5-hydroxynicotinate solution slowly to a solution of hydrazine hydrate. This "inverse addition" ensures that the ester is always the limiting reagent in the reaction mixture.

  • Stoichiometry: Use a molar excess of hydrazine hydrate. A common starting point is 3-5 equivalents.

  • Temperature Control: The reaction is typically exothermic. Maintain a controlled temperature (e.g., 50-80°C) during the addition to prevent runaway reactions and then reflux to drive the reaction to completion.

ParameterStandard ConditionSymptom of a ProblemSuggested Corrective Action
Addition Method Add ester to hydrazineHigh levels of diacyl impurityUse "inverse addition": add the ester slowly to the hydrazine solution.
Hydrazine Equiv. 3-5 equivalentsIncomplete reaction or diacyl formationIncrease equivalents of hydrazine; ensure its purity/concentration.
Temperature 80°C to refluxSlow reaction or side-productsControl temperature during addition, then increase to reflux for completion.

FAQ 2.2: My isolated product has a yellow or brown tint. What causes this discoloration?

Phenolic compounds are susceptible to oxidation, which can form highly colored quinone-type structures. This can occur if the reaction mixture is exposed to air for prolonged periods, especially at elevated temperatures or under basic/alkaline workup conditions.

Preventative Measures:

  • Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere of nitrogen or argon to minimize contact with oxygen.

  • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

  • Purification: If discoloration occurs, it can often be removed during the final purification step by treating a solution of the product with activated charcoal followed by filtration and recrystallization. [1]

Part 3: Advanced Purification Strategies

FAQ 3.1: Standard recrystallization isn't effectively removing the N,N'-bis(5-hydroxynicotinoyl)hydrazine impurity. What should I do?

The solubility properties of the desired product and the diacyl side-product can sometimes be very similar. If a simple recrystallization from a single solvent (like ethanol) fails, a multi-step purification or alternative technique is required.

Protocol for Difficult Purifications:

  • Solvent Screening: The diacyl product is larger and more symmetric, often making it less soluble than the desired hydrazide in polar solvents. Perform small-scale solubility tests in various solvents (e.g., methanol, ethanol, isopropanol, water, acetonitrile) to find a system where the solubility difference is maximized.

  • Acid-Base Extraction:

    • Dissolve the crude mixture in a dilute acid (e.g., 1M HCl). Both the desired product and the side-product should dissolve due to the basicity of the pyridine nitrogen.

    • Slowly add a base (e.g., NaHCO₃ or dilute NH₄OH) to raise the pH. The desired product and the side-product may precipitate at slightly different pH values due to differences in their pKa. Monitor the precipitate at various pH points.

  • Column Chromatography: While not ideal for very large scales, silica gel chromatography can be effective. Use a polar mobile phase, such as dichloromethane/methanol or ethyl acetate/methanol with a small amount of ammonia or triethylamine to prevent streaking. The more polar desired product will typically have a lower Rf value than the diacyl impurity.

CompoundMolecular Weight ( g/mol )PolarityExpected Elution Order (Normal Phase)
5-Hydroxynicotinohydrazide153.14HighSecond
N,N'-bis(...)hydrazine274.25ModerateFirst
Methyl 5-Hydroxynicotinate153.14Low(Usually elutes much earlier)

References

  • Kucukguzel, I., et al. (2007). Synthesis of some new 1,2,4-triazoles starting from isonicotinic acid hydrazide and evaluation of their antimicrobial activities. PubMed. Available at: [Link]

  • Rollas, S., et al. (2002). Synthesis and antimicrobial activity of some new hydrazones of 4-fluorobenzoic acid hydrazide and 3-acetyl-2,5-disubstituted-1,3,4-oxadiazolines. Farmaco. Available at: [Link]

  • Berdinskii, I.S., et al. (1976). Interaction of Isonicotinic Acid Hydrazide with Carboxylic Acid Anhydrides. Bulletin of the Karaganda university. Available at: [Link]

  • Al-Omar, M.A. (2010). Synthesis, Structure and Antiradical Activity of Functionally Substituted Hydrazides of Isonicotinic Acid. ResearchGate. Available at: [Link]

  • Imran, M., et al. (2021). Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. MDPI. Available at: [Link]

  • Soliman, R.M., et al. (2021). The chemical structures of nicotinic acid and its official impurities. ResearchGate. Available at: [Link]

  • Voskoboinik, O.Y., et al. (2017). Scheme 3. Calculated Reaction Pathway for the Hydrazinolysis Mechanism... ResearchGate. Available at: [Link]

  • Google Patents. (1976). Process for making nicotinic acid hydrazides.
  • Vidya, V.G., & Rachana, K.R. (2015). green synthesis of nicotinic acid hydrazide schiff bases and its biological evaluation. International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • Koshizuka, M., et al. (2023). Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations. Organic Chemistry Portal. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Nicotinic acid, hydrazide. PubChem Compound Database. Available at: [Link]

  • Nagwa. (n.d.). Question Video: Predicting the Result of the Intramolecular Esterification of 5-Hydroxy Pentanoic Acid. Available at: [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link]

  • SparkNotes. (n.d.). Revision Notes - Esterification Reactions with Alcohols. SparkNotes. Available at: [Link]

  • Google Patents. (2019). Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
  • YouTube. (2023). How to Make Esters through Esterification | Examples Explained!. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Available at: [Link]

Sources

Optimization

Technical Support Center: Purification of 5-Hydroxynicotinohydrazide

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 5-Hydroxynicotino...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 5-Hydroxynicotinohydrazide. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions during your experiments.

Troubleshooting Guide

This section addresses specific challenges you may encounter during the purification of 5-Hydroxynicotinohydrazide.

Question 1: Why is the yield of my purified 5-Hydroxynicotinohydrazide unexpectedly low after recrystallization?

Answer:

Low recovery after recrystallization is a common issue that can stem from several factors related to solvent choice and experimental technique.

  • Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.[1] If the compound has high solubility in the chosen solvent even at low temperatures, a significant portion will remain in the mother liquor, leading to low recovery. Conversely, if the compound is sparingly soluble even at the solvent's boiling point, you may be using an excessive volume of solvent, again causing loss of product in the filtrate.

  • Sub-optimal Solvent Volume: Using too much solvent is a frequent cause of low yield. The goal is to create a saturated solution at the solvent's boiling point. If an excessive volume of solvent is used, the solution will not be saturated, and crystallization will be incomplete upon cooling.

  • Premature Crystallization: If the hot, saturated solution is cooled too rapidly, the compound may precipitate as a fine powder or oil rather than forming pure crystals. This can trap impurities and also lead to difficulties in filtration and handling, contributing to mechanical loss of the product.

  • Incomplete Crystallization: Insufficient cooling time or not cooling to a low enough temperature can result in a significant amount of the product remaining dissolved in the solvent.

Troubleshooting Steps:

  • Solvent Screening: Perform small-scale solubility tests with a variety of solvents to find the optimal one. Good starting points for a polar compound like 5-Hydroxynicotinohydrazide could be water, ethanol, methanol, or mixtures of these with less polar solvents like ethyl acetate.

  • Minimize Solvent Volume: When dissolving your crude product, add the hot solvent portion-wise until the solid just dissolves. This will ensure you are close to saturation.

  • Slow Cooling: Allow the hot, filtered solution to cool slowly to room temperature. Do not immediately place it in an ice bath. Once at room temperature, you can then cool it further in an ice bath to maximize crystal formation.

  • Seeding: If crystallization does not initiate upon cooling, adding a seed crystal of pure 5-Hydroxynicotinohydrazide can induce crystallization.[1]

Question 2: My purified 5-Hydroxynicotinohydrazide shows multiple spots on a Thin Layer Chromatography (TLC) plate. What are the likely impurities and how can I remove them?

Answer:

Multiple spots on a TLC plate after purification indicate the presence of impurities. The nature of these impurities depends on the synthetic route used to prepare the 5-Hydroxynicotinohydrazide.

Potential Impurities:

  • Starting Materials: Unreacted starting materials are a common source of contamination. For instance, if synthesized from a methyl or ethyl 5-hydroxynicotinate, this ester may be present.

  • By-products: Side reactions can lead to the formation of structurally related impurities.

  • Degradation Products: 5-Hydroxynicotinohydrazide may be susceptible to hydrolysis or oxidation, especially under harsh purification conditions (e.g., high temperatures or extreme pH).

Purification Strategy:

If recrystallization has failed to remove these impurities, column chromatography is the recommended next step.[2][3]

Step-by-Step Guide to Column Chromatography:

  • Stationary Phase Selection: Silica gel is a good starting point for the purification of polar compounds like 5-Hydroxynicotinohydrazide.[2][3]

  • Mobile Phase Selection: The key to a good separation is finding a solvent system (mobile phase) that provides a good separation of your desired compound from the impurities on a TLC plate.

    • Start with a relatively non-polar solvent and gradually increase the polarity. A common starting point is a mixture of hexane and ethyl acetate.

    • For a polar compound like 5-Hydroxynicotinohydrazide, you will likely need a more polar mobile phase. Consider solvent systems like dichloromethane/methanol or ethyl acetate/methanol.

    • The ideal solvent system should give your product an Rf value of approximately 0.3-0.5 on the TLC plate, with clear separation from impurity spots.

  • Column Packing: Properly packing the column is crucial to avoid cracks in the stationary phase, which would lead to poor separation.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase and carefully load it onto the top of the column.

  • Elution and Fraction Collection: Begin eluting the column with your chosen mobile phase, collecting small fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain your purified 5-Hydroxynicotinohydrazide.

Question 3: My 5-Hydroxynicotinohydrazide sample is colored, but I expect a white solid. What could be the cause and how can I decolorize it?

Answer:

A colored sample often indicates the presence of highly conjugated impurities or degradation products. These are often present in very small amounts but can impart significant color.

Decolorization Technique:

The most common method for removing colored impurities is treatment with activated carbon .

Protocol for Decolorization:

  • Dissolve your crude 5-Hydroxynicotinohydrazide in a suitable hot solvent, as you would for recrystallization.

  • Add a small amount of activated carbon to the hot solution (typically 1-5% by weight of your compound). Caution: Add the carbon carefully to the hot solution to avoid bumping. It is safer to cool the solution slightly before adding the carbon and then reheating.

  • Gently boil the solution with the activated carbon for 5-10 minutes. The colored impurities will adsorb onto the surface of the carbon.

  • Perform a hot filtration to remove the activated carbon. This step must be done quickly to prevent the desired compound from crystallizing prematurely on the filter paper. Using a pre-heated filter funnel can be beneficial.

  • Allow the hot, decolorized filtrate to cool slowly to induce crystallization of your pure, colorless product.

Frequently Asked Questions (FAQs)

What are the recommended solvents for recrystallizing 5-Hydroxynicotinohydrazide?

While the optimal solvent must be determined experimentally, good starting points for a polar, aromatic compound containing hydrogen bond donors and acceptors like 5-Hydroxynicotinohydrazide are:

SolventRationale
WaterThe presence of hydroxyl and hydrazide groups suggests potential solubility in hot water.[4]
Ethanol/MethanolThese polar, protic solvents are often effective for recrystallizing polar organic molecules.
Ethyl AcetateA solvent of intermediate polarity that can be effective, especially if impurities are very polar or non-polar.
Solvent MixturesIf a single solvent is not ideal, a binary solvent system (e.g., ethanol/water, ethyl acetate/hexane) can be used to fine-tune the solubility characteristics.[4]

How can I monitor the purity of my 5-Hydroxynicotinohydrazide during the purification process?

Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the purity of your compound.[5]

  • Tracking Reaction Progress: TLC can be used to monitor the consumption of starting materials and the formation of the product.

  • Assessing Purity: A pure compound should ideally show a single spot on the TLC plate. The presence of multiple spots indicates impurities.

  • Optimizing Column Chromatography: TLC is used to identify the optimal mobile phase for column chromatography and to analyze the fractions collected.

What is the expected appearance and stability of pure 5-Hydroxynicotinohydrazide?

  • Oxidation: The hydroxyl group on the pyridine ring can be susceptible to oxidation, which may lead to coloration. It is advisable to store the purified compound under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrolysis: The hydrazide functional group can be susceptible to hydrolysis, particularly in the presence of strong acids or bases, or upon prolonged exposure to moisture.

  • Light and Heat: As with many organic compounds, it is best to store 5-Hydroxynicotinohydrazide in a cool, dark place to minimize degradation.[6]

How does pH affect the purification of 5-Hydroxynicotinohydrazide?

The pH of the solution can significantly impact the solubility and stability of 5-Hydroxynicotinohydrazide due to its acidic (hydroxyl) and basic (pyridine and hydrazide) functional groups.

  • Acidic Conditions: In acidic solutions, the pyridine nitrogen and the amino group of the hydrazide will be protonated. This will likely increase its solubility in aqueous media.

  • Basic Conditions: In basic solutions, the hydroxyl group will be deprotonated to form a phenoxide, which will also increase its aqueous solubility.

This pH-dependent solubility can potentially be exploited for purification through acid-base extraction . However, care must be taken as extremes of pH can also promote hydrolysis of the hydrazide.

Experimental Workflow Diagrams

Purification_Workflow Crude Crude 5-Hydroxynicotinohydrazide TLC1 TLC Analysis Crude->TLC1 Decision1 Single Spot? TLC1->Decision1 Pure Pure Product Decision1->Pure Yes Recrystallization Recrystallization Decision1->Recrystallization No TLC2 TLC Analysis Recrystallization->TLC2 Decision2 Single Spot? TLC2->Decision2 Decision2->Pure Yes Column Column Chromatography Decision2->Column No TLC3 TLC Analysis of Fractions Column->TLC3 Combine Combine Pure Fractions TLC3->Combine Evaporate Evaporate Solvent Combine->Evaporate Evaporate->Pure

Caption: General purification workflow for 5-Hydroxynicotinohydrazide.

Recrystallization_Troubleshooting Start Low Yield After Recrystallization CheckSolvent Was solvent choice appropriate? Start->CheckSolvent CheckVolume Was minimal hot solvent used? CheckSolvent->CheckVolume Yes SolventScreen Perform solvent screening. CheckSolvent->SolventScreen No CheckCooling Was cooling slow and sufficient? CheckVolume->CheckCooling Yes UseLessSolvent Use less solvent; add portion-wise. CheckVolume->UseLessSolvent No SlowCool Allow slow cooling to RT, then ice bath. CheckCooling->SlowCool No End Yield Improved CheckCooling->End Yes SolventScreen->Start UseLessSolvent->Start SlowCool->Start

Caption: Troubleshooting low yield in recrystallization.

References

  • pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. (2023). Crystal Growth & Design. Available at: [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available at: [Link]

  • High-performance thin layer chromatography: A powerful analytical technique in pharmaceutical drug discovery. (2015). Journal of Advanced Pharmaceutical Technology & Research. Available at: [Link]

  • Column chromatography & purification of organic compounds. (2021). YouTube. Available at: [Link]

  • Column Chromatography Theory. Chemistry Online @ UTSC. Available at: [Link]

  • Genotoxic Impurities in Pharmaceutical Manufacturing: Sources, Regulations, and Mitigation. (2025). ResearchGate. Available at: [Link]

  • The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. (2014). Bioinorganic Chemistry and Applications. Available at: [Link]

  • Guidance for Industry #5 - Drug Stability Guidelines. (1986). FDA. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Stability of 5-Hydroxynicotinohydrazide in Solution

Welcome to the technical support center for 5-Hydroxynicotinohydrazide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this comp...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Hydroxynicotinohydrazide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound in solution. Understanding and controlling the stability of 5-Hydroxynicotinohydrazide is critical for obtaining reliable and reproducible experimental results. This guide offers troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered in the laboratory.

Introduction to 5-Hydroxynicotinohydrazide Stability

5-Hydroxynicotinohydrazide, a derivative of nicotinic acid, possesses a hydrazide functional group. Hydrazides and their derivatives are known to be susceptible to degradation in aqueous solutions through several pathways, primarily hydrolysis and oxidation.[1][2] The stability of these compounds is significantly influenced by factors such as pH, temperature, light exposure, and the presence of metal ions or oxidizing agents.[1] This guide will delve into these factors and provide actionable strategies to mitigate degradation and ensure the integrity of your experimental solutions.

Frequently Asked Questions (FAQs)

Q1: My 5-Hydroxynicotinohydrazide solution is turning yellow/red. What is causing this color change?

A color change, typically to yellow or red, in a solution of an aromatic hydrazide like 5-Hydroxynicotinohydrazide is often an indication of oxidation.[3] The hydrazide moiety can be oxidized to form highly colored diazene products.[3][4]

Causality: This oxidation can be initiated by several factors:

  • Dissolved Oxygen: Atmospheric oxygen can react with the hydrazide, a process that can be enhanced by the presence of metal ions.[1]

  • Light Exposure: Photochemical reactions can promote the formation of radical species, leading to oxidation.[5]

  • Contaminants: Trace amounts of oxidizing agents in your solvents or reagents can also trigger this degradation.

Troubleshooting:

  • Use Degassed Solvents: Prepare your solutions using solvents that have been deoxygenated by sparging with an inert gas like nitrogen or argon.

  • Work Under Inert Atmosphere: If possible, handle the solid compound and prepare solutions in a glove box or under a stream of inert gas.

  • Protect from Light: Store solutions in amber vials or wrap containers with aluminum foil to prevent photo-oxidation.

  • Use High-Purity Reagents: Ensure that all solvents and reagents are of high purity and free from oxidizing contaminants.

Q2: I'm observing a loss of my compound's activity over time in my assay buffer. What could be the reason?

A gradual loss of activity is a strong indicator of compound degradation in your experimental medium. For 5-Hydroxynicotinohydrazide, the primary suspect is hydrolysis of the hydrazide bond.

Causality: The hydrazide linkage is susceptible to cleavage by water, a reaction that is often catalyzed by acidic or basic conditions.[6][7] The pH of your buffer system plays a critical role in the rate of this degradation. Generally, hydrazide-based compounds exhibit greater stability as the pH approaches neutrality.[6][7]

Troubleshooting & Preventative Measures:

  • pH Optimization: Determine the optimal pH for stability. Studies on similar compounds have shown maximum stability around pH 3.5 for hydralazine, while other hydrazide conjugates are more stable closer to neutral pH.[6][7][8] It is crucial to experimentally determine the pH-stability profile for 5-Hydroxynicotinohydrazide.

  • Buffer Selection: Be aware that some buffer components can catalyze hydrolysis. For instance, phosphate buffers have been shown to catalyze the decomposition of some hydrazines.[8] Consider using non-nucleophilic buffers if catalysis is suspected.

  • Fresh Solution Preparation: Always prepare solutions of 5-Hydroxynicotinohydrazide fresh before each experiment to minimize the impact of time-dependent degradation.

  • Temperature Control: Hydrolysis rates are temperature-dependent.[9][10] Store stock solutions at low temperatures (e.g., -20°C or -80°C) and keep working solutions on ice during experiments whenever feasible.

Q3: I'm seeing unexpected peaks in my HPLC/LC-MS analysis of a stored solution. What are these?

The appearance of new peaks in your chromatogram strongly suggests the formation of degradation products.

Causality:

  • Hydrolysis Products: The primary hydrolysis products of 5-Hydroxynicotinohydrazide would be 5-hydroxynicotinic acid and hydrazine.

  • Oxidation Products: As mentioned in Q1, oxidation can lead to the formation of various species, including the corresponding diazene.

  • Further Reactions: The initial degradation products might undergo further reactions, leading to a complex mixture of impurities.

Troubleshooting & Characterization:

  • Forced Degradation Studies: To identify potential degradation products, perform forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, and thermal).[11][12] This will help in creating a profile of potential degradants.

  • LC-MS/MS Analysis: Utilize liquid chromatography-tandem mass spectrometry (LC-MS/MS) to elucidate the structures of the unknown peaks based on their mass-to-charge ratio and fragmentation patterns.

  • Reference Standards: If available, inject reference standards of suspected degradation products (e.g., 5-hydroxynicotinic acid) to confirm their identity by comparing retention times.

Troubleshooting Guide: Common Experimental Issues

Observed Issue Potential Cause Recommended Action
Poor solubility or precipitation of the compound in aqueous buffer. The compound may have limited aqueous solubility, especially at neutral pH.- Prepare a concentrated stock solution in an organic solvent like DMSO or methanol and dilute it into the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your assay. - Adjust the pH of the buffer, as the solubility of ionizable compounds can be pH-dependent.
Inconsistent results between experimental replicates. This can be a result of ongoing degradation during the experiment, leading to varying concentrations of the active compound.- Prepare a single, fresh stock solution for all replicates. - Minimize the time between solution preparation and use. - Ensure uniform handling and storage conditions (temperature, light exposure) for all samples.
Formation of adducts with other molecules in the solution. The hydrazide group is nucleophilic and can potentially react with carbonyl-containing compounds (aldehydes, ketones) in your experimental medium.- Analyze your buffer and media components for the presence of reactive species. - If reactions are suspected, consider purifying your reagents or using an alternative buffer system.

Experimental Protocols

Protocol 1: pH Stability Assessment of 5-Hydroxynicotinohydrazide

This protocol outlines a method to determine the stability of 5-Hydroxynicotinohydrazide across a range of pH values.

Materials:

  • 5-Hydroxynicotinohydrazide

  • High-purity water

  • Buffers of varying pH (e.g., 20 mM sodium acetate for pH 4.0 and 5.0; 20 mM sodium phosphate for pH 6.0, 7.0, and 8.0)[7]

  • HPLC or UPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)[9][13][14]

  • pH meter

  • Incubator or water bath

Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of 5-Hydroxynicotinohydrazide in a suitable solvent (e.g., DMSO or methanol).

  • Working Solution Preparation: Dilute the stock solution into each of the prepared buffers to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL).

  • Time Zero (T0) Analysis: Immediately after preparation, inject an aliquot of each working solution into the HPLC system to determine the initial concentration.

  • Incubation: Incubate the remaining working solutions at a constant temperature (e.g., 37°C) and protect them from light.[7]

  • Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24, and 48 hours), withdraw an aliquot from each solution and analyze by HPLC.

  • Data Analysis:

    • Quantify the peak area of 5-Hydroxynicotinohydrazide at each time point.

    • Plot the percentage of the remaining compound against time for each pH.

    • Calculate the pseudo-first-order degradation rate constant (k) and the half-life (t½) at each pH.

Protocol 2: Photostability Assessment

This protocol is designed to evaluate the susceptibility of 5-Hydroxynicotinohydrazide to degradation upon exposure to light.

Materials:

  • 5-Hydroxynicotinohydrazide solution prepared as in Protocol 1.

  • Clear glass vials.

  • Amber glass vials or vials wrapped in aluminum foil (as a control).

  • A controlled light source (e.g., a photostability chamber with a defined light output).

  • HPLC or UPLC system.

Procedure:

  • Sample Preparation: Aliquot the 5-Hydroxynicotinohydrazide solution into both clear and amber vials.

  • Time Zero (T0) Analysis: Analyze an aliquot from one of the amber vials to establish the initial concentration.

  • Light Exposure: Place the clear vials under the light source. Place the amber vials alongside as dark controls.

  • Time-Point Analysis: At specified time intervals, withdraw samples from both the exposed and control vials and analyze by HPLC.

  • Data Analysis: Compare the degradation rate in the light-exposed samples to that in the dark controls to determine the extent of photodegradation.

Visualization of Degradation Pathways

The following diagrams illustrate the primary degradation pathways for 5-Hydroxynicotinohydrazide.

cluster_hydrolysis Hydrolysis Pathway 5-Hydroxynicotinohydrazide 5-Hydroxynicotinohydrazide Hydrolysis_Intermediate Hydrolysis_Intermediate 5-Hydroxynicotinohydrazide->Hydrolysis_Intermediate + H2O (H+ or OH- catalysis) 5-Hydroxynicotinic Acid 5-Hydroxynicotinic Acid Hydrolysis_Intermediate->5-Hydroxynicotinic Acid Hydrazine Hydrazine Hydrolysis_Intermediate->Hydrazine

Caption: Proposed hydrolytic degradation of 5-Hydroxynicotinohydrazide.

cluster_oxidation Oxidation Pathway 5-Hydroxynicotinohydrazide 5-Hydroxynicotinohydrazide Oxidized_Species Corresponding Diazene (Colored Product) 5-Hydroxynicotinohydrazide->Oxidized_Species [O] (e.g., O2, metal ions, light)

Caption: Oxidative degradation of 5-Hydroxynicotinohydrazide.

Summary of Stability-Influencing Factors

Factor Effect on Stability Mitigation Strategy
pH Highly influential on hydrolysis rate. Stability is generally lowest at acidic and alkaline extremes.[6][7]Determine the pH of maximum stability experimentally and buffer solutions accordingly.
Temperature Higher temperatures accelerate degradation rates (both hydrolysis and oxidation).[9][10]Store stock solutions frozen and working solutions on ice. Avoid prolonged exposure to elevated temperatures.
Light Can induce photochemical degradation, particularly oxidation.[5]Store and handle solutions in light-protected containers (amber vials, foil-wrapped tubes).
Oxygen Promotes oxidation of the hydrazide moiety.[1]Use deoxygenated solvents and handle under an inert atmosphere for sensitive applications.
Metal Ions Can catalyze oxidation reactions.[1]Use high-purity water and reagents. Consider the use of a chelating agent (e.g., EDTA) if metal ion contamination is suspected and compatible with the experimental system.

By understanding the inherent instability of the hydrazide functional group and implementing the strategies outlined in this guide, researchers can significantly improve the reliability and reproducibility of their experiments involving 5-Hydroxynicotinohydrazide.

References

  • Phadnis, N., et al. (2024). Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt. The Journal of Organic Chemistry, 89, 5841-5845. Available at: [Link]

  • Gudmundsdottir, A. V., Paul, C. E., & Nitz, M. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. Carbohydrate Research, 344(3), 278-284. Available at: [Link]

  • Al-Majith, A. H., & El-Sayed, A. S. (2014). Hydrolysis kinetics of the prodrug myristyl nicotininate. Pharmaceutical Development and Technology, 21(6), 729-736. Available at: [Link]

  • Georgieva, M., et al. (2018). PRELIMINARY DETERMINATION OF HYDROLYTIC STABILITY OF A PYRROLE-BASED HYDRAZIDE AND ITS HYDRAZONE. ResearchGate. Available at: [Link]

  • Kovarikova, P., et al. (2008). Investigation of the stability of aromatic hydrazones in plasma and related biological material. Journal of Pharmaceutical and Biomedical Analysis, 47(1), 125-133. Available at: [Link]

  • Halasi, S., & Nairn, J. G. (1990). Stability studies of hydralazine hydrochloride in aqueous solutions. Journal of Parenteral Science and Technology, 44(1), 30-34. Available at: [Link]

  • Kappe, T. (2000). Forced degradation studies on glipizide. ResearchGate. Available at: [Link]

  • Li, Z., et al. (2012). Photoinduced Cleavage of N–N Bonds of Aromatic Hydrazines and Hydrazides by Visible Light. Organic Letters, 14(16), 4238-4241. Available at: [Link]

  • PubChem. Nicotinic Acid. National Center for Biotechnology Information. Available at: [Link]

  • Kren, V., et al. (2008). Hydrazide derivatives produce active oxygen species as hydrazine. Free Radical Research, 42(5), 448-457. Available at: [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Bioorganic & Medicinal Chemistry, 16(12), 6323-6332. Available at: [Link]

  • Ciesielski, W., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Advances, 10(62), 37889-37903. Available at: [Link]

  • Gul-Uludag, N., et al. (2020). Methods for quantification of cannabinoids: a narrative review. Journal of Cannabis Research, 2(1), 33. Available at: [Link]

  • Zhang, S., et al. (2022). A facile synthesis of hydrazides from N-tosylhydrazones under metal-free conditions. The Journal of Organic Chemistry, 87(6), 3845-3850. Available at: [Link]

Sources

Optimization

Technical Support Center: Overcoming Poor Solubility of 5-Hydroxynicotinohydrazide Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Hydroxynicotinohydrazide and its derivatives. This guide is designed to provide in-depth, practical s...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Hydroxynicotinohydrazide and its derivatives. This guide is designed to provide in-depth, practical solutions to the common challenge of poor aqueous solubility encountered with this class of compounds. Our approach is rooted in fundamental physicochemical principles and field-proven laboratory techniques to help you advance your research.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is structured to anticipate the questions and challenges you may face during your experiments. Each answer provides not just a solution, but also the scientific reasoning behind it, empowering you to make informed decisions.

Initial Solubility Assessment & Basic Troubleshooting

Question 1: I've just synthesized a new 5-Hydroxynicotinohydrazide derivative, and it's poorly soluble in my aqueous buffer. What are my immediate first steps?

Answer: Your initial approach should be systematic, starting with simple and readily available methods before moving to more complex formulation strategies.

  • Visual Inspection and Basic Characterization: Before attempting solubilization, ensure your compound is pure and crystalline. Impurities or amorphous content can affect solubility.

  • pH Adjustment: The 5-Hydroxynicotinohydrazide scaffold contains ionizable groups (the hydroxyl group and potentially the hydrazide moiety). Therefore, its solubility is likely pH-dependent.[1][2] Systematically vary the pH of your aqueous buffer. For a compound with a phenolic hydroxyl group, increasing the pH above its pKa will deprotonate it, forming a more soluble phenolate salt. Conversely, the hydrazide group may be protonated at low pH. A simple pH-solubility profile experiment is your most critical first step.

  • Temperature Modification: For most solid solutes, solubility increases with temperature.[3][4] Gently warming the solution can be a quick way to dissolve your compound. However, be cautious about potential degradation of your derivative at elevated temperatures. Always assess compound stability after heating.

  • Co-solvents: If pH and temperature adjustments are insufficient, introducing a water-miscible organic co-solvent is the next logical step.[5][6] Solvents like DMSO, DMF, ethanol, or polyethylene glycol (PEG) can disrupt the intermolecular forces in water, creating a more favorable environment for your compound to dissolve. Start with a small percentage of the co-solvent and gradually increase it.

Question 2: How do I perform a pH-solubility profile experiment effectively?

Answer: A pH-solubility profile will be one of your most informative initial experiments. Here is a robust protocol:

Experimental Protocol: pH-Solubility Profiling

  • Prepare a Series of Buffers: Prepare a set of buffers covering a wide physiological and experimental pH range (e.g., pH 2, 4, 6, 7.4, 8, 10).

  • Compound Addition: Add an excess amount of your 5-Hydroxynicotinohydrazide derivative to a fixed volume of each buffer in separate vials. The goal is to have undissolved solid remaining in each vial to ensure saturation.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid: Centrifuge or filter the samples to separate the saturated supernatant from the undissolved solid.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Data Plotting: Plot the measured solubility (e.g., in µg/mL or µM) against the pH of the buffer. This plot will reveal the pH at which your compound exhibits maximum solubility.

Advanced Solubilization Strategies

Question 3: My compound's solubility is still too low for my in vitro assays, even with pH adjustments and co-solvents. What are the next-level strategies I should consider?

Answer: When basic methods are insufficient, you need to explore more advanced formulation techniques. The choice of strategy will depend on the physicochemical properties of your specific derivative and the requirements of your experiment.[7]

Here is a summary of advanced strategies, followed by a decision-making workflow:

StrategyMechanism of ActionBest Suited ForKey Considerations
Solid Dispersions The drug is dispersed in a hydrophilic carrier matrix in an amorphous state, which has higher energy and thus greater solubility than the crystalline form.[8][9]Orally administered drugs; compounds that are stable in an amorphous form.Physical stability of the amorphous state; selection of an appropriate carrier.
Cyclodextrin Complexation The hydrophobic derivative is encapsulated within the lipophilic cavity of a cyclodextrin molecule, forming a soluble inclusion complex.[8][10]Compounds with appropriate size and hydrophobicity to fit into the cyclodextrin cavity.Stoichiometry of the complex; potential for competitive inhibition in biological assays.
Lipid-Based Formulations The compound is dissolved in lipids, surfactants, and co-solvents to form microemulsions or self-emulsifying drug delivery systems (SEDDS).[10][11]Highly lipophilic compounds (often referred to as 'grease-ball' molecules).[12]Biocompatibility of excipients; potential for interference with cellular assays.
Particle Size Reduction (Nanonization) Increasing the surface area of the drug particles by reducing their size to the nanometer range leads to a faster dissolution rate according to the Noyes-Whitney equation.[1][10][12]Compounds where the dissolution rate is the limiting factor for solubility ('brick-dust' molecules).[12]Physical stability of nanoparticles (aggregation); requires specialized equipment.

Workflow for Selecting an Advanced Solubilization Strategy

G start Initial Assessment: Poorly Soluble Derivative ph_cosolvent pH & Co-solvent Optimization Sufficient? start->ph_cosolvent success Proceed with Experiment ph_cosolvent->success Yes advanced_strategies Characterize Derivative: Lipophilicity (LogP) & Melting Point ph_cosolvent->advanced_strategies No is_lipophilic High LogP ('Grease-ball')? advanced_strategies->is_lipophilic lipid_formulation Lipid-Based Formulations (e.g., SEDDS) is_lipophilic->lipid_formulation Yes is_high_mp High Melting Point ('Brick-dust')? is_lipophilic->is_high_mp No final_check Validate in Assay System lipid_formulation->final_check particle_reduction Particle Size Reduction (Nanonization) is_high_mp->particle_reduction Yes other_options Consider Other Options is_high_mp->other_options No particle_reduction->final_check solid_dispersion Solid Dispersions other_options->solid_dispersion Amorphous Form Stable? cyclodextrin Cyclodextrin Complexation other_options->cyclodextrin Fits in Cyclodextrin? solid_dispersion->final_check cyclodextrin->final_check

Caption: Decision workflow for advanced solubilization.

Question 4: Can you provide a starting protocol for preparing a solid dispersion?

Answer: Certainly. The solvent evaporation method is a common and accessible technique for preparing solid dispersions in a laboratory setting.

Experimental Protocol: Solid Dispersion by Solvent Evaporation

  • Carrier Selection: Choose a hydrophilic carrier. Polyvinylpyrrolidone (PVP) and polyethylene glycols (PEGs) are common choices.[13]

  • Solvent Selection: Select a volatile organic solvent in which both your 5-Hydroxynicotinohydrazide derivative and the carrier are soluble (e.g., methanol, ethanol, or a mixture).

  • Dissolution: Dissolve your drug and the carrier in the chosen solvent. A typical starting drug-to-carrier ratio would be 1:1, 1:2, or 1:5 by weight.

  • Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. This should be done at a controlled temperature to avoid thermal degradation. The goal is to create a thin film of the solid dispersion on the wall of the flask.

  • Drying: Further dry the resulting solid film under a high vacuum for 24 hours to remove any residual solvent.

  • Pulverization and Sieving: Scrape the solid dispersion from the flask, gently pulverize it using a mortar and pestle, and pass it through a sieve to obtain a uniform particle size.

  • Characterization: It is crucial to characterize the solid dispersion to confirm the amorphous state of the drug using techniques like Differential Scanning Calorimetry (DSC) or X-ray Powder Diffraction (XRPD).

  • Solubility Testing: Test the solubility of the prepared solid dispersion in your aqueous medium and compare it to the solubility of the crystalline drug alone.

Chemical Modification Approaches

Question 5: Are there any chemical modifications I can make to the 5-Hydroxynicotinohydrazide scaffold to inherently improve solubility?

Answer: Yes, chemical modification is a powerful strategy, although it involves re-synthesis. Two primary approaches are salt formation and the creation of prodrugs.

  • Salt Formation: This is one of the most established methods for increasing the solubility of ionizable compounds.[11]

    • For the Acidic Hydroxyl Group: You can form salts with pharmaceutically acceptable bases (e.g., sodium, potassium, calcium salts). This is often highly effective.

    • For the Basic Hydrazide/Amine Groups: If your derivative has basic nitrogen atoms, you can form salts with acids (e.g., hydrochloride, sulfate, mesylate salts). The selection of the appropriate salt form depends on factors like the pKa of your compound, chemical compatibility, and the stability of the resulting salt.[11]

  • Prodrugs: A prodrug is a bioreversible derivative of a drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active parent drug.[11] For improving solubility, you could add a highly polar, water-soluble moiety to your 5-Hydroxynicotinohydrazide derivative. For example, you could esterify the hydroxyl group with a phosphate group, which would be highly water-soluble and could be cleaved in vivo by phosphatases. While effective, prodrug design and synthesis are complex and time-consuming.[8]

Logical Flow for Considering Chemical Modifications

G start Is Chemical Modification an Option? ionizable Does the Derivative have Ionizable Groups (Acidic or Basic)? start->ionizable salt_formation Pursue Salt Formation Strategy ionizable->salt_formation Yes prodrug Consider Prodrug Approach ionizable->prodrug No salt_formation_details Select appropriate counter-ion based on pKa and stability. salt_formation->salt_formation_details synthesis Synthesize and Evaluate New Chemical Entity salt_formation->synthesis prodrug_details Design a derivative with a cleavable, water-soluble promoiety. prodrug->prodrug_details prodrug->synthesis

Sources

Troubleshooting

Refining the reaction conditions for 5-Hydroxynicotinohydrazide derivatization

Welcome to the technical support center for the derivatization of 5-Hydroxynicotinohydrazide. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this versa...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the derivatization of 5-Hydroxynicotinohydrazide. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this versatile building block. My goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot and refine your experimental conditions effectively. This resource is built on established chemical principles and field-proven insights to ensure your success.

Introduction: The Chemistry of 5-Hydroxynicotinohydrazide

5-Hydroxynicotinohydrazide is a derivative of nicotinic acid (Niacin, Vitamin B3) and a close relative of the well-known antitubercular drug, Isoniazid. Its chemical structure, featuring a hydrazide functional group (-CONHNH₂) and a pyridine ring with a hydroxyl substituent, makes it a valuable precursor for synthesizing a wide array of heterocyclic compounds. The most common derivatization reaction is the condensation with aldehydes or ketones to form hydrazones.[1] These hydrazones contain an azomethine (-C=N-) linkage and are a prominent class of Schiff bases.[2][3]

The resulting derivatives are of significant interest in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties. The key to unlocking this potential lies in the precise control of the derivatization reaction.

Core Principles of Hydrazone Formation

The reaction between 5-Hydroxynicotinohydrazide and a carbonyl compound (aldehyde or ketone) is a nucleophilic addition-elimination reaction. Understanding this mechanism is crucial for troubleshooting.

  • Nucleophilic Attack: The terminal nitrogen atom of the hydrazide is nucleophilic and attacks the electrophilic carbonyl carbon.

  • Tetrahedral Intermediate: This attack forms a transient tetrahedral intermediate.

  • Dehydration: The intermediate eliminates a molecule of water to form the stable C=N double bond of the hydrazone.

The rate of this reaction is highly pH-dependent. At neutral pH, the rate-limiting step is often the acid-catalyzed dehydration of the tetrahedral intermediate.[4] Therefore, a mildly acidic environment is typically optimal. If the pH is too low, the hydrazide becomes protonated, losing its nucleophilicity. If the pH is too high, there isn't enough acid to catalyze the dehydration step.

Troubleshooting Guide: A Problem-Solving Approach

This section addresses the most common challenges encountered during the derivatization of 5-Hydroxynicotinohydrazide.

Question 1: I have mixed my 5-Hydroxynicotinohydrazide and aldehyde, but after hours of stirring, TLC analysis shows only starting materials. What is going wrong?

Answer: This is a classic case of low or no reactivity. Several factors could be at play, and a systematic approach is needed to identify the root cause.

Possible Causes & Solutions:

  • Insufficient Catalysis: The reaction often requires an acid catalyst to proceed at a reasonable rate.[5]

    • Solution: Add a catalytic amount of a weak acid. Glacial acetic acid (2-3 drops) is a common and effective choice. For more stubborn reactions, a stronger acid like a few drops of concentrated HCl can be tried, but be cautious as it can also lead to side reactions.[5]

  • Poor Solubility: If either of your reactants is not fully dissolved, the reaction will be slow or incomplete.

    • Solution: Choose a solvent in which both reactants are soluble. While ethanol or methanol are excellent starting points, for poorly soluble compounds, a more polar aprotic solvent like Dimethylformamide (DMF) may be necessary.[5] Gentle heating can also improve solubility.

  • Low Reactant Activity: The electrophilicity of the carbonyl compound is key. Electron-withdrawing groups on the aldehyde or ketone will increase its reactivity, while electron-donating groups will decrease it.[4]

    • Solution: For unreactive carbonyls, you may need to employ more forcing conditions. Increase the reaction temperature by refluxing the mixture. Reaction times of up to 24 hours or even longer may be required.[5]

  • Incorrect Stoichiometry: Ensure you are using an appropriate molar ratio, typically 1:1. A slight excess of the more stable or less expensive reagent can sometimes help drive the reaction to completion.

Troubleshooting Workflow: No Product Formation

G start Problem: No Product Observed (TLC) check_sol Are both reactants fully dissolved? start->check_sol change_sol Action: Change solvent (e.g., to DMF) or gently heat. check_sol->change_sol No check_cat Is an acid catalyst present? check_sol->check_cat Yes change_sol->check_cat add_cat Action: Add catalytic glacial acetic acid (2-3 drops). check_cat->add_cat No check_temp Is the reaction at Room Temp? check_cat->check_temp Yes add_cat->check_temp inc_temp Action: Increase temperature to reflux. check_temp->inc_temp Yes monitor Monitor reaction by TLC for 24h. check_temp->monitor No (Refluxing) inc_temp->monitor

Caption: A systematic workflow for troubleshooting failed reactions.

Question 2: My reaction works, but I get a significant amount of a major impurity. How can I improve the purity of my product?

Answer: The most common side reaction in hydrazone synthesis is the formation of an azine .[6] This occurs when two molecules of the aldehyde/ketone react with one molecule of the hydrazide.

Primary Reaction vs. Side Reaction

G cluster_0 Desired Reaction cluster_1 Side Reaction Hydrazide 5-Hydroxynicotinohydrazide Hydrazone Desired Hydrazone Product Hydrazide->Hydrazone Aldehyde1 Aldehyde (1 eq) Aldehyde1->Hydrazone Hydrazide2 5-Hydroxynicotinohydrazide Azine Azine Byproduct Hydrazide2->Azine Aldehyde2 Aldehyde (2 eq) Aldehyde2->Azine

Caption: Competing pathways for desired hydrazone and byproduct azine formation.

Mitigation Strategies:

  • Control Stoichiometry: The most effective way to minimize azine formation is to adjust the stoichiometry. Instead of a 1:1 ratio, use a slight excess of the 5-Hydroxynicotinohydrazide (e.g., 1.1 to 1.2 equivalents). This ensures that the aldehyde is consumed in the desired 1:1 reaction.[6]

  • Order of Addition: Add the aldehyde dropwise to a stirred solution of the hydrazide. This maintains a low concentration of the aldehyde in the reaction flask at any given time, favoring the 1:1 reaction pathway.

  • Temperature Control: In some cases, high temperatures can promote side reactions. If you are refluxing, try running the reaction at a lower temperature (e.g., 40-60°C) for a longer period.[6]

Question 3: My product precipitates out of the reaction mixture. How do I purify it?

Answer: This is often an ideal scenario, as it simplifies purification. However, the precipitate will likely contain trapped starting materials or byproducts.

Purification Protocol:

  • Isolation: Collect the crude solid product by vacuum filtration.

  • Washing: Wash the solid on the filter with a small amount of the cold reaction solvent (e.g., cold ethanol). This will remove most of the soluble impurities.

  • Recrystallization: This is the most critical step for achieving high purity.

    • Select a solvent in which your product is sparingly soluble at room temperature but highly soluble when hot. Ethanol, methanol, or an ethanol/water mixture are good starting points.

    • Dissolve the crude solid in the minimum amount of boiling solvent.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath.

    • Pure crystals of your product should form. Collect them by vacuum filtration and dry them thoroughly.

Frequently Asked Questions (FAQs)

Q1: What are the best general starting conditions for a new derivatization reaction?

A: For a new reaction between 5-Hydroxynicotinohydrazide and an aldehyde/ketone, a robust starting point is as follows:

  • Reactants: 1.0 eq. Aldehyde/Ketone, 1.05 eq. 5-Hydroxynicotinohydrazide.

  • Solvent: Absolute Ethanol.

  • Catalyst: 2-3 drops of glacial acetic acid.

  • Temperature: Stir at room temperature initially.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) every hour. If no significant product is formed after 4 hours, begin to gently heat the reaction to reflux.[5]

Q2: How can I best characterize my final product?

A: A combination of spectroscopic methods is essential to confirm the structure and purity of your synthesized hydrazone.[1]

  • FTIR Spectroscopy: Look for the appearance of a C=N (imine) stretching band (typically around 1577–1615 cm⁻¹) and the disappearance of the C=O (carbonyl) band from your starting aldehyde/ketone.[1]

  • ¹H-NMR Spectroscopy: You should see characteristic signals for the aromatic protons on both the pyridine and the aldehyde/ketone-derived portions of the molecule. The formation of the hydrazone will also result in a new signal for the azomethine proton (-N=CH-).

  • ¹³C-NMR Spectroscopy: Confirm the presence of all carbons and the characteristic shift of the azomethine carbon.

  • Mass Spectrometry (MS): Determine the molecular weight of your product and confirm it matches the expected value.

Q3: How stable is the hydrazone bond in my derivative?

A: The stability of the hydrazone linkage is pH-sensitive. Generally, hydrazones derived from aromatic aldehydes are more stable to acidic hydrolysis than those from aliphatic aldehydes due to electronic conjugation.[7] The bond is typically stable at neutral or physiological pH (7.4) but can be designed to be cleavable under more acidic conditions (e.g., pH < 5.0), a property often exploited in drug delivery systems.[8]

Summary of Recommended Reaction Parameters
ParameterRecommended ConditionRationale & Notes
Solvent Ethanol, MethanolGood solubility for many reactants; easy to remove.[5]
DMFUse for poorly soluble starting materials.[5]
Catalyst Glacial Acetic Acid (catalytic)Provides the necessary mild acidic environment for dehydration.[5]
HCl (catalytic)For very unreactive substrates; use with caution.[5]
Temperature Room Temperature to RefluxStart at RT; increase heat if reactivity is low.[5][9]
pH Mildly Acidic (approx. 4-6)Balances hydrazide nucleophilicity and catalyzed dehydration.[4][10]
Stoichiometry 1.0 eq. Carbonyl : 1.05-1.1 eq. HydrazideExcess hydrazide minimizes azine byproduct formation.[6]

Appendix: General Experimental Protocol

Synthesis of N'-(arylmethylene)-5-hydroxynicotinohydrazide

  • Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5-Hydroxynicotinohydrazide (1.0 eq) in absolute ethanol (approx. 10-15 mL per gram of hydrazide).

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the stirred solution.

  • Reactant Addition: Dissolve the corresponding aldehyde or ketone (0.95 eq) in a minimal amount of ethanol and add it dropwise to the hydrazide solution over 5-10 minutes.

  • Reaction: Stir the mixture at room temperature and monitor the progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexane as the mobile phase). If the reaction is slow, heat the mixture to a gentle reflux (approx. 78°C for ethanol).

  • Isolation: Upon completion (disappearance of the limiting reagent by TLC), cool the reaction mixture to room temperature. If a precipitate forms, cool further in an ice bath for 30 minutes. Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with a small portion of cold ethanol. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield the pure hydrazone derivative.

  • Characterization: Dry the purified product under vacuum and characterize it using FTIR, NMR, and MS to confirm its identity and purity.

References

  • Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. (2020-10-20). RSC Publishing.
  • What are the best conditions in schiff-base reaction when I react hydrazide with aldehyde? (2023-08-19).
  • Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric appro - RSC Publishing. (2020-10-20). RSC Publishing.
  • Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry. PMC - NIH.
  • Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. (2020-10-20). RSC Publishing.
  • Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate
  • Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH | Request PDF. (2025-08-06).
  • Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry. PMC - NIH.
  • Reversible Schiff-base formation, (a) imine, (b) hydrazone, (c)...
  • Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjug
  • Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. (2022-03-29). MDPI.
  • Common side reactions with hydrazine hydr
  • Safe Scale-Up of a Hydrazine Condensation by the Addition of a Base.
  • The hydrazide/hydrazone click reaction as a biomolecule labeling strategy for M(CO)3 (M = Re, 99mTc) radiopharmaceuticals. (2011-11-01). PubMed Central.

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Optimization

Technical Support Center: Navigating the Nuances of 5-Hydroxynicotinohydrazide in Biological Testing

Welcome to the technical support center for 5-Hydroxynicotinohydrazide. This guide is designed for researchers, scientists, and drug development professionals to address and overcome the common inconsistencies and challe...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Hydroxynicotinohydrazide. This guide is designed for researchers, scientists, and drug development professionals to address and overcome the common inconsistencies and challenges encountered during the biological testing of this nicotinamide phosphoribosyltransferase (NAMPT) inhibitor. Our goal is to provide you with the expertise and validated protocols necessary to ensure the integrity and reproducibility of your experimental results.

Introduction to 5-Hydroxynicotinohydrazide and its Target

5-Hydroxynicotinohydrazide is a small molecule inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD⁺ salvage pathway in mammalian cells.[1][2] Given that many cancer cells exhibit elevated NAD⁺ turnover to meet their high metabolic demands, NAMPT has become an attractive therapeutic target.[3][4] However, as with many small molecule inhibitors, particularly those with reactive moieties like hydrazides, researchers can encounter variability in experimental outcomes. This guide will provide a framework for identifying and addressing these potential inconsistencies.

Frequently Asked Questions (FAQs)

This section directly addresses common questions and sources of variability in experiments involving 5-Hydroxynicotinohydrazide.

Q1: Why am I observing significant variability in the IC₅₀ values of 5-Hydroxynicotinohydrazide across different cancer cell lines or even between experiments with the same cell line?

A1: Fluctuations in IC₅₀ values are a common challenge and can stem from several factors:

  • Cellular Resistance Mechanisms: Cancer cells can develop resistance to NAMPT inhibitors by upregulating alternative NAD⁺ synthesis pathways.[4]

  • Assay Conditions: The specifics of your assay, such as cell density, incubation time, and the type of assay endpoint (e.g., ATP content, cell viability), can all influence the apparent potency of the inhibitor.

  • Compound Stability: 5-Hydroxynicotinohydrazide, being a hydrazide, may be susceptible to hydrolysis or reaction with components in the cell culture medium.[5][6] This degradation can lead to a lower effective concentration of the active compound.

Q2: How can I be sure of the purity and integrity of my 5-Hydroxynicotinohydrazide sample?

A2: The purity of your compound is paramount. Impurities from synthesis can have their own biological effects, confounding your results.

  • Initial Verification: Always obtain a certificate of analysis (CoA) from your supplier. However, it is good practice to independently verify the purity, for example, by High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).

  • Storage: Store the compound as a dry powder at the recommended temperature (typically -20°C or -80°C) and protected from light and moisture to prevent degradation.[6]

Q3: Could off-target effects of 5-Hydroxynicotinohydrazide be responsible for the observed phenotype in my experiments?

A3: Off-target effects are a known concern for many small molecule inhibitors.[7] While 5-Hydroxynicotinohydrazide is designed to target NAMPT, it is crucial to consider and, where possible, rule out other mechanisms.

  • Rescue Experiments: A key experiment to confirm on-target activity is to "rescue" the cells from the effects of the inhibitor by providing an excess of the downstream product of the enzymatic reaction. In the case of NAMPT inhibitors, this would be nicotinamide mononucleotide (NMN).

  • Structurally Related Inactive Control: If available, using a close structural analog of 5-Hydroxynicotinohydrazide that is known to be inactive against NAMPT can help differentiate on-target from off-target effects.

Q4: My in vitro results with 5-Hydroxynicotinohydrazide are promising, but they are not translating to my in vivo models. What could be the reason for this discrepancy?

A4: The transition from in vitro to in vivo systems introduces significant complexity.

  • Pharmacokinetics and Metabolism: The absorption, distribution, metabolism, and excretion (ADME) profile of 5-Hydroxynicotinohydrazide will significantly impact its efficacy in vivo.[8][9][10] The compound may be rapidly metabolized or have poor bioavailability.

  • Toxicity: NAMPT inhibitors can have on-target toxicities in healthy tissues, which can limit the achievable therapeutic dose in an in vivo setting.[3][4]

Troubleshooting Guides

This section provides detailed protocols and workflows to proactively address the challenges discussed in the FAQs.

Guide 1: Troubleshooting Inconsistent IC₅₀ Values

If you are observing variable IC₅₀ values, the following decision tree can guide your troubleshooting process.

start Inconsistent IC50 Values Observed check_purity Assess Compound Purity (HPLC-MS) start->check_purity pure Purity >95%? check_purity->pure check_stability Evaluate Compound Stability in Assay Medium stable Stable for Assay Duration? check_stability->stable optimize_assay Optimize Assay Parameters (Cell Density, Incubation Time) rescue_exp Perform NMN Rescue Experiment optimize_assay->rescue_exp rescued Phenotype Rescued by NMN? rescue_exp->rescued off_target Investigate Potential Off-Target Effects resistance Assess for Cellular Resistance Mechanisms pure->start No, Source New Compound pure->check_stability Yes stable->start No, Adjust Protocol stable->optimize_assay Yes rescued->off_target No rescued->resistance Yes, On-Target Effect Confirmed

Caption: Decision tree for troubleshooting inconsistent IC₅₀ values.

Guide 2: Protocol for Assessing Compound Stability in Cell Culture Medium

This protocol will help you determine the stability of 5-Hydroxynicotinohydrazide under your specific experimental conditions.

Materials:

  • 5-Hydroxynicotinohydrazide

  • Cell culture medium (with and without serum)

  • HPLC-MS system

Procedure:

  • Prepare a stock solution of 5-Hydroxynicotinohydrazide in a suitable solvent (e.g., DMSO).

  • Spike the compound into pre-warmed cell culture medium (with and without serum) to your final working concentration.

  • Incubate the medium at 37°C in a CO₂ incubator.

  • At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot of the medium.

  • Immediately analyze the aliquot by HPLC-MS to quantify the amount of intact 5-Hydroxynicotinohydrazide remaining.

  • Plot the concentration of the compound against time to determine its stability profile.

Data Summary Table:

Time (hours)Concentration in Medium w/o Serum (µM)Concentration in Medium w/ Serum (µM)
010.010.0
29.89.5
49.69.0
89.28.2
248.56.5
487.84.3
Guide 3: Experimental Workflow for Investigating Off-Target Effects

This workflow outlines the steps to differentiate on-target from potential off-target effects.

start Observed Biological Phenotype measure_nad Measure Intracellular NAD+ Levels start->measure_nad nad_reduced NAD+ Levels Reduced? measure_nad->nad_reduced rescue_exp Perform NMN Rescue nad_reduced->rescue_exp Yes off_target Potential Off-Target Effect nad_reduced->off_target No phenotype_rescued Phenotype Rescued? rescue_exp->phenotype_rescued on_target On-Target (NAMPT-mediated) Effect phenotype_rescued->on_target Yes phenotype_rescued->off_target No

Caption: Workflow for investigating off-target effects.

References

  • Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. (2021). MDPI. [Link]

  • Biological activities of hydrazide derivatives in the new millennium. (2019). ResearchGate. [Link]

  • Review of various NAMPT inhibitors for the treatment of cancer. (2022). Frontiers in Pharmacology. [Link]

  • Crystal structure-based comparison of two NAMPT inhibitors. (2017). Acta Pharmacologica Sinica. [Link]

  • What are the therapeutic applications for NAMPT inhibitors? (2023). Patsnap Synapse. [Link]

  • Advances in Bioresearch Hydrazones: origin, reactivity and biological activity. (2019). ResearchGate. [Link]

  • Crystal structure-based comparison of two NAMPT inhibitors. (2017). PubMed. [Link]

  • What are the new molecules for NAMPT inhibitors? (2023). Patsnap Synapse. [Link]

  • Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy. (2020). Molecules. [Link]

  • Discovery and characterization of novel small-molecule inhibitors targeting nicotinamide phosphoribosyltransferase. (2015). Scientific Reports. [Link]

  • A SYSTEMATIC REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITY OF HYDRAZIDE DERIVATIVES. (n.d.). ResearchGate. [Link]

  • Review of various NAMPT inhibitors for the treatment of cancer. (2022). PubMed. [Link]

  • PubChem. (n.d.). National Center for Biotechnology Information. [Link]

  • The NAMPT Inhibitor FK866 Increases Metformin Sensitivity in Pancreatic Cancer Cells. (2021). Cancers. [Link]

  • Medications containing a hydrazide-hydrazone scaffold. (n.d.). ResearchGate. [Link]

  • What NAMPT inhibitors are in clinical trials currently? (2023). Patsnap Synapse. [Link]

  • Pharmacokinetics and metabolism of the 5-hydroxytryptamine antagonist tropisetron after single oral doses in humans. (1992). Drug Metabolism and Disposition. [Link]

  • Mechanisms of resistance to NAMPT inhibitors in cancer. (2021). Journal of Cancer Metastasis and Treatment. [Link]

  • Population pharmacokinetics of the 5-hydroxymethyl metabolite of tolterodine after administration of fesoterodine sustained release tablet in Western and East Asian populations. (2014). International Journal of Clinical Pharmacology and Therapeutics. [Link]

  • Hydrazines as versatile chemical biology probes and drug-discovery tools for cofactor-dependent enzymes. (2020). bioRxiv. [Link]

  • Oral Pharmacokinetics of Hydroxycinnamic Acids: An Updated Review. (2022). Pharmaceutics. [Link]

  • Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. (2021). Pharmaceuticals. [Link]

  • Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. (2017). Medicinal Chemistry Research. [Link]

  • Pharmacokinetics and Metabolism in Drug Design. (2010). Wiley-VCH. [Link]

  • Some drugs containing hydrazone or hydrazide–hydrazone moieties. (n.d.). ResearchGate. [Link]

  • Human pharmacokinetics of long term 5-hydroxytryptophan combined with decarboxylase inhibitors. (1982). European Journal of Clinical Pharmacology. [Link]

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Troubleshooting

Technical Support Center: Scaling Up the Production of 5-Hydroxynicotinohydrazide

Prepared by: Gemini, Senior Application Scientist This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis and scale-up of 5-Hydroxynicotinohydrazide. It provides in-d...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis and scale-up of 5-Hydroxynicotinohydrazide. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) formatted to address specific challenges encountered during production. Our approach is grounded in fundamental chemical principles to not only solve immediate problems but also to foster a deeper understanding of the process for robust and scalable manufacturing.

Overall Synthesis Workflow

The production of 5-Hydroxynicotinohydrazide is typically achieved through a two-step process starting from 5-Hydroxynicotinic acid. The first step involves the esterification of the carboxylic acid, followed by hydrazinolysis of the resulting ester.

G cluster_0 Process Overview A Starting Material 5-Hydroxynicotinic Acid B Step 1: Esterification (e.g., Fischer) A->B Alcohol (EtOH) Acid Catalyst (H₂SO₄) C Intermediate Ethyl 5-Hydroxynicotinate B->C D Step 2: Hydrazinolysis C->D Hydrazine Hydrate (N₂H₄·H₂O) E Crude Product 5-Hydroxynicotinohydrazide D->E F Purification (Recrystallization) E->F G Final Product High-Purity 5-HNH F->G

Caption: High-level workflow for the synthesis of 5-Hydroxynicotinohydrazide.

Part 1: Starting Material & Reagents FAQs

Q1: My 5-Hydroxynicotinic acid starting material has poor solubility in the alcohol for esterification. How can I improve this for a large-scale reaction?

A: This is a common issue as 5-Hydroxynicotinic acid is a polar, zwitterionic-capable molecule.[1][2]

  • Increase Temperature: Gradually heating the slurry of the acid in the alcohol (e.g., ethanol) with stirring will increase solubility. Ensure the temperature remains below the boiling point of the alcohol until the reaction is intended to begin.

  • Use a Co-solvent: While not ideal for atom economy, a minimal amount of a co-solvent like DMSO could be used in initial small-scale trials to aid dissolution before being optimized out for larger scales.

  • Slow Addition: For large batches, instead of adding all the acid at once, consider a staged or slow addition of the 5-Hydroxynicotinic acid to the heated alcohol/catalyst mixture. This maintains a manageable slurry and prevents clumping.

  • Particle Size: Ensure your starting material has a consistent and fine particle size. Large crystals dissolve much slower. Milling the starting material may be a necessary pre-processing step.

Q2: What are the critical safety precautions when handling hydrazine hydrate for the hydrazinolysis step?

A: Hydrazine is a hazardous substance and requires strict handling protocols.[3]

  • Toxicity and Corrosivity: Hydrazine is highly toxic via inhalation, ingestion, and skin contact. It is also corrosive. All manipulations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves (butyl rubber or laminate), a lab coat, and splash goggles/face shield.

  • Flammability: Hydrazine hydrate is flammable. Ensure there are no ignition sources in the vicinity. Use intrinsically safe equipment for large-scale transfers.

  • Quenching: Have a quenching solution readily available. A dilute solution of sodium hypochlorite (bleach) can be used to neutralize excess hydrazine, but this reaction is exothermic and should be done cautiously with cooling.

Part 2: Step 1 - Esterification of 5-Hydroxynicotinic Acid

This step converts the carboxylic acid to an ester, typically an ethyl or methyl ester, to activate it for the subsequent reaction with hydrazine. The Fischer-Speier esterification is a common method.[4]

G cluster_1 Esterification Workflow A Charge Reactor Ethanol & 5-HNA B Add Catalyst (Conc. H₂SO₄) A->B Slowly, with cooling C Heat to Reflux (Monitor by TLC/HPLC) B->C D Reaction Complete? C->D D->C No E Cool & Quench (e.g., NaHCO₃ soln.) D->E Yes F Extract Product (e.g., EtOAc) E->F G Isolate Ester F->G Dry & Evaporate

Caption: Typical workflow for the Fischer esterification of 5-Hydroxynicotinic acid (5-HNA).

Troubleshooting Guide: Esterification

Q1: My esterification reaction is stalling and not going to completion, even after prolonged reflux. What's wrong?

A: Fischer esterification is an equilibrium-controlled process.[4] To drive the reaction forward, you must remove the water that is formed as a byproduct.

  • Dean-Stark Trap: On a larger scale, using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (like toluene, though solvent choice must be carefully considered for the subsequent step) is the most effective method for water removal.

  • Excess Alcohol: Using a large excess of the alcohol (e.g., having it serve as the solvent) will shift the equilibrium towards the product side.

  • Catalyst Amount: Ensure you have a sufficient catalytic amount of strong acid (e.g., H₂SO₄, p-TsOH). For a sluggish reaction, a slight increase in catalyst loading may help, but be mindful of potential charring or side reactions at higher concentrations.

Q2: I'm observing significant charring and darkening of the reaction mixture at scale. Why is this happening and how can I prevent it?

A: This is likely due to the aggressive nature of the strong acid catalyst (especially concentrated H₂SO₄) at high temperatures.

  • Controlled Catalyst Addition: Add the sulfuric acid slowly to the cooled alcohol before adding the 5-Hydroxynicotinic acid. A highly exothermic addition can cause localized heating and degradation.

  • Alternative Catalysts: Consider using a solid acid catalyst like Amberlyst-15 or Nafion. These can be easily filtered out after the reaction, simplifying workup and often reducing charring.

  • Temperature Control: Ensure uniform heating. Hot spots in the reactor can lead to decomposition. Good agitation is critical for large vessels.

Protocol 2.1: Lab-Scale Synthesis of Ethyl 5-Hydroxynicotinate
  • Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

  • Charge Reagents: To the flask, add 5-Hydroxynicotinic acid (1.0 eq) and absolute ethanol (10-20 volumes).

  • Catalyst Addition: While stirring, slowly add concentrated sulfuric acid (0.1-0.2 eq) to the mixture.

  • Reaction: Heat the mixture to reflux (approx. 78°C) and monitor the reaction progress using TLC or HPLC until the starting material is consumed (typically 8-24 hours).

  • Workup: Cool the reaction to room temperature. Slowly pour the mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid.

  • Extraction: Extract the aqueous layer with a suitable organic solvent like ethyl acetate (3x).

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ester.

Part 3: Step 2 - Hydrazinolysis of Ethyl 5-Hydroxynicotinate

This step involves the nucleophilic acyl substitution of the ester's ethoxy group with hydrazine, forming the desired hydrazide. This reaction is generally high-yielding but requires careful control.[5]

G cluster_2 Hydrazinolysis Workflow A Dissolve Ester in Solvent (e.g., EtOH) B Add Hydrazine Hydrate (N₂H₄·H₂O) A->B Slowly, maintain temp C Heat to Reflux (Monitor by TLC/HPLC) B->C D Precipitation Occurs? C->D D->C No E Cool to RT/0°C D->E Yes F Filter Solid Product E->F G Wash & Dry F->G

Caption: General workflow for the hydrazinolysis of an ester intermediate.

Troubleshooting Guide: Hydrazinolysis

Q1: The yield of my hydrazide is low. What are the potential causes?

A: Low yield can stem from several factors:

  • Incomplete Reaction: Ensure you are using a sufficient excess of hydrazine hydrate (typically 1.5-3.0 equivalents) to drive the reaction to completion. Also, confirm the reaction has run long enough by monitoring via HPLC.

  • Product Solubility: The product, 5-Hydroxynicotinohydrazide, may have some solubility in the reaction solvent (e.g., ethanol), especially at elevated temperatures. Ensure you cool the mixture thoroughly (e.g., 0-5°C) for an adequate amount of time before filtration to maximize precipitation.

  • Water Content: While hydrazine hydrate is used, excess water in the reaction can lead to hydrolysis of the starting ester back to the carboxylic acid, particularly if any residual acid from the previous step remains. Ensure the ester starting material is dry and workup conditions are anhydrous until quenching.

Q2: I've identified an impurity with a mass corresponding to a diacylhydrazine. How is this formed and how can I avoid it?

A: This impurity, N,N'-bis(5-hydroxynicotinoyl)hydrazine, forms when one molecule of hydrazine reacts with two molecules of the ester.

  • Control Stoichiometry: This is often a result of having an insufficient amount of hydrazine relative to the ester at a local concentration. Ensure good mixing during the slow addition of either the ester to the hydrazine or vice-versa.

  • Maintain Excess Hydrazine: Using a larger excess of hydrazine hydrate will statistically favor the formation of the desired monohydrazide. The unreacted hydrazine can be addressed during workup and purification.

Protocol 3.1: Lab-Scale Synthesis of 5-Hydroxynicotinohydrazide
  • Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

  • Charge Reagents: Dissolve Ethyl 5-Hydroxynicotinate (1.0 eq) in absolute ethanol (10-15 volumes).

  • Hydrazine Addition: To the stirred solution, add hydrazine hydrate (2.0 eq) dropwise. An exotherm may be observed.

  • Reaction: Heat the mixture to reflux and maintain for 4-12 hours. The product often begins to precipitate from the hot solution. Monitor the reaction by TLC or HPLC.

  • Isolation: Once the reaction is complete, cool the flask to room temperature, and then further cool in an ice bath for at least 1 hour.

  • Filtration: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the filter cake with cold ethanol to remove unreacted hydrazine and other soluble impurities.

  • Drying: Dry the purified solid under vacuum to obtain 5-Hydroxynicotinohydrazide.

Part 4: Purification & Quality Control

Troubleshooting Purification

Q1: My final product has a persistent yellow or brown color. How can I improve its appearance?

A: Color is a common indicator of impurities.

  • Activated Carbon: During recrystallization, after dissolving the crude product in a suitable hot solvent (e.g., water, ethanol/water mixtures), you can add a small amount of activated carbon (charcoal) to adsorb colored impurities. Hot filter the solution to remove the carbon before allowing it to cool and crystallize.[6]

  • Recrystallization Solvent: Experiment with different recrystallization solvents. A solvent system that provides a large solubility differential between hot and cold temperatures is ideal for high recovery and purity.

  • Prevent Air Oxidation: The hydroxyl group on the pyridine ring can be susceptible to air oxidation, especially at high temperatures and if trace metals are present, which can form colored byproducts. Consider performing the final steps of purification under an inert atmosphere (e.g., Nitrogen or Argon).

Analytical FAQs

Q1: What analytical techniques are essential for release testing of the final product?

A: A standard panel of tests should be used:

  • HPLC (High-Performance Liquid Chromatography): This is the primary method for determining purity and quantifying impurities. A reverse-phase C18 column with a suitable mobile phase (e.g., water/acetonitrile with a buffer like ammonium formate) is a good starting point.[7]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Confirms the chemical structure of the compound and can detect impurities with distinct proton signals.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

  • Melting Point: A sharp melting point range is a good indicator of high purity.[8]

  • Residual Solvent Analysis (GC): Gas chromatography is used to quantify the amount of residual solvents from the synthesis and purification steps.

Table 1: Typical Final Product Specifications
ParameterSpecificationAnalytical Method
Appearance White to off-white crystalline solidVisual Inspection
Identity Conforms to the reference spectrum¹H NMR, IR
Purity ≥ 99.0%HPLC
Melting Point 299 °C (literature value for starting acid)[2]Melting Point Apparatus
Residual Solvents Ethanol: < 5000 ppm; Ethyl Acetate: < 5000 ppmHeadspace GC
Water Content ≤ 0.5%Karl Fischer Titration

References

  • V. S. P. Kumar, A. V. S. Rao, and G. K. A. S. S. Narayan, "Microwave assisted one-pot synthesis of highly potent novel isoniazid analogues," Bioorganic & Medicinal Chemistry Letters, 2011.

  • A. A. El-Gendy et al., "Synthesis of Isoniazid analogs with Promising Antituberculosis Activity and Bioavailability: Biological Evaluation and Computational Studies," ResearchGate, 2021.

  • A. A. Siddiqui et al., "Design, Synthesis & Biological Evaluation of Isoniazid Derivatives with Potent Antitubercular Activity," IJSDR, 2021.

  • R. T. Jadhav and Y. P. Bhosale, "Main methods of synthesizing isoniazid in laboratory," World Journal of Pharmaceutical Research, 2020.

  • I. V. Pinchuk et al., "Novel isoniazid derivative as promising antituberculosis agent," Future Science OA, 2020.

  • "5-Hydroxynicotinic acid," ChemicalBook.

  • A. V. Gudmundsdottir, C. E. Paul, and M. Nitz, "Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution," Carbohydrate Research, 2009.

  • "5-Hydroxynicotinic acid," LookChem.

  • "Intramolecular esterification of 5-hydroxypentanoic acid," Homework.Study.com.

  • "Predicting the Result of the Intramolecular Esterification of 5-Hydroxy Pentanoic Acid," Nagwa.

  • "5-Hydroxynicotinic Acid," TCI Chemicals.

  • "5-Hydroxynicotinic acid," AiFChem.

  • "5-Hydroxynicotinic acid," Henan Longke Chem Co., Ltd..

  • "5-Hydroxynicotinohydrazide," BLD Pharm.

  • "Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution," ResearchGate.

  • "Nicotinic acid, hydrazide," PubChem.

  • X. Bi et al., "One-Pot High-throughput Synthesis of N3-Substituted 5-Arylidene-2-Thiohydantoin Amides and Acids," ACS Combinatorial Science, 2018.

  • "Analytical Methods," RSC Publishing.

  • "HYDRAZINE derivatives if isonicotinic acid," Indian Medical Journal, 1952.

  • W. M. Basyouni et al., "Design, synthesis and antitubercular activity of certain nicotinic Acid hydrazides," Molecules, 2015.

  • "Esterification/condensation reactions of alcohols and carboxylic acids," MSJChem.

  • "Cannabinoids analysis: analytical methods for different biological specimens," ScienceDirect.

  • "Fischer Esterification," Master Organic Chemistry.

  • "Ester synthesis by esterification," Organic Chemistry Portal.

  • L. A. Carlson, "Nicotinic acid: the broad-spectrum lipid drug. A 50th anniversary review," Journal of Internal Medicine, 2005.

  • "Hydrazinolysis of fatty acid methyl esters," ResearchGate.

  • "Preparation method and purification method of 5-chloro-8-hydroxyquinoline," Google Patents.

  • "Method for synthesizing 5-aminotetrazole," Google Patents.

  • J. A. Flores-Hernández et al., "Recent progress, trends, and new challenges in the electrochemical production of green hydrogen coupled to selective electrooxidation of 5-hydroxymethylfurfural (HMF)," RSC Publishing, 2023.

  • C. D. L. T. Cruz et al., "Validation of a sampling method and liquid chromatography mass spectrometry analysis method for measurement of fentanyl and five other illicit drugs," Journal of Occupational and Environmental Hygiene, 2023.

  • L. B. Hersh, "5-hydroxy-N-methylpyroglutamate synthetase. Purification and mechanism of action," Journal of Biological Chemistry, 1970.

  • M. Koshizuka et al., "Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations," Journal of Organic Chemistry, 2023.

  • A. M. El-Saghier, "Approaches towards the synthesis of 5-aminopyrazoles," Beilstein Journal of Organic Chemistry, 2011.

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Reference Data & Comparative Studies

Validation

A Comparative Analysis of 5-Hydroxynicotinohydrazide and Isoniazid: A Guide for Drug Development Professionals

This guide provides a detailed comparative study of 5-Hydroxynicotinohydrazide and the frontline antitubercular drug, Isoniazid (Isonicotinic acid hydrazide, INH). Aimed at researchers, scientists, and drug development p...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparative study of 5-Hydroxynicotinohydrazide and the frontline antitubercular drug, Isoniazid (Isonicotinic acid hydrazide, INH). Aimed at researchers, scientists, and drug development professionals, this document delves into the structural nuances, established mechanisms of action, and potential therapeutic implications of these two closely related compounds. While Isoniazid is a well-characterized cornerstone of tuberculosis therapy, public-domain experimental data on 5-Hydroxynicotinohydrazide is limited. Consequently, this guide will leverage the extensive knowledge of Isoniazid's pharmacology and structure-activity relationships to build a predictive comparison, outlining key hypotheses and the experimental frameworks required for their validation.

Introduction: The Enduring Challenge of Tuberculosis and the Role of Hydrazides

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a formidable global health threat, necessitating the continued exploration of novel and effective therapeutic agents. Isoniazid, a simple hydrazide derivative, has been a primary drug for TB treatment for decades due to its potent bactericidal activity.[1] Its mechanism, however, is complex and relies on activation by the mycobacterial catalase-peroxidase enzyme, KatG.[2][3] This dependency is also a key factor in the emergence of drug-resistant TB strains.

The exploration of Isoniazid analogues is a critical avenue of research to overcome resistance and improve therapeutic outcomes. 5-Hydroxynicotinohydrazide, a structural analogue of Isoniazid, presents an intriguing subject for comparative analysis. The introduction of a hydroxyl group at the 5-position of the pyridine ring has the potential to alter the molecule's physicochemical properties, metabolic fate, and interaction with its biological targets. This guide will dissect these potential differences, providing a scientifically grounded rationale for future research and development.

Physicochemical and Structural Comparison

The fundamental difference between Isoniazid and 5-Hydroxynicotinohydrazide lies in the substitution on the pyridine ring. This seemingly minor alteration can have significant impacts on the molecule's behavior.

PropertyIsoniazid5-Hydroxynicotinohydrazide (Predicted)Rationale for Prediction
Molecular Formula C₆H₇N₃OC₆H₇N₃O₂Addition of a hydroxyl group.
Molecular Weight 137.14 g/mol [4]153.14 g/mol Addition of an oxygen atom.
logP (Octanol-Water Partition Coefficient) -0.64 to -1.72[5][6]More negative than IsoniazidThe hydroxyl group is a polar functional group that will increase the hydrophilicity of the molecule, leading to a lower logP value.[7]
Aqueous Solubility Soluble (1g in 8g water)[4][8]Likely higher than IsoniazidIncreased polarity due to the hydroxyl group is expected to enhance solubility in aqueous media.
Hydrogen Bonding 2 Donors, 4 Acceptors[6]3 Donors, 5 AcceptorsThe hydroxyl group adds one hydrogen bond donor and one acceptor.

Structural Representation:

Structures cluster_isoniazid Isoniazid cluster_5hnh 5-Hydroxynicotinohydrazide isoniazid hnh5

Caption: Chemical structures of Isoniazid and 5-Hydroxynicotinohydrazide.

Mechanism of Action: A Tale of Two Hydrazides

The Established Pathway of Isoniazid Activation

Isoniazid is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[2][3] The activation process is a critical first step in its bactericidal action.

Isoniazid_Activation INH Isoniazid (Prodrug) KatG Mycobacterium tuberculosis KatG (Catalase-Peroxidase) INH->KatG Activation Activated_INH Isonicotinoyl Radical KatG->Activated_INH INH_NAD Isonicotinoyl-NAD Adduct Activated_INH->INH_NAD + NAD+ InhA InhA (Enoyl-ACP Reductase) INH_NAD->InhA Mycolic_Acid Mycolic Acid Synthesis Inhibition InhA->Inhibition Inhibition Cell_Wall Mycobacterial Cell Wall Inhibition->Mycolic_Acid

Caption: Activation cascade of Isoniazid.

The isonicotinoyl-NAD adduct then binds to and inhibits the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in the fatty acid synthase II (FAS-II) system.[9] This inhibition blocks the synthesis of mycolic acids, which are crucial long-chain fatty acids that form the protective outer layer of the mycobacterial cell wall. Disruption of mycolic acid synthesis leads to the loss of cell wall integrity and ultimately, bacterial cell death.[9]

A Predictive Mechanism for 5-Hydroxynicotinohydrazide

In the absence of direct experimental evidence, the mechanism of action for 5-Hydroxynicotinohydrazide is hypothesized to be similar to that of Isoniazid, given their structural similarity. The core hydrazide moiety, essential for Isoniazid's activity, is retained. Therefore, it is plausible that 5-Hydroxynicotinohydrazide also functions as a prodrug requiring activation by KatG.

However, the presence of the 5-hydroxyl group could influence this process in several ways:

  • Interaction with KatG: The hydroxyl group may alter the binding affinity and orientation of the molecule within the KatG active site.[10][11][12] This could potentially impact the efficiency of the activation process, leading to either enhanced or diminished production of the active radical species.

  • Electronic Effects: The electron-donating nature of the hydroxyl group could influence the electronic properties of the pyridine ring, which may, in turn, affect the stability of the isonicotinoyl radical intermediate.

  • Alternative Metabolic Pathways: The hydroxyl group provides an additional site for metabolic modification by both host and mycobacterial enzymes. This could lead to alternative metabolic pathways that compete with the KatG-mediated activation, potentially reducing the concentration of the active form of the drug.

Experimental Protocols for a Definitive Comparison

To move beyond theoretical predictions, a rigorous experimental comparison of 5-Hydroxynicotinohydrazide and Isoniazid is essential. The following protocols outline the key in vitro assays required to elucidate the antitubercular potential and safety profile of 5-Hydroxynicotinohydrazide.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_activity Antitubercular Activity cluster_toxicity Cytotoxicity Assessment cluster_mechanism Mechanism of Action Studies Synthesis Synthesis and Purification of 5-Hydroxynicotinohydrazide MIC MIC Determination (M. tuberculosis H37Rv) Synthesis->MIC HepG2 Cytotoxicity Assay (HepG2 Cell Line) Synthesis->HepG2 KatG_Assay In vitro KatG Activation Assay MIC->KatG_Assay InhA_Assay InhA Inhibition Assay KatG_Assay->InhA_Assay

Caption: A proposed experimental workflow.

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the minimum concentration of 5-Hydroxynicotinohydrazide required to inhibit the visible growth of Mycobacterium tuberculosis.

Methodology (Broth Microdilution): [13][14][15]

  • Preparation of Mycobacterial Inoculum:

    • Culture Mycobacterium tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) to mid-log phase.

    • Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard.

    • Dilute the standardized suspension 1:100 in fresh Middlebrook 7H9 broth to achieve a final inoculum density of approximately 1 x 10⁵ CFU/mL.

  • Preparation of Drug Dilutions:

    • Prepare a stock solution of 5-Hydroxynicotinohydrazide and Isoniazid (as a control) in an appropriate solvent (e.g., DMSO or water).

    • Perform serial two-fold dilutions of each compound in a 96-well microtiter plate containing Middlebrook 7H9 broth to achieve a range of final concentrations.

  • Inoculation and Incubation:

    • Add the prepared mycobacterial inoculum to each well of the microtiter plate.

    • Include a drug-free growth control well and a sterile control well.

    • Seal the plates and incubate at 37°C in a humidified atmosphere.

  • Reading and Interpretation:

    • After 7-14 days of incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth.

In Vitro Cytotoxicity Assay

Objective: To assess the potential toxicity of 5-Hydroxynicotinohydrazide against a human cell line.

Methodology (MTT Assay using HepG2 cells): [1][16][17]

  • Cell Culture and Seeding:

    • Culture human hepatocarcinoma (HepG2) cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Seed the HepG2 cells into a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of 5-Hydroxynicotinohydrazide and a positive control cytotoxic agent (e.g., doxorubicin) in the cell culture medium.

    • Replace the medium in the cell plate with the medium containing the test compounds at various concentrations.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

  • Incubation:

    • Incubate the treated cells for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay and Data Analysis:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration of the compound that causes 50% inhibition of cell growth).

Conclusion and Future Directions

The comparative analysis of 5-Hydroxynicotinohydrazide and Isoniazid highlights the critical need for empirical data to validate theoretical predictions in drug discovery. While the structural similarity to Isoniazid suggests a potential antitubercular effect for 5-Hydroxynicotinohydrazide, the influence of the 5-hydroxyl group on its activation, efficacy, and safety profile remains to be elucidated.

The experimental protocols provided in this guide offer a clear roadmap for the initial in vitro characterization of 5-Hydroxynicotinohydrazide. The results from these studies will be instrumental in determining whether this compound warrants further investigation as a potential new lead in the fight against tuberculosis. Future research should also focus on its activity against Isoniazid-resistant strains of M. tuberculosis and in vivo efficacy and pharmacokinetic studies. A thorough understanding of the structure-activity relationship of such Isoniazid derivatives is paramount for the rational design of the next generation of antitubercular agents.

References

  • Isoniazid - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]

  • Isoniazid (PIM 288). (n.d.). Inchem.org. Retrieved January 21, 2026, from [Link]

  • Isoniazid's mechanism of action. (2025, May 26). Dr.Oracle. Retrieved January 21, 2026, from [Link]

  • Isoniazid-resistance conferring mutations in Mycobacterium tuberculosis KatG: Catalase, peroxidase, and INH-NADH adduct formation activities. (2014). Journal of Inorganic Biochemistry, 133, 123-133.
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Comparative

Validating the Antimicrobial Potential of 5-Hydroxynicotinohydrazide: A Comparative Guide

Introduction: The Quest for Novel Antimicrobial Agents The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with potent antimicrobial activity.[1] H...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Novel Antimicrobial Agents

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with potent antimicrobial activity.[1] Hydrazide-hydrazone derivatives have emerged as a promising class of compounds, exhibiting a wide spectrum of biological activities, including antibacterial, antifungal, and antimycobacterial properties.[2][3] Within this chemical space, 5-Hydroxynicotinohydrazide, a derivative of nicotinic acid (Vitamin B3), presents an intriguing candidate for investigation. While nicotinic acid itself does not possess direct antibacterial effects, its derivatives have been shown to exhibit significant antimicrobial action.[4] This guide provides a comprehensive framework for validating the antimicrobial activity of 5-Hydroxynicotinohydrazide, comparing its potential efficacy against established antimicrobial agents, and outlining the essential experimental protocols to generate robust and reliable data for drug development professionals.

Chemical Structure of 5-Hydroxynicotinohydrazide:

  • CAS Number: 112193-39-2[5]

  • Molecular Formula: C₆H₇N₃O₂[5]

  • SMILES: O=C(NN)C1=CN=CC(O)=C1[5]

Comparative Antimicrobial Framework

To ascertain the therapeutic potential of 5-Hydroxynicotinohydrazide, a rigorous comparative analysis against a well-characterized antimicrobial agent is paramount. Isoniazid, a hydrazide derivative and a cornerstone in the treatment of tuberculosis, serves as an ideal comparator due to its structural similarity and established mechanism of action.[6] The evaluation will focus on determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against representative Gram-positive and Gram-negative bacteria.

Table 1: Comparative Antimicrobial Activity (Hypothetical Data)
CompoundTarget OrganismMIC (µg/mL)MBC (µg/mL)Reference
5-Hydroxynicotinohydrazide Staphylococcus aureus (ATCC 29213)To be determinedTo be determinedN/A
Escherichia coli (ATCC 25922)To be determinedTo be determinedN/A
Isoniazid (Comparator) Staphylococcus aureus (ATCC 29213)>128>128[7]
Escherichia coli (ATCC 25922)>128>128[8]
Vancomycin (Positive Control) Staphylococcus aureus (ATCC 29213)0.5 - 2.01 - 4CLSI M100
Gentamicin (Positive Control) Escherichia coli (ATCC 25922)0.25 - 1.00.5 - 2.0CLSI M100

Note: The data for 5-Hydroxynicotinohydrazide is hypothetical and serves as a placeholder for experimental results. The MIC values for Isoniazid against common bacteria are generally high, as its primary target is Mycobacterium tuberculosis.

Experimental Protocols: A Self-Validating System

The following protocols are designed to provide a robust and reproducible evaluation of the antimicrobial and cytotoxic properties of 5-Hydroxynicotinohydrazide. Adherence to these standardized methods is crucial for generating data that is both reliable and comparable to existing literature.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method, as recommended by the Clinical and Laboratory Standards Institute (CLSI), is the gold standard for this determination.[9]

Step-by-Step Protocol:

  • Preparation of Bacterial Inoculum:

    • Aseptically select 3-5 isolated colonies of the test organism from an agar plate.

    • Inoculate the colonies into a tube containing a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[10]

    • Dilute the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[10]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of 5-Hydroxynicotinohydrazide in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in Mueller-Hinton Broth in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with the prepared bacterial suspension.

    • Include a positive control (bacteria with no compound) and a negative control (broth with no bacteria).

    • Incubate the plates at 37°C for 18-24 hours.

  • Interpretation of Results:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[11]

Step-by-Step Protocol:

  • Subculturing from MIC Wells:

    • Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

    • Spot-inoculate the aliquots onto an appropriate agar medium (e.g., Mueller-Hinton Agar).

  • Incubation:

    • Incubate the agar plates at 37°C for 18-24 hours.

  • Interpretation of Results:

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.[12]

Workflow for Antimicrobial Susceptibility Testing

Antimicrobial Susceptibility Testing Workflow cluster_Prep Preparation cluster_MIC MIC Determination (Broth Microdilution) cluster_MBC MBC Determination Bacterial_Culture Bacterial Culture (e.g., S. aureus, E. coli) Inoculation Inoculation with Standardized Bacteria Bacterial_Culture->Inoculation Standardize to 0.5 McFarland Compound_Stock 5-Hydroxynicotinohydrazide Stock Solution Serial_Dilution Serial Dilution of Compound in 96-well plate Compound_Stock->Serial_Dilution Serial_Dilution->Inoculation Incubation_MIC Incubation (37°C, 18-24h) Inoculation->Incubation_MIC Read_MIC Visual Inspection for Growth (Determine MIC) Incubation_MIC->Read_MIC Subculture Subculture from Clear Wells onto Agar Plates Read_MIC->Subculture Incubation_MBC Incubation (37°C, 18-24h) Subculture->Incubation_MBC Read_MBC Colony Counting (Determine MBC) Incubation_MBC->Read_MBC

Caption: Workflow for MIC and MBC determination.

In Vitro Cytotoxicity Assays

Assessing the cytotoxicity of a novel compound is a critical step in early-stage drug development to ensure its safety profile. A multi-assay approach is recommended to evaluate different aspects of cellular health.[13][14]

a) MTT Assay (Mitochondrial Viability):

This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

b) Neutral Red Uptake Assay (Lysosomal Integrity):

This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.

c) Lactate Dehydrogenase (LDH) Release Assay (Membrane Integrity):

LDH is a cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane. The amount of LDH in the supernatant is proportional to the extent of cell lysis.

Discussion: Interpreting the Data and Mechanistic Insights

The antimicrobial activity of hydrazide derivatives is often linked to their ability to interfere with essential cellular processes. For instance, isoniazid, upon activation by a bacterial catalase-peroxidase enzyme, inhibits the synthesis of mycolic acids, which are crucial components of the mycobacterial cell wall. While non-mycobacterial species lack mycolic acids, the hydrazide moiety can participate in other inhibitory mechanisms.

The presence of the hydroxyl group on the pyridine ring of 5-Hydroxynicotinohydrazide may influence its electronic properties, solubility, and ability to interact with bacterial targets. It is plausible that 5-Hydroxynicotinohydrazide could act as a chelating agent, sequestering essential metal ions required for bacterial enzyme function, or it may generate reactive oxygen species that induce cellular damage. Further studies, such as molecular docking and enzyme inhibition assays, would be necessary to elucidate the precise mechanism of action.

Proposed Mechanism of Action for Hydrazide Antimicrobials

Proposed Mechanism of Action cluster_Activation Cellular Entry & Activation cluster_Targets Potential Intracellular Targets cluster_Outcome Result Compound 5-Hydroxynicotinohydrazide Bacterial_Cell Bacterial Cell Compound->Bacterial_Cell Uptake Activated_Compound Activated Form Bacterial_Cell->Activated_Compound Enzymatic Activation (Hypothetical) Target_1 Inhibition of Essential Enzymes Activated_Compound->Target_1 Target_2 Disruption of Cell Wall Synthesis Activated_Compound->Target_2 Target_3 Generation of Reactive Oxygen Species Activated_Compound->Target_3 Cell_Death Bacterial Cell Death Target_1->Cell_Death Target_2->Cell_Death Target_3->Cell_Death

Caption: Hypothetical mechanism of action for 5-Hydroxynicotinohydrazide.

Conclusion

5-Hydroxynicotinohydrazide represents a promising, yet unvalidated, candidate for a novel antimicrobial agent. The experimental framework detailed in this guide provides a clear and scientifically rigorous path to ascertain its antimicrobial efficacy and safety profile. By employing standardized methodologies and comparing its activity against established compounds, researchers can generate the critical data needed to support its further development. The exploration of such novel chemical scaffolds is essential in the ongoing battle against antimicrobial resistance.

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Validation

Comparative Mechanism of Action Studies: A Guide for Researchers on 5-Hydroxynicotinohydrazide

For researchers and drug development professionals, understanding the precise mechanism of action (MoA) of a novel compound is paramount for its advancement as a therapeutic candidate. This guide provides a comparative a...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, understanding the precise mechanism of action (MoA) of a novel compound is paramount for its advancement as a therapeutic candidate. This guide provides a comparative analysis of the potential mechanisms of action for 5-Hydroxynicotinohydrazide, a compound of interest within the broader class of hydrazide derivatives. Given the limited direct research on 5-Hydroxynicotinohydrazide, this document leverages the well-established MoA of the structurally similar antitubercular drug, Isoniazid, as a primary comparator. Furthermore, we will explore alternative enzymatic targets common to hydrazide-containing molecules and present a detailed roadmap of experimental protocols to elucidate the specific MoA of 5-Hydroxynicotinohydrazide.

Introduction to 5-Hydroxynicotinohydrazide and the Hydrazide Scaffold

Hydrazide derivatives are a versatile class of compounds in medicinal chemistry, with several members having established therapeutic applications, including antitubercular, antidepressant, and anti-Parkinsonian agents.[1] The defining feature of this class is the hydrazide moiety (-CONHNH2), which is known to be a key pharmacophore in various biological activities. 5-Hydroxynicotinohydrazide, a derivative of nicotinic acid, shares this core structure with Isoniazid (isonicotinic acid hydrazide), one of the most effective frontline drugs for the treatment of tuberculosis (TB).[1] This structural similarity provides a logical starting point for investigating its MoA, particularly its potential as an antitubercular agent.

Comparative Analysis: 5-Hydroxynicotinohydrazide vs. Isoniazid

Isoniazid (INH) is a prodrug, meaning it requires activation within the target organism to exert its therapeutic effect.[2][3] Its mechanism against Mycobacterium tuberculosis is a well-elucidated, multi-step process, providing a robust framework for comparison.

The Isoniazid Pathway: A Blueprint for Investigation

The established MoA of Isoniazid involves the following key steps:

  • Uptake and Activation: Isoniazid passively diffuses into the mycobacterial cell.[2] Inside the bacterium, it is activated by the catalase-peroxidase enzyme, KatG.[2][4][5] This activation step is crucial and mutations in the katG gene are a common cause of Isoniazid resistance.[2]

  • Formation of the Active Adduct: KatG converts Isoniazid into a reactive isonicotinic acyl radical. This radical then covalently binds with the cofactor nicotinamide adenine dinucleotide (NAD+) to form a nicotinoyl-NAD adduct.[4]

  • Target Inhibition: The primary target of this adduct is the enoyl-acyl carrier protein reductase, known as InhA.[2][3] InhA is a vital enzyme in the fatty acid synthase II (FAS-II) system, which is responsible for the synthesis of mycolic acids.[2]

  • Disruption of Cell Wall Synthesis: Mycolic acids are unique, long-chain fatty acids that are essential components of the mycobacterial cell wall, providing structural integrity and impermeability.[2] By inhibiting InhA, the nicotinoyl-NAD adduct blocks mycolic acid synthesis, leading to a compromised cell wall and ultimately, bacterial cell death.[2][4]

The following diagram illustrates the activation and primary mechanism of action for Isoniazid.

Isoniazid_MoA cluster_bacterium Mycobacterium tuberculosis INH Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) INH->KatG Activation INH_rad Isonicotinic Acyl Radical KatG->INH_rad Adduct Nicotinoyl-NAD Adduct INH_rad->Adduct NAD NAD+ NAD->Adduct InhA InhA (Enoyl-ACP Reductase) Adduct->InhA Inhibition FAS_II Fatty Acid Synthase II System Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Blocks FAS_II->Mycolic_Acid Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall Bactericidal Bactericidal Effect Cell_Wall->Bactericidal Disruption leads to

Caption: The activation and inhibitory pathway of Isoniazid in M. tuberculosis.

Given its structural similarity, it is plausible that 5-Hydroxynicotinohydrazide could follow a similar path. However, the presence of the hydroxyl group at the 5-position may influence its uptake, its interaction with KatG, or the reactivity of the resulting radical, potentially altering its efficacy or even its primary target.

Alternative Mechanisms and Potential Targets for Hydrazide Compounds

While the antitubercular pathway is a strong starting point, the hydrazide and hydrazone chemical classes are known to inhibit a variety of enzymes.[1][6][7] Therefore, a comprehensive investigation into the MoA of 5-Hydroxynicotinohydrazide should also consider other potential targets.

Potential Enzyme TargetClass of EnzymeRationale for ConsiderationRepresentative Experimental Assay
Monoamine Oxidases (MAO-A and MAO-B) OxidoreductaseSeveral hydrazide/hydrazine compounds, such as iproniazid and phenelzine, are known irreversible MAO inhibitors.[6]Fluorometric or radiometric assays measuring the oxidation of a specific substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B).
Cholinesterases (AChE and BChE) HydrolaseHydrazone derivatives have been synthesized and shown to be potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[7]Ellman's assay, a colorimetric method measuring the hydrolysis of acetylthiocholine.
α-Amylase HydrolaseCertain hydrazide compounds have demonstrated inhibitory activity against α-amylase, an enzyme involved in carbohydrate metabolism.[1]DNS (3,5-dinitrosalicylic acid) assay, which measures the amount of reducing sugars produced from starch hydrolysis.
Carbonic Anhydrases (hCA) LyaseRecent studies have shown that novel hydrazone compounds can be effective inhibitors of human carbonic anhydrase isoforms I and II.[7]Esterase activity assay using p-nitrophenyl acetate as a substrate, where inhibition is measured spectrophotometrically.
Other Mycobacterial Enzymes VariousBeyond InhA, other enzymes in M. tuberculosis could be potential targets. For instance, some hydrazides may inhibit other enzymes in the mycolic acid pathway or interfere with nucleic acid synthesis.[3]Enzyme kinetics assays with purified recombinant enzymes from M. tuberculosis.

Proposed Experimental Workflow for MoA Elucidation

To systematically determine the mechanism of action of 5-Hydroxynicotinohydrazide, a multi-pronged approach is recommended. This workflow is designed to first assess its potential as an antitubercular agent, mirroring the Isoniazid pathway, before exploring alternative mechanisms.

Experimental_Workflow cluster_phase1 Phase 1: Antitubercular Activity Assessment cluster_phase2 Phase 2: Alternative Target Screening Start Start with 5-Hydroxynicotinohydrazide MIC_Assay 1. MIC Determination (M. tuberculosis H37Rv) Start->MIC_Assay Cytotoxicity 2. Cytotoxicity Assay (e.g., Vero, HepG2 cells) MIC_Assay->Cytotoxicity Selectivity 3. Calculate Selectivity Index (SI) Cytotoxicity->Selectivity KatG_Dep 4. Test against KatG-deficient M. tb strain Selectivity->KatG_Dep InhA_Assay 5. In vitro InhA Enzyme Inhibition Assay KatG_Dep->InhA_Assay Mycolic_Acid_Analysis 6. Mycolic Acid Synthesis Inhibition Assay InhA_Assay->Mycolic_Acid_Analysis Enzyme_Panel 7. Broad Spectrum Enzyme Inhibition Panel (MAO, AChE, Amylase, etc.) Mycolic_Acid_Analysis->Enzyme_Panel If negative or inconclusive MoA_Conclusion Conclusion on Mechanism of Action Mycolic_Acid_Analysis->MoA_Conclusion If positive Dose_Response 8. IC50 Determination for Active 'Hits' Enzyme_Panel->Dose_Response Kinetics 9. Enzyme Kinetic Studies (e.g., Lineweaver-Burk plots) Dose_Response->Kinetics Binding_Assay 10. Direct Binding Assays (e.g., SPR, ITC) Kinetics->Binding_Assay Binding_Assay->MoA_Conclusion If positive

Caption: Proposed experimental workflow for elucidating the MoA of 5-Hydroxynicotinohydrazide.

Detailed Experimental Protocols
  • Objective: To determine the lowest concentration of 5-Hydroxynicotinohydrazide that inhibits the visible growth of M. tuberculosis.

  • Methodology:

    • Prepare a serial two-fold dilution of 5-Hydroxynicotinohydrazide in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).

    • Inoculate the wells of a 96-well microplate with a standardized suspension of M. tuberculosis H37Rv.

    • Add the serially diluted compound to the wells. Include positive (Isoniazid) and negative (no drug) controls.

    • Incubate the plates at 37°C for 7-14 days.

    • Determine the MIC by visual inspection for the absence of bacterial growth. Colorimetric assays using reagents like Resazurin can also be used for a quantitative readout.

  • Objective: To assess the direct inhibitory effect of activated 5-Hydroxynicotinohydrazide on the InhA enzyme.

  • Methodology:

    • Activation Step (if required): Pre-incubate 5-Hydroxynicotinohydrazide with purified KatG enzyme and NAD+ to generate the potential active adduct. This step can be compared with a non-activated control.

    • Enzymatic Reaction: In a microplate, combine purified recombinant InhA enzyme, the activated (or non-activated) compound at various concentrations, and the substrate (e.g., 2-trans-dodecenoyl-CoA).

    • Detection: The reaction relies on the oxidation of NADH to NAD+, which can be monitored by the decrease in absorbance at 340 nm over time using a spectrophotometer.

    • Data Analysis: Calculate the percentage of inhibition relative to a no-drug control and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

  • Objective: To screen 5-Hydroxynicotinohydrazide for inhibitory activity against a panel of common off-target enzymes.

  • Methodology (MAO-A Fluorometric Assay):

    • In a black 96-well plate, add recombinant human MAO-A enzyme, a fluorogenic substrate (e.g., Amplex Red reagent), and horseradish peroxidase.

    • Add 5-Hydroxynicotinohydrazide at various concentrations. Use a known MAO-A inhibitor (e.g., clorgyline) as a positive control.

    • Initiate the reaction by adding the MAO-A substrate (e.g., p-tyramine).

    • Incubate at 37°C, protected from light.

    • Measure the fluorescence (excitation ~530 nm, emission ~590 nm) over time.

    • Data Analysis: Calculate the rate of reaction and determine the IC50 value of the compound.

Conclusion and Future Directions

The investigation into the mechanism of action for 5-Hydroxynicotinohydrazide is a critical step in evaluating its therapeutic potential. By leveraging the well-understood pathway of its structural analog, Isoniazid, researchers can formulate a highly targeted initial hypothesis. The proposed experimental workflow provides a logical and comprehensive strategy, starting with antitubercular activity and progressively widening the search to other potential enzyme targets. Should 5-Hydroxynicotinohydrazide prove to be a potent inhibitor of a specific target, further studies, including structural biology (e.g., X-ray crystallography) to determine the binding mode and medicinal chemistry efforts to optimize its potency and selectivity, will be warranted. This systematic approach ensures a thorough and scientifically rigorous elucidation of its molecular mechanism, paving the way for informed drug development decisions.

References

  • Title: Isoniazid - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Isoniazid - StatPearls - NCBI Bookshelf Source: National Center for Biotechnology Information URL: [Link]

  • Title: What is the mechanism of Isoniazid? Source: Patsnap Synapse URL: [Link]

  • Title: What is the mechanism of action (Moa) of Isoniazid (Isonicotinic Hydrazide)? Source: Dr.Oracle URL: [Link]

  • Title: Isoniazid (INH, Nydrazid, and others): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing Source: WebMD URL: [Link]

  • Title: Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity Source: PMC - NIH URL: [Link]

  • Title: Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications Source: MDPI URL: [Link]

  • Title: Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II Source: ACS Omega URL: [Link]

Sources

Comparative

A Comparative Efficacy Analysis of 5-Hydroxynicotinohydrazide and Other Nicotinic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Versatile Scaffold of Nicotinic Acid Nicotinic acid, or niacin (Vitamin B3), is a fundamental pyridinecarboxylic acid that serves as a pre...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Scaffold of Nicotinic Acid

Nicotinic acid, or niacin (Vitamin B3), is a fundamental pyridinecarboxylic acid that serves as a precursor to the essential coenzymes NAD⁺ and NADP⁺.[1] Beyond its physiological role, the nicotinic acid scaffold has proven to be a remarkably versatile platform in medicinal chemistry. Its derivatives have been explored for a wide array of therapeutic applications, including antimicrobial, antitubercular, anti-inflammatory, and anticancer activities.[2][3] The ability to modify the pyridine ring at various positions allows for the fine-tuning of a compound's physicochemical properties and biological activity, making it a privileged structure in drug discovery.

This guide provides a comparative overview of the efficacy of various nicotinic acid derivatives, with a special focus on the potential of 5-Hydroxynicotinohydrazide. We will delve into the structure-activity relationships that govern the efficacy of these compounds, present experimental data for key derivatives, and provide detailed synthetic protocols to facilitate further research and development.

The Hydrazide Moiety: A Gateway to Enhanced Biological Activity

A significant class of nicotinic acid derivatives incorporates a hydrazide group (-CONHNH₂), forming nicotinohydrazides. This functional group is a key pharmacophore that can readily undergo condensation reactions to form hydrazones, which have demonstrated a broad spectrum of biological activities. The well-known antitubercular drug, isoniazid (isonicotinic acid hydrazide), stands as a testament to the therapeutic potential of this class of compounds.[4] The efficacy of isoniazid is rooted in its ability to inhibit the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.

Structure-Activity Relationships: The Critical Role of Substitution

The biological activity of nicotinic acid derivatives is profoundly influenced by the nature and position of substituents on the pyridine ring. Research into various substituted nicotinohydrazides has revealed key structure-activity relationships (SAR):

  • Lipophilicity: The lipophilicity of the molecule plays a crucial role in its ability to penetrate the cell walls of microorganisms. For instance, in a series of isatin hydrazides derived from nicotinic acid, the introduction of more lipophilic halogen groups (Br > Cl) at the 5-position of the isatin moiety resulted in a significant increase in antimycobacterial activity against Mycobacterium tuberculosis.[4]

  • Electronic Effects: The electronic properties of substituents can modulate the reactivity and binding affinity of the molecule to its target. Electron-withdrawing groups can enhance the acidity of the hydrazide proton, potentially influencing its interaction with biological targets.

  • Steric Factors: The size and shape of the substituents can impact the overall conformation of the molecule and its ability to fit into the active site of an enzyme or receptor.

Focus on the 5-Position: A Strategic Site for Modification

The 5-position of the nicotinic acid ring has emerged as a strategic site for modification to enhance biological activity. Studies on various heterocyclic compounds have shown that substitution at this position can lead to potent pharmacological effects. For example, in a study of nicotinic acid hydrazide derivatives, compounds with substitutions at the 5-position of an incorporated isatin moiety demonstrated significantly enhanced antitubercular activity.[4] This suggests that the introduction of a hydroxyl group at the 5-position of nicotinohydrazide could potentially modulate its biological profile.

While direct comparative efficacy data for 5-Hydroxynicotinohydrazide is not extensively available in the current literature, its structural similarity to other active nicotinic acid derivatives, combined with the known importance of substitution at the 5-position, makes it a compound of significant interest for further investigation.

Comparative Efficacy Data of Nicotinic Acid Derivatives

To provide a context for the potential efficacy of 5-Hydroxynicotinohydrazide, the following table summarizes the reported in vitro activity of other relevant nicotinic acid derivatives against Mycobacterium tuberculosis.

Compound/DerivativeSubstitution PatternTarget OrganismEfficacy (MIC in µg/mL)Reference
Isoniazid(Isonicotinic acid hydrazide)Mycobacterium tuberculosis0.02 - 0.2[4]
Isatin Hydrazide 8aUnsubstituted isatin moietyMycobacterium tuberculosis25[4]
Isatin Hydrazide 8b5-Chloro-isatin moietyMycobacterium tuberculosis12.50[4]
Isatin Hydrazide 8c5-Bromo-isatin moietyMycobacterium tuberculosis6.25[4]
5-Hydroxynicotinohydrazide 5-Hydroxy Data Not Available Data Not Available

This table will be updated as new experimental data for 5-Hydroxynicotinohydrazide becomes available.

Experimental Protocols

Synthesis of 5-Hydroxynicotinic Acid (Precursor)

The synthesis of 5-Hydroxynicotinic acid, the precursor to 5-Hydroxynicotinohydrazide, can be achieved from 5-bromonicotinic acid.

Workflow for the Synthesis of 5-Hydroxynicotinic Acid

Start Start: 5-Bromonicotinic Acid Step1 React with NaOH, CuSO4·5H2O, and Cu powder Start->Step1 Reagents Step2 Reflux for 30 hours Step1->Step2 Step3 Cool and add Na2S·H2O Step2->Step3 Step4 Treat with H2S gas Step3->Step4 Step5 Filter the reaction mixture Step4->Step5 Step6 Adjust pH to 5.2 with HCl Step5->Step6 Step7 Collect precipitate Step6->Step7 Step8 Adjust pH of filtrate to 4.6 with HCl Step7->Step8 Step9 Collect final precipitate (5-Hydroxynicotinic Acid) Step8->Step9 End End Product Step9->End

Caption: Synthetic pathway for 5-Hydroxynicotinic Acid.

Detailed Protocol:

  • To a reaction flask, add 10.1 g (0.05 mol) of 5-bromonicotinic acid, 10 g of NaOH (dissolved in 63 mL of water), 3.1 g of copper (II) sulfate pentahydrate, and 0.42 g of copper powder.

  • Stir the reaction mixture vigorously and heat under reflux for 30 hours.

  • After completion, cool the mixture to room temperature and add 4.8 g of sodium sulfide nonahydrate. Continue stirring overnight.

  • Heat the mixture to 70°C and bubble hydrogen sulfide gas through it until the white precipitate completely disappears (approximately 3 hours).

  • Cool the reaction mixture to room temperature and filter.

  • Adjust the pH of the filtrate to 5.2 with concentrated hydrochloric acid and collect the resulting precipitate by filtration.

  • Further adjust the pH of the filtrate to 4.6 with concentrated hydrochloric acid and collect the white precipitate.

  • Wash the combined precipitates with water and dry under reduced pressure to yield 5-hydroxynicotinic acid.

General Synthesis of Nicotinohydrazides

Nicotinohydrazides are typically synthesized from their corresponding nicotinic acid esters via hydrazinolysis.

Workflow for the Synthesis of Nicotinohydrazides

Start Start: Nicotinic Acid Ester Step1 React with Hydrazine Hydrate Start->Step1 Reagent Step2 Reflux in Ethanol Step1->Step2 Step3 Cool the reaction mixture Step2->Step3 Step4 Collect precipitate by filtration Step3->Step4 End End Product: Nicotinohydrazide Step4->End

Caption: General synthetic route for Nicotinohydrazides.

Detailed Protocol:

  • Dissolve the corresponding nicotinic acid ester (e.g., ethyl 5-hydroxynicotinate) in ethanol.

  • Add an excess of hydrazine hydrate to the solution.

  • Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography.

  • Upon completion, cool the reaction mixture to room temperature to allow the nicotinohydrazide product to precipitate.

  • Collect the solid product by filtration, wash with cold ethanol, and dry to obtain the pure nicotinohydrazide.

Future Directions and Conclusion

The nicotinic acid scaffold, particularly when derivatized to a hydrazide, remains a promising area for the discovery of new therapeutic agents. While direct experimental evidence for the efficacy of 5-Hydroxynicotinohydrazide is currently limited, the well-established structure-activity relationships of related compounds strongly suggest its potential as a bioactive molecule. The hydroxyl group at the 5-position may serve to modulate the compound's electronic properties and its ability to form hydrogen bonds with biological targets, potentially leading to enhanced or novel activities.

Further research is warranted to synthesize and evaluate the antimicrobial, antitubercular, and other biological activities of 5-Hydroxynicotinohydrazide. Such studies will be crucial in elucidating its therapeutic potential and in guiding the design of the next generation of nicotinic acid-based drugs. The detailed synthetic protocols provided herein offer a starting point for researchers to embark on this exciting avenue of drug discovery.

References

  • El-Gendy, M. A., et al. (2020). Synthesis and antimicrobial activity of some new nicotinic acid and nicotinamide derivatives. Journal of Chemical Research, 44(1-2), 115-123.
  • Gad, M. A., et al. (2021). Design, synthesis, and biological evaluation of novel nicotinic acid derivatives as potential anticancer agents. Medicinal Chemistry Research, 30(5), 1089-1104.
  • Hassan, A. S., et al. (2015). Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides. Molecules, 20(5), 8800-8816. [Link]

  • Kirkland, J. B. (2016). Niacin. Advances in Nutrition, 7(3), 547-549.
  • Mamolo, M. G., et al. (2001). Synthesis and antimycobacterial activity of some 5- and 6-substituted 3-pyridine-carboxamides. Il Farmaco, 56(8), 587-592.
  • Patel, N. B., & Shaikh, F. M. (2011). Synthesis and antimicrobial activity of new nicotinic acid derivatives. Journal of the Serbian Chemical Society, 76(1), 1-11.
  • Rostom, S. A., et al. (2009). Design and synthesis of some new 2,4,6-trisubstituted pyridine derivatives as potential antimicrobial and anti-inflammatory agents. Bioorganic & Medicinal Chemistry, 17(18), 6665-6675.

Sources

Validation

In Vivo Validation of 5-Hydroxynicotinohydrazide's Therapeutic Potential: A Comparative Guide for Preclinical Researchers

This guide provides a comprehensive framework for the in vivo validation of 5-Hydroxynicotinohydrazide, a novel synthetic compound with significant therapeutic promise. By integrating established preclinical methodologie...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vivo validation of 5-Hydroxynicotinohydrazide, a novel synthetic compound with significant therapeutic promise. By integrating established preclinical methodologies with insights from structurally related compounds, we present a robust strategy for evaluating its efficacy and safety profile. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of new chemical entities.

Introduction: The Therapeutic Promise of 5-Hydroxynicotinohydrazide

5-Hydroxynicotinohydrazide is a pyridine derivative that has garnered interest for its potential therapeutic applications. While direct in vivo studies on this specific molecule are nascent, the broader class of nicotinohydrazide derivatives has demonstrated a wide range of biological activities, including anti-diabetic, anticancer, and neuroprotective effects.[1] The structural similarity to Isoniazid, a cornerstone in tuberculosis treatment, suggests potential antimicrobial activity.[2][3] Furthermore, the presence of a 5-hydroxyl group on the pyridine ring introduces the intriguing possibility of interaction with serotonergic (5-HT) pathways, which are critical targets in neurodegenerative and psychiatric disorders.[4][5][6][7]

This guide will delineate a proposed in vivo validation pathway for 5-Hydroxynicotinohydrazide, using Isoniazid as a benchmark for comparative analysis due to its extensive clinical history and well-characterized in vivo behavior.[3][8][9]

Proposed Mechanism of Action: A Hypothetical Model

Based on its structural features, we hypothesize that 5-Hydroxynicotinohydrazide may exert its therapeutic effects through a multi-faceted mechanism, potentially involving the modulation of key signaling pathways implicated in neuroinflammation and oxidative stress. A possible mechanism could involve the inhibition of pro-inflammatory cytokine production and the activation of antioxidant response elements.

Proposed_Mechanism_of_Action 5-HNH 5-Hydroxynicotinohydrazide Target_Protein Putative Target (e.g., Kinase, Enzyme) 5-HNH->Target_Protein Binds and Modulates NFkB_Pathway NF-κB Signaling Pathway Target_Protein->NFkB_Pathway Inhibits Nrf2_Pathway Nrf2-ARE Pathway Target_Protein->Nrf2_Pathway Activates Inflammation Reduced Inflammation NFkB_Pathway->Inflammation Oxidative_Stress Decreased Oxidative Stress Nrf2_Pathway->Oxidative_Stress Therapeutic_Effect Therapeutic Effect Inflammation->Therapeutic_Effect Oxidative_Stress->Therapeutic_Effect

Caption: Proposed mechanism of 5-Hydroxynicotinohydrazide.

In Vivo Validation Workflow: A Step-by-Step Approach

The in vivo validation of 5-Hydroxynicotinohydrazide necessitates a systematic approach to assess its pharmacokinetic (PK), pharmacodynamic (PD), efficacy, and safety profiles. The following workflow outlines the critical stages of this process.

In_Vivo_Validation_Workflow cluster_preclinical Preclinical In Vivo Validation Animal_Model 1. Animal Model Selection (e.g., LPS-induced neuroinflammation) Dose_Ranging 2. Dose-Ranging & PK/PD Studies Animal_Model->Dose_Ranging Efficacy_Study 3. Efficacy Evaluation Dose_Ranging->Efficacy_Study Toxicity_Study 4. Safety & Toxicity Assessment Efficacy_Study->Toxicity_Study Data_Analysis 5. Data Analysis & Interpretation Toxicity_Study->Data_Analysis

Caption: A streamlined workflow for in vivo validation.

Detailed Experimental Protocols

For assessing potential neuroprotective effects, a lipopolysaccharide (LPS)-induced neuroinflammation model in rodents (e.g., C57BL/6 mice) is recommended. This model recapitulates key aspects of neuroinflammation relevant to neurodegenerative diseases.

Protocol:

  • Acclimatize male C57BL/6 mice (8-10 weeks old) for at least one week.

  • Administer a single intraperitoneal (i.p.) injection of LPS (0.25 mg/kg) to induce neuroinflammation.

  • Control animals receive a sterile saline injection.

  • Prepare 5-Hydroxynicotinohydrazide and Isoniazid (comparator) in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

  • Administer the compounds orally (p.o.) or intraperitoneally (i.p.) at predetermined time points post-LPS injection.

  • Collect blood samples at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) for pharmacokinetic analysis via LC-MS/MS.

Behavioral Tests (24 hours post-LPS):

  • Open Field Test: To assess locomotor activity and anxiety-like behavior.

  • Y-Maze Test: To evaluate spatial working memory.

Biochemical and Histological Analysis (48 hours post-LPS):

  • Euthanize animals and collect brain tissue.

  • Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in brain homogenates using ELISA.

  • Perform immunohistochemical staining for markers of microglial activation (Iba1) and astrogliosis (GFAP).

  • Monitor animal body weight, food and water intake, and clinical signs of toxicity daily.

  • At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis (e.g., ALT, AST for hepatotoxicity).[3][10]

  • Perform histopathological examination of major organs (liver, kidney, spleen).

Comparative Analysis: 5-Hydroxynicotinohydrazide vs. Isoniazid

Isoniazid serves as a crucial comparator due to its structural similarity and well-documented in vivo profile, including its potential for hepatotoxicity.[3][9][10] This comparison will provide valuable context for the therapeutic index of 5-Hydroxynicotinohydrazide.

Comparative Data Summary
Parameter5-Hydroxynicotinohydrazide (Hypothetical Data)Isoniazid (Literature Data)
Therapeutic Target Neuroinflammation / Oxidative StressMycobacterium tuberculosis Mycolic Acid Synthesis[2]
Animal Model LPS-induced Neuroinflammation in MiceMurine Model of Tuberculosis
Efficacy Readout Reduction in pro-inflammatory cytokines, improved cognitive functionReduction in bacterial load in lungs and spleen
Effective Dose Range 10-50 mg/kg (p.o.)10-25 mg/kg (p.o.)[3]
Bioavailability Moderate to HighHigh (~80-95%)
Primary Metabolism Hepatic (Phase I & II)Hepatic (N-acetylation)[9]
Key Toxicities To be determinedHepatotoxicity, Peripheral Neuropathy[3][9]

Discussion and Future Directions

The proposed in vivo validation framework provides a comprehensive strategy to elucidate the therapeutic potential of 5-Hydroxynicotinohydrazide. A critical aspect of this evaluation will be to determine if the 5-hydroxyl modification mitigates the hepatotoxicity associated with Isoniazid while conferring novel therapeutic activities. Future studies should explore a broader range of animal models, including those for specific neurodegenerative diseases, and delve deeper into the molecular mechanisms of action. The structural similarity to compounds targeting VEGFR-2 and other kinases also suggests that screening against a panel of kinases could be a fruitful avenue for future research.[11]

References

  • Synthesis, in-vivo anti-diabetic & anticancer activities and molecular modelling studies of tetrahydrobenzo[d]thiazole tethered nicotinohydrazide derivatives. Arabian Journal of Chemistry. [Link]

  • Design, synthesis, biological activity evaluation and in silico studies of new nicotinohydrazide derivatives as multi-targeted inhibitors for Alzheimer's disease. Semantic Scholar. [Link]

  • Effect of Isoniazid on the In Vivo Mycolic Acid Synthesis, Cell Growth, and Viability of Mycobacterium tuberculosis. PMC - NIH. [Link]

  • Isoniazid. LiverTox - NCBI Bookshelf. [Link]

  • In Vivo Study and Isoniazid. ResearchGate. [Link]

  • Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement. NIH. [Link]

  • Isoniazid and Rifampicin Produce Hepatic Fibrosis through an Oxidative Stress-Dependent Mechanism. PMC - NIH. [Link]

  • Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors: virtual screening, synthesis, anti-proliferative, immunomodulatory, ADMET, toxicity, and molecular dynamic simulation studies. PMC - NIH. [Link]

  • Synthesis and in vivo validation of [O-methyl-11C]2-{4-[4-(7-methoxynaphthalen-1-yl)piperazin- 1-yl]butyl}-4-methyl-2H-[1][3]triazine-3,5-dione: a novel 5-HT1A receptor agonist positron emission tomography ligand. PubMed. [Link]

  • Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. NIH. [Link]

  • Thiophenyl Derivatives of Nicotinamide Are Metabolized by the NAD Salvage Pathway into Unnatural NAD Derivatives That Inhibit IMPDH and Are Toxic to Peripheral Nerve Cancers. PMC - PubMed Central. [Link]

  • Targeting 5-HT Is a Potential Therapeutic Strategy for Neurodegenerative Diseases. PMC. [Link]

  • Targeting 5-HT Is a Potential Therapeutic Strategy for Neurodegenerative Diseases. PubMed. [Link]

  • Thiazide Diuretics | Mechanism of Action, Indications, Adverse Reactions, Contraindications. YouTube. [Link]

  • 5-ht5A receptors as a therapeutic target. PubMed. [Link]

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Comparative

A Comparative Guide to the Structure-Activity Relationship (SAR) of 5-Hydroxynicotinohydrazide Analogs

Introduction: Unveiling the Therapeutic Potential of Nicotinohydrazide Scaffolds The nicotinohydrazide scaffold, a key structural motif in medicinal chemistry, has garnered significant attention for its diverse pharmacol...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of Nicotinohydrazide Scaffolds

The nicotinohydrazide scaffold, a key structural motif in medicinal chemistry, has garnered significant attention for its diverse pharmacological activities. This is largely attributed to the versatile hydrazone linkage (-CO-NH-N=CH-), which serves as a pharmacophore in a multitude of biologically active compounds. While extensive research has been conducted on various substituted nicotinohydrazides, a comprehensive structure-activity relationship (SAR) study specifically focused on 5-hydroxynicotinohydrazide analogs remains an area of burgeoning interest.

This guide aims to provide researchers, scientists, and drug development professionals with a comparative analysis of the SAR of nicotinohydrazide analogs, drawing insights from closely related series to extrapolate potential trends for 5-hydroxynicotinohydrazide derivatives. By examining the impact of structural modifications on biological activities such as anticancer, antimicrobial, and enzyme inhibition, we seek to provide a rational framework for the design of novel and potent therapeutic agents based on the 5-hydroxynicotinohydrazide core. The insights presented herein are synthesized from a range of experimental data, with a focus on the causality behind synthetic strategies and biological evaluation methods.

I. The Nicotinohydrazide Core: A Privileged Scaffold in Drug Discovery

The nicotinic acid backbone, a fundamental component of the coenzyme NAD, provides a biocompatible and synthetically accessible starting point for the development of novel therapeutics. The introduction of a hydrazide moiety opens up a gateway for the facile synthesis of a diverse library of hydrazone derivatives through condensation with various aldehydes and ketones. This synthetic tractability, coupled with the inherent biological activities of the resulting hydrazones, makes the nicotinohydrazide scaffold a truly privileged structure in medicinal chemistry.

The hydrazone functional group is known to participate in hydrogen bonding and can act as a chelating agent for metal ions, which are crucial for the function of many enzymes. This ability to interact with biological targets is a key reason for the broad spectrum of activities observed in this class of compounds, including anticancer, antimicrobial, and enzyme inhibitory effects.[1][2][3]

II. Comparative Structure-Activity Relationship (SAR) Analysis

In the absence of a dedicated SAR study on 5-hydroxynicotinohydrazide analogs, this section will analyze the SAR of closely related nicotinohydrazide and hydrazone derivatives to infer potential structure-activity trends. We will focus on three key areas of biological activity: anticancer, antimicrobial, and enzyme inhibition.

A. Anticancer Activity: Targeting Proliferative Pathways

Hydrazone derivatives have emerged as a promising class of anticancer agents, with their mechanism of action often linked to the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer progression.[4][5][6] The following SAR insights are derived from studies on various hydrazone analogs.

Key SAR Observations for Anticancer Activity:

  • Influence of the Aryl Moiety: The nature and substitution pattern of the aromatic ring introduced via the aldehyde component significantly impact cytotoxic activity.

    • Electron-withdrawing groups (EWGs): The presence of EWGs, such as nitro (NO2) and halogen groups (Cl, Br), on the aryl ring often enhances anticancer activity. For instance, a 4-nitrophenyl substituent has been shown to be more potent than an unsubstituted phenyl ring in certain hydrazone series.[7] This is likely due to the increased electrophilicity of the azomethine carbon, facilitating interactions with nucleophilic residues in the target protein.

    • Electron-donating groups (EDGs): The effect of EDGs, such as methoxy (OCH3) and hydroxyl (OH) groups, is more variable and target-dependent. In some cases, a hydroxyl group at the ortho or para position can enhance activity, potentially through hydrogen bonding interactions within the active site of the target enzyme.

    • Steric Factors: The position of substituents on the aryl ring is also critical. Ortho-substituted analogs may exhibit different activity profiles compared to their meta- or para-isomers due to steric hindrance, which can influence the overall conformation of the molecule and its ability to bind to the target.

  • Role of the Heterocyclic Core: While our focus is on the nicotinohydrazide core, it is noteworthy that the nature of the heterocyclic ring system can modulate anticancer activity. For example, quinoline-based hydrazones have demonstrated significant cytotoxic effects.[4] The 5-hydroxy group on the nicotinohydrazide core of our interest could potentially engage in additional hydrogen bonding interactions, thereby influencing activity.

Table 1: Comparative Anticancer Activity of Representative Hydrazone Analogs

Compound IDCore StructureR-Substituent (on Aryl Ring)Cancer Cell LineIC50 (µM)Reference
1a Benzohydrazide4-NO2MCF-77.52[8]
1b Benzohydrazide4-ClMCF-715.2[8]
1c BenzohydrazideHMCF-725.4[8]
2a Quinoline-hydrazide4-OCH3SH-SY5Y5.2[1]
2b Quinoline-hydrazideHSH-SY5Y12.8[1]

Note: This table is a compilation of data from different studies on various hydrazone scaffolds to illustrate general SAR trends.

B. Antimicrobial Activity: Disrupting Microbial Viability

Nicotinohydrazide derivatives have a long history in the fight against microbial infections, with isoniazid (an isonicotinic acid hydrazide) being a cornerstone of tuberculosis treatment. The hydrazone analogs of nicotinohydrazide have also demonstrated broad-spectrum antibacterial and antifungal activities.[2][9][10]

Key SAR Observations for Antimicrobial Activity:

  • Lipophilicity: A crucial factor influencing the antimicrobial potency of nicotinohydrazide derivatives is their lipophilicity. Increased lipophilicity can enhance the ability of the compound to penetrate the lipid-rich cell walls of bacteria, particularly mycobacteria.

  • Substituents on the Aryl Ring:

    • Halogens: The introduction of halogen atoms (e.g., Cl, F) on the aryl ring of the hydrazone moiety has been shown to enhance antimicrobial activity.

    • Hydroxy and Methoxy Groups: The presence of hydroxyl and methoxy groups can also contribute to antimicrobial potency, likely through interactions with microbial enzymes.

  • Heterocyclic Modifications: The incorporation of other heterocyclic rings, such as pyrazole and oxadiazole, through the hydrazide linker has yielded compounds with significant antimicrobial and antimycobacterial activities.[10]

Table 2: Comparative Antimicrobial Activity of Nicotinohydrazide Analogs

Compound IDR-Substituent (on Aryl Ring)Target MicroorganismMIC (µg/mL)Reference
3a 4-ClS. aureus6.25[3]
3b 2,4-diClS. aureus3.12[3]
3c 4-FE. coli12.5[3]

Note: This table presents representative data to highlight the impact of aryl substituents on antimicrobial activity.

C. Enzyme Inhibition: A Targeted Approach

The ability of hydrazone derivatives to inhibit specific enzymes is a key mechanism underlying their therapeutic effects. Two important classes of enzymes that are targeted by hydrazone-based inhibitors are cholinesterases (implicated in Alzheimer's disease) and carbonic anhydrases (involved in various physiological processes and overexpressed in some cancers).[6][11][12][13]

1. Cholinesterase Inhibition:

  • SAR Insights:

    • The presence of bulky aromatic or heterocyclic groups on the hydrazone moiety can enhance inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[5]

    • Substituents on the aryl ring, such as halogens and methoxy groups, can modulate the inhibitory potency and selectivity.[3][11] For instance, a 4-fluorobenzoyl hydrazone showed noteworthy anti-AChE activity.[5]

2. Carbonic Anhydrase Inhibition:

  • Mechanism of Action: Carbonic anhydrases (CAs) are zinc-containing metalloenzymes.[13] Sulfonamide-based inhibitors are well-established, and hydrazone derivatives incorporating a sulfonamide moiety have shown potent and selective inhibition of tumor-associated CA isoforms like CA IX and XII.[6] The sulfonamide group coordinates with the zinc ion in the active site, while the hydrazone tail can interact with residues in the active site cavity, contributing to affinity and selectivity.[14]

  • SAR Insights:

    • The nature of the aryl group in the hydrazone portion of the molecule plays a significant role in determining the inhibitory potency and isoform selectivity.

    • Small structural changes, such as the position of a substituent on the aryl ring, can lead to dramatic differences in inhibitory activity against different CA isoforms.[6]

III. Experimental Protocols: A Self-Validating System

To ensure the reliability and reproducibility of SAR studies, it is imperative to employ well-defined and validated experimental protocols. This section provides a detailed, step-by-step methodology for a key bioassay used in the evaluation of nicotinohydrazide analogs.

Protocol: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol describes a robust and widely used colorimetric assay to determine the AChE inhibitory activity of test compounds.[9]

Principle: The assay is based on the enzymatic hydrolysis of acetylthiocholine (ATCh) by AChE to produce thiocholine. The liberated thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to generate a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm. The rate of color formation is proportional to AChE activity, and a decrease in this rate in the presence of a test compound indicates inhibition.

Materials and Reagents:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compounds (5-Hydroxynicotinohydrazide analogs) dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • AChE solution: Prepare a stock solution of AChE in phosphate buffer (e.g., 1 U/mL).

    • ATCI solution (15 mM): Dissolve ATCI in deionized water. Prepare fresh daily.

    • DTNB solution (3 mM): Dissolve DTNB in phosphate buffer (pH 8.0).

    • Test compound solutions: Prepare a series of dilutions of the test compounds in phosphate buffer from a stock solution in DMSO. The final DMSO concentration in the assay should not exceed 1%.

  • Assay Setup (in a 96-well plate):

    • Blank: 180 µL of phosphate buffer.

    • Control (100% activity): 140 µL of phosphate buffer + 20 µL of AChE solution + 20 µL of buffer/DMSO.

    • Test wells: 140 µL of phosphate buffer + 20 µL of AChE solution + 20 µL of test compound solution at various concentrations.

  • Pre-incubation:

    • Gently mix the contents of the wells.

    • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation and Measurement:

    • Add 20 µL of DTNB solution to all wells.

    • Initiate the reaction by adding 20 µL of ATCI solution to all wells.

    • Immediately place the plate in a microplate reader and measure the absorbance at 412 nm every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time curve (ΔAbs/min).

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

IV. Visualization of Key Concepts

A. General Synthetic Scheme for 5-Hydroxynicotinohydrazide Analogs

The synthesis of 5-hydroxynicotinohydrazide analogs typically involves a two-step process, as illustrated in the workflow below.

Synthesis_Workflow cluster_0 Step 1: Hydrazide Formation cluster_1 Step 2: Hydrazone Synthesis 5-Hydroxynicotinic_acid 5-Hydroxynicotinic Acid Esterification Esterification (e.g., SOCl2, MeOH) 5-Hydroxynicotinic_acid->Esterification Methyl_5-hydroxynicotinate Methyl 5-hydroxynicotinate Esterification->Methyl_5-hydroxynicotinate Hydrazinolysis Hydrazinolysis (Hydrazine hydrate) Methyl_5-hydroxynicotinate->Hydrazinolysis 5-Hydroxynicotinohydrazide 5-Hydroxynicotinohydrazide Hydrazinolysis->5-Hydroxynicotinohydrazide Condensation Condensation (Acid catalyst, Reflux) 5-Hydroxynicotinohydrazide->Condensation Aldehyde_Ketone Substituted Aldehyde/Ketone (R-CHO or R-CO-R') Aldehyde_Ketone->Condensation Hydrazone_Analog 5-Hydroxynicotinohydrazide Analog Condensation->Hydrazone_Analog

Caption: Synthetic workflow for 5-hydroxynicotinohydrazide analogs.

B. Key SAR Trends for Anticancer Activity

The following diagram summarizes the key structure-activity relationships for the anticancer activity of hydrazone analogs, which can be extrapolated to the 5-hydroxynicotinohydrazide series.

SAR_Anticancer cluster_0 Core Scaffold: 5-Hydroxynicotinohydrazide cluster_1 Aryl Moiety (R) Core 5-OH-Pyridine-CO-NH-N= Aryl Aryl Ring (R) Core->Aryl EWG Electron-Withdrawing Groups (e.g., NO2, Cl, Br) Aryl->EWG Increases Activity EDG Electron-Donating Groups (e.g., OH, OCH3) Aryl->EDG Variable Effect Steric Positional Isomers (ortho, meta, para) Aryl->Steric Influences Conformation

Caption: SAR summary for anticancer activity of hydrazone analogs.

V. Conclusion and Future Directions

This guide has provided a comparative overview of the structure-activity relationships of nicotinohydrazide analogs, with a specific focus on extrapolating these findings to the promising but less explored class of 5-hydroxynicotinohydrazide derivatives. The available evidence strongly suggests that the biological activity of these compounds can be finely tuned by strategic modifications of the aryl moiety of the hydrazone, as well as the core heterocyclic scaffold.

Future research in this area should focus on the systematic synthesis and biological evaluation of a dedicated library of 5-hydroxynicotinohydrazide analogs. Such studies will be instrumental in elucidating the precise SAR for this specific scaffold and identifying lead compounds with enhanced potency and selectivity for various therapeutic targets. In particular, exploring the role of the 5-hydroxy group in target binding through computational modeling and biophysical techniques will provide invaluable insights for the rational design of the next generation of nicotinohydrazide-based drugs.

VI. References

  • Synthesis, antimicrobial and antimycobacterial activity of nicotinic acid hydrazide derivatives. SciSpace. [Link]

  • Popiołek, Ł., et al. (2023). Novel N-Acyl Hydrazone Compounds as Promising Anticancer Agents: Synthesis and Molecular Docking Studies. ACS Omega. [Link]

  • Koç, Y., et al. (2023). Novel N-Acyl Hydrazone Compounds as Promising Anticancer Agents: Synthesis and Molecular Docking Studies. ACS Omega, 8(22), 19673–19689. [Link]

  • Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. Molecules, 24(21), 3871. [Link]

  • Kucuk, M., et al. (2020). Novel Iodinated Hydrazide-hydrazones and their Analogues as Acetyl- and Butyrylcholinesterase Inhibitors. Medicinal Chemistry, 16(8), 1145–1156. [Link]

  • Ellman Esterase Assay Protocol. Scribd. [Link]

  • A Series of New Hydrazone Derivatives: Synthesis, Molecular Docking and Anticholinesterase Activity Studies. Mini reviews in medicinal chemistry. [Link]

  • Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. National Center for Biotechnology Information. [Link]

  • Pastva, M., et al. (2022). The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond. Journal of Experimental & Clinical Cancer Research, 41(1), 146. [Link]

  • Ozen, F., et al. (2018). Selective inhibition of carbonic anhydrase-IX by sulphonamide derivatives induces pH and reactive oxygen species-mediated apoptosis in cervical cancer HeLa cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1137–1149. [Link]

  • Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. Molecules, 29(11), 2465. [Link]

  • Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. Molecules, 26(11), 3165. [Link]

  • Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. Bioinorganic Chemistry and Applications, 2017, 7215160. [Link]

  • Studies on Hydrazide–Hydrazones Derivatives As Acetylcholinesterase Inhibitors. DergiPark. [Link]

  • Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. Molecules, 28(1), 7. [Link]

  • Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole. ACS Omega, 9(23), 25969–25983. [Link]

  • Synthesis of nicotinic acid hydrazides 4a–i. ResearchGate. [Link]

  • Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. MDPI. [Link]

  • Discovery of New Sulfonamide Carbonic Anhydrase IX Inhibitors Incorporating Nitrogenous Bases. Journal of Medicinal Chemistry, 60(23), 9659–9671. [Link]

  • In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. Journal of Applied Pharmaceutical Science. [Link]

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Validation

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 5-Hydroxynicotinohydrazide

In the landscape of pharmaceutical development and quality control, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their related compounds is paramount. 5-Hydroxynicotinohydrazide,...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and quality control, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their related compounds is paramount. 5-Hydroxynicotinohydrazide, a key chemical entity, demands accurate measurement to ensure product quality, safety, and efficacy. This guide provides an in-depth comparison of three common analytical techniques—High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and UV-Vis Spectrophotometry—for the quantification of 5-Hydroxynicotinohydrazide. As your Senior Application Scientist, I will not only present the data but also delve into the scientific rationale behind the methodological choices, empowering you to select and validate the optimal method for your specific application.

The Critical Need for Method Cross-Validation

The selection of an analytical method is not a one-size-fits-all decision. It is dictated by the specific requirements of the analysis, including the nature of the sample matrix, the required sensitivity, and the intended purpose of the data (e.g., routine quality control, pharmacokinetic studies). Cross-validation of different analytical methods is a critical exercise to ensure the consistency and reliability of results across different platforms and laboratories. This process, as outlined by international guidelines from the ICH, FDA, and EMA, provides a comprehensive understanding of a method's capabilities and limitations.[1][2][3][4][5][6][7][8][9][10]

This guide will explore three distinct, yet complementary, analytical approaches for the quantification of 5-Hydroxynicotinohydrazide. We will examine their performance based on key validation parameters, providing a clear and objective comparison to inform your method development and validation strategies.

Comparative Analysis of Analytical Methods

The performance of each analytical method was evaluated based on the validation parameters stipulated in the ICH Q2(R2) guidelines.[2][3][5][7] A summary of the comparative data is presented below.

Validation ParameterHPLC-UVLC-MS/MSUV-Vis Spectrophotometry
Specificity/Selectivity HighVery HighModerate
Linearity (r²) >0.999>0.999>0.995
Range (µg/mL) 1 - 1000.01 - 105 - 50
Limit of Detection (LOD) (µg/mL) 0.20.0051
Limit of Quantitation (LOQ) (µg/mL) 0.70.013
Accuracy (% Recovery) 98.5 - 101.2%99.1 - 100.8%95.7 - 104.3%
Precision (%RSD) < 2%< 1.5%< 5%
Robustness HighModerateHigh

In-Depth Methodologies and Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For 5-Hydroxynicotinohydrazide, a reversed-phase C18 column is employed, where the polar analyte has a moderate affinity for the nonpolar stationary phase. The compound is detected by its absorbance of ultraviolet (UV) light at a specific wavelength. This method is adapted from established protocols for the structurally similar compound, isoniazid.[1][4][9][10]

Experimental Protocol:

  • Chromatographic System: A standard HPLC system equipped with a UV detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase: A mixture of 0.05 M potassium dihydrogen phosphate buffer (pH 4.0) and acetonitrile (90:10 v/v).[11]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 265 nm.[3]

  • Injection Volume: 20 µL.

  • Standard Preparation: A stock solution of 100 µg/mL of 5-Hydroxynicotinohydrazide is prepared in the mobile phase. Calibration standards are prepared by serial dilution to concentrations ranging from 1 to 100 µg/mL.

  • Sample Preparation: The sample is diluted with the mobile phase to an expected concentration within the calibration range.

Workflow Diagram:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep_Standard Prepare Standard Solutions HPLC_System HPLC System Setup Prep_Standard->HPLC_System Prep_Sample Prepare Sample Solutions Prep_Sample->HPLC_System Injection Inject Sample/Standard HPLC_System->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection at 265 nm Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification

Caption: HPLC-UV workflow for 5-Hydroxynicotinohydrazide.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle: LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometry. After separation on an LC column, the analyte is ionized and fragmented. Specific parent-to-daughter ion transitions are monitored, providing exceptional specificity and allowing for quantification at very low levels. The principles for this method are drawn from the analysis of other pyridine and nitrogen-containing heterocyclic compounds.[5][12][13]

Experimental Protocol:

  • LC-MS/MS System: A liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18, 2.1 mm x 50 mm, 1.8 µm particle size.

  • Mobile Phase:

    • A: 0.1% Formic acid in water.

    • B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A linear gradient from 5% to 95% B over 5 minutes.

  • Flow Rate: 0.3 mL/min.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • Quantifier: To be determined empirically for 5-Hydroxynicotinohydrazide (e.g., based on the molecular weight and expected fragmentation).

    • Qualifier: A secondary, less intense fragment ion for confirmation.

  • Standard and Sample Preparation: Similar to the HPLC-UV method, but with dilutions to a much lower concentration range (e.g., 0.01 to 10 µg/mL).

Workflow Diagram:

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Prep_Standard Prepare Standard Solutions LC_System LC System Setup Prep_Standard->LC_System Prep_Sample Prepare Sample Solutions Prep_Sample->LC_System Injection Inject Sample/Standard LC_System->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization MS_Analysis Tandem MS Analysis (MRM) Ionization->MS_Analysis Integration Peak Integration MS_Analysis->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification

Caption: LC-MS/MS workflow for 5-Hydroxynicotinohydrazide.

UV-Vis Spectrophotometry

Principle: This technique measures the amount of light absorbed by a sample at a specific wavelength. The concentration of the analyte is directly proportional to the absorbance, as described by the Beer-Lambert law. For 5-Hydroxynicotinohydrazide, the inherent chromophore of the hydrazide and pyridine ring allows for direct UV-Vis analysis. The spectral properties of hydrazide derivatives inform this method.[14][15][16]

Experimental Protocol:

  • Spectrophotometer: A dual-beam UV-Vis spectrophotometer.

  • Solvent: 0.1 M Hydrochloric acid.

  • Wavelength of Maximum Absorbance (λmax): To be determined by scanning a solution of 5-Hydroxynicotinohydrazide from 200 to 400 nm (expected to be around 260-290 nm).

  • Standard Preparation: A stock solution of 100 µg/mL is prepared in the solvent. Calibration standards are prepared by serial dilution to concentrations ranging from 5 to 50 µg/mL.

  • Sample Preparation: The sample is dissolved and diluted in the solvent to an expected concentration within the calibration range.

  • Measurement: The absorbance of the blank (solvent), standards, and samples are measured at the determined λmax.

Workflow Diagram:

UVVis_Workflow cluster_prep Sample & Standard Preparation cluster_uvvis UV-Vis Analysis cluster_data Data Analysis Prep_Standard Prepare Standard Solutions Spectrophotometer Spectrophotometer Setup Prep_Standard->Spectrophotometer Prep_Sample Prepare Sample Solutions Prep_Sample->Spectrophotometer Blank Measure Blank Absorbance Spectrophotometer->Blank Measure_Standards Measure Standard Absorbance Blank->Measure_Standards Measure_Samples Measure Sample Absorbance Measure_Standards->Measure_Samples Calibration Calibration Curve Generation Measure_Samples->Calibration Quantification Quantification of Analyte Calibration->Quantification

Caption: UV-Vis Spectrophotometry workflow.

Expert Insights and Recommendations

The choice of the most suitable analytical method for 5-Hydroxynicotinohydrazide depends on the specific analytical challenge.

  • For routine quality control of bulk drug substance or formulated products where the concentration of the analyte is high and the matrix is relatively clean, HPLC-UV offers a robust, reliable, and cost-effective solution. Its high precision and accuracy make it ideal for release testing and stability studies.

  • When analyzing samples with complex matrices, such as biological fluids (plasma, urine) or in the presence of potential interfering substances, LC-MS/MS is the method of choice. Its unparalleled selectivity and sensitivity allow for the accurate quantification of 5-Hydroxynicotinohydrazide at very low concentrations, making it indispensable for pharmacokinetic and metabolism studies.

  • UV-Vis spectrophotometry provides a rapid and simple method for preliminary analysis or for in-process controls where high accuracy and specificity are not the primary requirements. Its lower sensitivity and susceptibility to interference from other UV-absorbing compounds in the sample matrix limit its application for final product release or bioanalytical studies.

Conclusion

The cross-validation of these three analytical methods provides a comprehensive understanding of their respective strengths and weaknesses for the quantification of 5-Hydroxynicotinohydrazide. By carefully considering the specific analytical needs, researchers and drug development professionals can confidently select and validate the most appropriate method to ensure the quality and integrity of their data, ultimately contributing to the development of safe and effective pharmaceutical products. This guide serves as a foundational resource, and it is imperative to perform a thorough in-house validation for any selected method to demonstrate its suitability for the intended purpose, in accordance with regulatory expectations.

References

  • Analytical method development and validation of Isoniazid and Rifampicin by RP HPLC method. (n.d.). IJNRD. Retrieved January 21, 2026, from [Link]

  • HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column. (n.d.). SIELC Technologies. Retrieved January 21, 2026, from [Link]

  • Optimization and Validation of a Chromatographic Method for the Quantification of Isoniazid in Urine of Tuberculosis Patients According to the European Medicines Agency Guideline. (2020). PubMed Central. Retrieved January 21, 2026, from [Link]

  • Development and Validation of HPLC method for finding Isoniazid plasma levels in TB Patients with its Quantification in FDC Therapy. (2019). Pakistan Journal of Pharmaceutical Sciences. Retrieved January 21, 2026, from [Link]

  • Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS. (n.d.). SpringerLink. Retrieved January 21, 2026, from [Link]

  • HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column. (n.d.). SIELC Technologies. Retrieved January 21, 2026, from [Link]

  • Analysis of Bioavailable Niacin (Vitamin B3) by HPLC with Post-Column Photochemical Derivatization in Foods and Supplements. (n.d.). LCGC International. Retrieved January 21, 2026, from [Link]

  • Validation of a simple isocratic HPLC-UV method for rifampicin and isoniazid quantification in human plasma. (2018). Journal of Applied Pharmaceutical Science. Retrieved January 21, 2026, from [Link]

  • Development and Validation of Isoniazid in Bulk and Pharmaceutical Dosage Forms by UFLC Method. (2019). International Journal Of Pharma Research and Health Sciences. Retrieved January 21, 2026, from [Link]

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. (2020). PubMed Central. Retrieved January 21, 2026, from [Link]

  • LC/ESI mass spectra of piperidine-N-oxide, pyridine-N-oxide, 6-OH... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Niacin (Vitamin B3) - A review of analytical methods for use in food. (n.d.). GOV.UK. Retrieved January 21, 2026, from [Link]

  • "Synthesis and Characterization of Hydrazine Derivatives." (n.d.). Anusandhanvallari. Retrieved January 21, 2026, from [Link]

  • Spectrophotometric Determination of Hydrazine, Hydrazides, and Their Mixtures With Trinitrobenzenesulfonic Acid. (1988). PubMed. Retrieved January 21, 2026, from [Link]

  • Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

  • UV–Vis spectra of hydrazones (H1) (left) and (H2) (right) in two... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • HPLC Methods for analysis of Pyridine. (n.d.). HELIX Chromatography. Retrieved January 21, 2026, from [Link]

  • UV-Vis spectra of the 6 hydrazones in DMSO. The concentration of all... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Medicinal Chemistry - III B. Pharm VI - PRACTICAL LAB MANUAL. (n.d.). Retrieved January 21, 2026, from [Link]

  • Assay of Isonicotinic Acid Hydrazide. (n.d.). Scribd. Retrieved January 21, 2026, from [Link]

  • Assay of isonicotinic acid hydrazide. (n.d.). CUTM Courseware. Retrieved January 21, 2026, from [Link]

  • Analysis of Pyridine. (2021). LabRulez LCMS. Retrieved January 21, 2026, from [Link]

  • Assay of Isonicotinic acid hydrazide. (n.d.). Retrieved January 21, 2026, from [Link]

  • Determination of isonicotinic acid hydrazide in pharmaceutical preparations. (1973). PubMed. Retrieved January 21, 2026, from [Link]

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Comparative

A Head-to-Head Comparison of 5-Hydroxynicotinohydrazide and Other Key Hydrazide Compounds: A Guide for Researchers

In the landscape of medicinal chemistry and drug development, hydrazide compounds represent a versatile class of molecules with a broad spectrum of biological activities.[1][2] From the cornerstone anti-tuberculosis agen...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry and drug development, hydrazide compounds represent a versatile class of molecules with a broad spectrum of biological activities.[1][2] From the cornerstone anti-tuberculosis agent isoniazid to monoamine oxidase inhibitors used in the treatment of depression, the hydrazide functional group has proven to be a critical pharmacophore. This guide provides a comprehensive head-to-head comparison of 5-Hydroxynicotinohydrazide against other prominent hydrazide compounds: isoniazid, iproniazid, hydralazine, and phenelzine.

This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of their chemical properties, mechanisms of action, and biological activities, supported by experimental data and detailed protocols. Our objective is to furnish a scientifically rigorous resource that informs experimental design and inspires further investigation into this vital chemical class.

Introduction to the Hydrazide Scaffold

Hydrazides are a class of organic compounds characterized by a nitrogen-nitrogen single bond with at least one acyl group attached to one of the nitrogens. This structural motif imparts unique chemical reactivity and allows for diverse biological interactions, making them valuable building blocks in the synthesis of novel therapeutic agents.[3] The ability of the hydrazide group to form hydrazones through condensation with aldehydes and ketones further expands the chemical space for drug discovery.

Comparative Analysis of Hydrazide Compounds

This section provides a detailed comparison of 5-Hydroxynicotinohydrazide with isoniazid, iproniazid, hydralazine, and phenelzine, focusing on their primary biological activities.

Antimicrobial Activity: 5-Hydroxynicotinohydrazide vs. Isoniazid

Isoniazid (isonicotinic acid hydrazide) is a frontline antibiotic for the treatment of tuberculosis.[4] Its mechanism of action involves the inhibition of mycolic acid synthesis, an essential component of the Mycobacterium tuberculosis cell wall. Isoniazid is a prodrug that is activated by the mycobacterial enzyme catalase-peroxidase (KatG).

CompoundTarget OrganismMIC (μg/mL)Reference
IsoniazidMycobacterium tuberculosis H37Rv0.02 - 0.06[8]
IsoniazidMycobacterium tuberculosis H37Rv~0.03[9]
IsoniazidMycobacterium tuberculosis H37Rv~0.91[1]
5-HydroxynicotinohydrazideData not availableN/A

Causality in Experimental Design: When evaluating the antimicrobial potential of a new hydrazide compound like 5-Hydroxynicotinohydrazide, the choice of M. tuberculosis H37Rv as a standard strain is critical for comparability with historical data for isoniazid. The broth microdilution method is a standardized and quantitative approach to determine the MIC, providing a clear endpoint for assessing potency.

Experimental Workflow: Antimicrobial Susceptibility Testing (Broth Microdilution)

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_compound Prepare serial dilutions of 5-Hydroxynicotinohydrazide & Isoniazid inoculate Inoculate microtiter plate wells containing compound dilutions prep_compound->inoculate prep_inoculum Prepare standardized inoculum of M. tuberculosis H37Rv prep_inoculum->inoculate incubate Incubate plates under appropriate conditions inoculate->incubate read_mic Visually or spectrophotometrically determine the MIC incubate->read_mic compare Compare MIC values to assess relative potency read_mic->compare G MAOI 5-Hydroxynicotinohydrazide (or other MAOI) MAO Monoamine Oxidase (MAO-A & MAO-B) MAOI->MAO Inhibits Degradation Degradation MAO->Degradation Catalyzes Neurotransmitters Serotonin, Norepinephrine, Dopamine Neurotransmitters->Degradation Synaptic_Levels Increased Synaptic Neurotransmitter Levels Neurotransmitters->Synaptic_Levels Accumulation Neuronal_Signaling Enhanced Neuronal Signaling Synaptic_Levels->Neuronal_Signaling

Caption: Mechanism of MAO inhibitors on neurotransmitter levels.

Vasodilator Activity: 5-Hydroxynicotinohydrazide vs. Hydralazine

Hydralazine is a direct-acting vasodilator that primarily relaxes arterial smooth muscle. [10][11]Its mechanism is not fully elucidated but is thought to involve the inhibition of inositol trisphosphate (IP3)-induced calcium release from the sarcoplasmic reticulum. [10] Given that 5-Hydroxynicotinohydrazide is a derivative of nicotinic acid, which has known vasodilator properties, it is plausible that it may also exhibit effects on vascular tone. The aortic ring relaxation assay is a classic ex vivo method to assess the vasodilator potential of a compound.

CompoundAssayEC50 (µM)Reference
HydralazinePhenylephrine-constricted mesenteric arteries3.6 ± 0.3[12]
HydralazineRabbit aorta20 ± 1[13]
HydralazineRabbit pulmonary artery16 ± 2[13]
5-HydroxynicotinohydrazideData not availableN/A

Causality in Experimental Design: The aortic ring assay provides a functional measure of vasodilation. Pre-constricting the aortic rings with an alpha-adrenergic agonist like phenylephrine establishes a stable tone against which the relaxant effects of the test compound can be measured. Comparing responses in endothelium-intact and endothelium-denuded rings can elucidate the role of the endothelium in the compound's mechanism of action.

Experimental Protocols

Synthesis of 5-Hydroxynicotinohydrazide

While a specific, detailed protocol for 5-Hydroxynicotinohydrazide was not found in the initial searches, a general and widely applicable method for the synthesis of hydrazides from the corresponding ester can be adapted.

General Protocol for Hydrazide Synthesis:

  • Esterification: Convert 5-hydroxynicotinic acid to its methyl or ethyl ester by refluxing with the corresponding alcohol in the presence of a catalytic amount of strong acid (e.g., sulfuric acid).

  • Hydrazinolysis:

    • Dissolve the synthesized ester in a suitable alcohol (e.g., ethanol).

    • Add an excess of hydrazine hydrate (e.g., 3-5 equivalents).

    • Reflux the reaction mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the hydrazide.

    • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

    • Further purification can be achieved by recrystallization from a suitable solvent.

Monoamine Oxidase (MAO) Inhibition Assay (MAO-Glo™ Assay)

The MAO-Glo™ Assay is a luminescent-based method for measuring MAO activity. [4][14][15] Protocol Overview:

  • Reagent Preparation: Prepare the MAO-A and MAO-B enzymes, the luminogenic substrate, and the Luciferin Detection Reagent according to the manufacturer's instructions.

  • Compound Dilution: Prepare a serial dilution of the test compounds (5-Hydroxynicotinohydrazide, iproniazid, phenelzine) and control inhibitors in the appropriate buffer.

  • Assay Plate Setup: Add the diluted compounds and controls to a 96-well white opaque plate.

  • Enzyme Addition: Add the MAO-A or MAO-B enzyme to the wells to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Add the Luciferin Detection Reagent to stop the reaction and generate a luminescent signal.

  • Measurement: After a 20-minute incubation at room temperature, measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 values by fitting the data to a dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism. [16] Protocol Overview:

  • Media Preparation: Prepare Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) for M. tuberculosis.

  • Compound Dilution: Prepare a two-fold serial dilution of the test compounds (5-Hydroxynicotinohydrazide, isoniazid) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of M. tuberculosis H37Rv to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at 37°C in a humidified incubator for 7-14 days.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Aortic Ring Relaxation Assay

This ex vivo assay measures the vasodilator effect of a compound on isolated arterial rings. [17][18][19] Protocol Overview:

  • Aorta Isolation: Euthanize a rat and carefully dissect the thoracic aorta.

  • Ring Preparation: Cut the aorta into 2-3 mm rings and mount them in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2/5% CO2.

  • Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1-2 g.

  • Viability Check: Test the viability of the rings by inducing contraction with KCl. For endothelium-dependent vasodilation studies, pre-contract the rings with phenylephrine and then assess relaxation in response to acetylcholine.

  • Pre-contraction: Contract the aortic rings with a submaximal concentration of phenylephrine.

  • Compound Addition: Once a stable contraction is achieved, add cumulative concentrations of the test compound (5-Hydroxynicotinohydrazide, hydralazine) to the organ bath.

  • Data Recording: Record the changes in tension to generate a concentration-response curve.

  • Data Analysis: Express the relaxation as a percentage of the pre-contraction induced by phenylephrine and calculate the EC50 value.

Conclusion and Future Directions

This guide provides a comparative framework for evaluating 5-Hydroxynicotinohydrazide in the context of other well-characterized hydrazide compounds. While direct experimental data for 5-Hydroxynicotinohydrazide is currently limited, its structural features suggest the potential for diverse biological activities, including antimicrobial, MAO inhibitory, and vasodilator effects.

Future research should focus on generating robust experimental data for 5-Hydroxynicotinohydrazide to enable a more definitive head-to-head comparison. Specifically, determining its MIC against various microbial strains, its IC50 values against MAO-A and MAO-B, and its EC50 for vasodilation will be crucial. Furthermore, elucidating its detailed mechanism of action and evaluating its in vivo efficacy and safety profile will be essential steps in assessing its therapeutic potential. The protocols and comparative data presented herein provide a solid foundation for initiating such investigations.

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Validation

A Comparative Guide to the Synthesis and Bioactivity of 5-Hydroxynicotinohydrazide

Introduction: The Rationale for Exploring Isoniazid Analogs Isoniazid (INH), or isonicotinic acid hydrazide, has been a cornerstone of first-line tuberculosis (TB) therapy for decades.[1] Its primary mechanism of action...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Exploring Isoniazid Analogs

Isoniazid (INH), or isonicotinic acid hydrazide, has been a cornerstone of first-line tuberculosis (TB) therapy for decades.[1] Its primary mechanism of action involves the inhibition of mycolic acid synthesis, an essential component of the Mycobacterium tuberculosis (Mtb) cell wall.[2] Isoniazid itself is a prodrug, activated by the mycobacterial catalase-peroxidase enzyme, KatG.[3] This activation leads to the formation of a reactive species that, in complex with NADH, inhibits the enoyl-acyl carrier protein reductase, InhA.[3]

Despite its efficacy, the rise of drug-resistant Mtb strains necessitates the exploration of novel antitubercular agents.[1] Modifying the core structure of isoniazid is a proven strategy for developing new derivatives with potentially enhanced activity, improved safety profiles, or efficacy against resistant strains.[1] The introduction of a hydroxyl group at the 5-position of the pyridine ring, creating 5-Hydroxynicotinohydrazide, represents a targeted modification. This substitution is hypothesized to alter the electronic properties and lipophilicity of the molecule, potentially influencing its interaction with the KatG enzyme and subsequent inhibitory activity.

This guide provides a comprehensive comparison of the synthesis and expected bioactivity of 5-Hydroxynicotinohydrazide against its parent compound, isoniazid. We will delve into detailed, replicable protocols, present comparative data, and offer insights grounded in established medicinal chemistry principles.

Synthesis: A Two-Step Path to 5-Hydroxynicotinohydrazide

The synthesis of 5-Hydroxynicotinohydrazide is a straightforward, two-step process commencing from the commercially available 5-hydroxynicotinic acid. The causality behind this synthetic route is efficiency and high yield. The first step involves the esterification of the carboxylic acid to prevent side reactions with the subsequent hydrazinolysis. The second step is the nucleophilic acyl substitution to form the desired hydrazide.

Experimental Protocol 1: Synthesis of Methyl 5-Hydroxynicotinate

The initial step is a Fischer esterification of 5-hydroxynicotinic acid. Methanol is chosen as both the solvent and the reactant for simplicity and to drive the equilibrium towards the product. An acid catalyst, such as sulfuric acid, is essential to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon for attack by methanol.

Materials:

  • 5-Hydroxynicotinic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane

  • Saturated Sodium Bicarbonate solution

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a 100 mL round-bottom flask, dissolve 5.0 g of 5-hydroxynicotinic acid in 50 mL of anhydrous methanol.

  • Carefully add 1 mL of concentrated sulfuric acid dropwise to the stirring solution.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 65-70°C) for 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After cooling to room temperature, remove the methanol under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in 100 mL of dichloromethane.

  • Carefully neutralize the solution by adding saturated sodium bicarbonate solution until the pH is approximately 8. A white solid will precipitate.

  • Filter the white solid, wash with a small amount of cold water, and dry under vacuum to yield Methyl 5-hydroxynicotinate.

Experimental Protocol 2: Synthesis of 5-Hydroxynicotinohydrazide

The conversion of the methyl ester to the hydrazide is achieved through hydrazinolysis. Hydrazine hydrate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the ester and displacing the methoxy group. This reaction is typically performed in an alcoholic solvent to ensure solubility of the reactants.

Materials:

  • Methyl 5-hydroxynicotinate

  • Hydrazine hydrate (80% solution)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a 100 mL round-bottom flask, dissolve 3.0 g of Methyl 5-hydroxynicotinate in 40 mL of ethanol.

  • To the stirring solution, add 2.5 mL of 80% hydrazine hydrate.

  • Attach a reflux condenser and heat the mixture to reflux for 8 hours.

  • Cool the reaction mixture in an ice bath. The product will crystallize out of the solution.

  • Collect the crystalline solid by vacuum filtration.

  • Wash the crystals with a small amount of cold ethanol and dry under vacuum to yield 5-Hydroxynicotinohydrazide.

Synthesis_Workflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: Hydrazinolysis Start_Material 5-Hydroxynicotinic Acid Reagent1 Methanol (CH3OH) Sulfuric Acid (H2SO4) Start_Material->Reagent1 Intermediate Methyl 5-Hydroxynicotinate Start_Material->Intermediate Reflux, 12h Reagent1->Intermediate Reagent2 Hydrazine Hydrate (N2H4·H2O) Intermediate->Reagent2 Final_Product 5-Hydroxynicotinohydrazide Intermediate->Final_Product Reflux, 8h Reagent2->Final_Product

Caption: Synthetic pathway for 5-Hydroxynicotinohydrazide.

Bioactivity Evaluation: A Comparative Antitubercular Assessment

The primary bioactivity of interest for 5-Hydroxynicotinohydrazide is its antitubercular potential. This is assessed by determining its Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4]

Experimental Protocol 3: MIC Determination using Microplate Alamar Blue Assay (MABA)

The MABA is a widely used, colorimetric method for determining the MIC of compounds against Mtb.[5] The assay relies on the ability of metabolically active mycobacteria to reduce the blue, non-fluorescent resazurin (Alamar Blue) to the pink, fluorescent resorufin. A color change from blue to pink indicates bacterial growth, while the absence of a color change indicates inhibition.

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • 96-well microplates

  • Test compounds (5-Hydroxynicotinohydrazide, Isoniazid) dissolved in DMSO

  • Alamar Blue reagent

  • Positive control (Isoniazid)

  • Negative control (no drug)

Procedure:

  • Prepare serial dilutions of the test compounds in the 96-well plates. The final concentrations should typically range from 0.02 to 100 µg/mL.

  • Inoculate each well (except for the sterile control wells) with a standardized suspension of M. tuberculosis H37Rv to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubate the plates at 37°C for 7 days.

  • After incubation, add 20 µL of Alamar Blue reagent to each well.

  • Re-incubate the plates for 24 hours.

  • Visually assess the color change in each well. The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink.

Bioactivity_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare serial dilutions of 5-Hydroxynicotinohydrazide & Isoniazid C Inoculate 96-well plates A->C B Prepare standardized Mtb H37Rv inoculum B->C D Incubate at 37°C for 7 days C->D E Add Alamar Blue reagent D->E F Re-incubate for 24 hours E->F G Visually assess color change (Blue = Inhibition, Pink = Growth) F->G H Determine Minimum Inhibitory Concentration (MIC) G->H

Caption: Workflow for MIC determination using the MABA assay.

Comparative Performance Data

While direct experimental data for 5-Hydroxynicotinohydrazide is not available in the cited literature, we can project its likely activity based on the extensive research into isoniazid and its derivatives.[2][6] The introduction of a hydroxyl group is a common strategy in medicinal chemistry to explore new hydrogen bonding interactions within the target's active site.

CompoundStructureExpected MIC (µg/mL) against Mtb H37RvRationale / Comments
Isoniazid Pyridine-4-carbohydrazide0.02 - 0.2[3][7]Gold standard, first-line anti-TB drug. Requires KatG activation.
5-Hydroxynicotinohydrazide 5-Hydroxypyridine-3-carbohydrazide0.1 - 1.0 (Estimated)The hydroxyl group may alter electronic properties and solubility, potentially affecting KatG activation or binding to InhA. Activity is expected to be comparable to or slightly lower than isoniazid, pending experimental verification.
Isoniazid-Pyridazinone Derivative (IBP29) N/A1.562[8]This derivative, designed to protect the hydrazine unit, shows good activity, demonstrating the viability of modifying the core isoniazid structure.
Nicotinohydrazide Derivative (8c) N/A6.25[6]A more complex derivative showing that substitutions on the nicotinic acid core can retain significant antitubercular activity.

Mechanism of Action: An Inferred Pathway

The mechanism of action for 5-Hydroxynicotinohydrazide is presumed to be identical to that of isoniazid, given their close structural similarity. Both are hydrazide derivatives of pyridine carboxylic acids and are likely to be processed by the same mycobacterial enzymes.

Mechanism_of_Action cluster_cell Inside Mtb Cell Prodrug 5-Hydroxynicotinohydrazide (Prodrug) KatG KatG (Catalase-Peroxidase) Prodrug->KatG Activation Mtb Mycobacterium tuberculosis Active_Metabolite Reactive Species KatG->Active_Metabolite Adduct Active Adduct Active_Metabolite->Adduct NADH NADH NADH->Adduct InhA InhA (Enoyl-ACP Reductase) Adduct->InhA Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Cell_Wall Mycobacterial Cell Wall Mycolic_Acid->Cell_Wall Cell_Death Cell Death Cell_Wall->Cell_Death Disruption leads to

Caption: Presumed mechanism of action for 5-Hydroxynicotinohydrazide.

Conclusion and Future Directions

5-Hydroxynicotinohydrazide represents a logical and synthetically accessible analog of the critical anti-TB drug isoniazid. Based on established structure-activity relationships within this class of compounds, it is poised to exhibit significant antitubercular activity. The provided protocols offer a clear and replicable pathway for its synthesis and biological evaluation.

The crucial next step is the empirical validation of its bioactivity. Determining the precise MIC of 5-Hydroxynicotinohydrazide against both drug-sensitive and drug-resistant strains of M. tuberculosis is paramount. Furthermore, evaluating its cytotoxicity against mammalian cell lines will be essential to establish a selectivity index. Should this compound demonstrate potent activity and low toxicity, it could serve as a valuable lead for the development of next-generation antitubercular agents.

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